Product packaging for Methyl 1-methylpiperidine-4-carboxylate(Cat. No.:CAS No. 1690-75-1)

Methyl 1-methylpiperidine-4-carboxylate

Cat. No.: B155995
CAS No.: 1690-75-1
M. Wt: 157.21 g/mol
InChI Key: KYAOKPRJTMFBTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 1-methylpiperidine-4-carboxylate is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2 B155995 Methyl 1-methylpiperidine-4-carboxylate CAS No. 1690-75-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-methylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-9-5-3-7(4-6-9)8(10)11-2/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAOKPRJTMFBTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394342
Record name Methyl 1-methylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1690-75-1
Record name 4-Piperidinecarboxylic acid, 1-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1690-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-methylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1-Methyl-4-piperidinecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"Methyl 1-methylpiperidine-4-carboxylate" fundamental properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties of Methyl 1-methylpiperidine-4-carboxylate

For researchers, scientists, and professionals in drug development, a thorough understanding of the fundamental properties of key chemical intermediates is paramount. This compound, a notable piperidine derivative, serves as a crucial building block in the synthesis of a variety of complex molecules, particularly within the pharmaceutical landscape. This technical guide provides a comprehensive overview of its core properties, synthesis, and safety information, presented in a clear and accessible format.

Chemical Identity and Physical Properties

This compound is the methyl ester of 1-methylpiperidine-4-carboxylic acid. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a prevalent scaffold in many biologically active compounds. The presence of the N-methyl group and the methyl ester at the 4-position dictates its reactivity and physical characteristics.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValueCompoundSource
Molecular Formula C8H15NO2This compoundInferred from structure
Molecular Weight 157.21 g/mol This compoundInferred from structure
Appearance Clear liquidThis compound[1]
Molecular Formula C7H13NO21-Methylpiperidine-4-carboxylic acid[2][3]
Molecular Weight 143.18 g/mol 1-Methylpiperidine-4-carboxylic acid[2][3]
Melting Point 135 - 139 °C1-Methylpiperidine-4-carboxylic acid[4]
Density Approx. 1.1 g/cm³1-Methylpiperidine-4-carboxylic acid[4]
Solubility in Water Moderate1-Methylpiperidine-4-carboxylic acid[4]
pKa Around 4 - 51-Methylpiperidine-4-carboxylic acid[4]
Molecular Formula C7H14ClNO21-Methylpiperidine-4-carboxylic acid hydrochloride[5][6]
Molecular Weight 179.64 g/mol 1-Methylpiperidine-4-carboxylic acid hydrochloride[5][6]
Melting Point 190-192 °CMethyl piperidine-4-carboxylate hydrochloride[7]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the esterification of 1-methylisonipecotic acid (1-methylpiperidine-4-carboxylic acid). A common method involves the use of thionyl chloride in methanol.

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • 1-methylisonipecotic acid hydrochloride (178.64 g, 1 mol)

  • Methanol (350 mL)

  • Thionyl chloride (112.8 mL)

  • Sodium carbonate

  • Methylene chloride

  • Ice-salt bath

Procedure:

  • A solution of 1-methylisonipecotic acid hydrochloride in methanol is prepared in a suitable reaction vessel equipped with a stirrer.

  • The solution is cooled to -10 °C using an ice-salt bath.

  • Thionyl chloride is added dropwise to the stirred and cooled solution over a period of 1 hour.

  • After the addition is complete, the ice-salt bath is removed, and the reaction mixture is allowed to warm to 40 °C.

  • The reaction is held at 40 °C for 2 hours.

  • The solution is then brought to a pH of approximately 8 by the addition of sodium carbonate.

  • The product is extracted with methylene chloride.

  • The organic layer is dried and the solvent is evaporated to yield this compound as a clear liquid.

Yield: 136.88 g (87%)

Below is a graphical representation of the synthesis workflow.

G Synthesis Workflow of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product start1 1-methylisonipecotic acid HCl step1 Mix and cool to -10°C start1->step1 start2 Methanol start2->step1 start3 Thionyl chloride step2 Add thionyl chloride dropwise start3->step2 step1->step2 step3 Warm to 40°C for 2h step2->step3 step4 Neutralize with Na2CO3 (pH ~8) step3->step4 step5 Extract with Methylene Chloride step4->step5 step6 Dry and Evaporate step5->step6 product This compound step6->product

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of the synthesized compound.

Table 2: Spectroscopic Data for this compound Hydrochloride

TypeDataSource
IR (KBr, cm⁻¹) 3615 (NH), 3412 (OH), 1720 (C=O of COOH), 1610 (C=O), 1516 (C-N)[7]
¹H-NMR (500 MHz, CDCl₃, δ/ppm) 9.2 (s, 1H, HCl), 9.0 (s, 1H, NH), 3.62 (s, 3H, -COOCH₃), 3.2-3.18 (m, 2H, >N-CH₂-), 2.92-2.86 (m, 2H, >N-CH₂-), 2.7 (m, 1H), 1.98 (m, 2H), 1.8-1.72 (m, 2H)[7]
MS (m/z) 206.22 (M+1, 98%), 228.21 (M+Na, 100%)[7]

Note: The provided spectroscopic data is for the hydrochloride salt of the target compound. The IR spectrum confirmed the presence of the methyl ester.[1]

Chemical Reactivity and Applications

This compound is a versatile intermediate in organic synthesis. The ester group can undergo hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols. The tertiary amine of the piperidine ring can act as a nucleophile.

This compound and its derivatives are valuable in medicinal chemistry. Piperidine scaffolds are present in numerous pharmaceuticals, and this particular intermediate can be used in the synthesis of novel drug candidates. For instance, related piperidine derivatives have been investigated for their potential as antitubercular agents and kinase inhibitors.[8][9]

Safety and Handling

The safe handling of all chemical compounds is critical in a research environment. The available safety data largely pertains to the parent carboxylic acid and its hydrochloride salt.

Table 3: GHS Hazard Information for 1-Methylpiperidine-4-carboxylic Acid

Hazard StatementCodeDescriptionSource
Causes skin irritationH315[2][3]
Causes serious eye irritationH319[2][3]
May cause respiratory irritationH335[2]

Precautionary Statements:

  • Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[2][10]

  • Response: If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled, remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[2][10]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2][10]

  • Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[10]

The logical relationship for handling a chemical substance based on its hazard profile is depicted below.

G Chemical Handling Logic cluster_assessment Hazard Assessment cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_emergency Emergency Response hazards Skin Irritant (H315) Eye Irritant (H319) Respiratory Irritant (H335) ppe Gloves Goggles/Face Shield Lab Coat hazards->ppe handling Use in well-ventilated area Avoid direct contact Avoid inhalation hazards->handling emergency Skin: Wash with water Eyes: Rinse with water Inhalation: Move to fresh air Seek medical attention handling->emergency In case of exposure

Caption: Logical workflow for handling hazardous chemicals.

Conclusion

This compound is a valuable chemical intermediate with well-defined properties and synthesis routes. Its utility in the construction of more complex, biologically active molecules makes it a compound of significant interest to the scientific community, particularly in the field of drug discovery and development. A thorough understanding of its synthesis, characteristics, and safe handling procedures is essential for its effective and responsible use in research.

References

A Technical Guide to Methyl 1-methylpiperidine-4-carboxylate (CAS 1690-75-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Methyl 1-methylpiperidine-4-carboxylate, a key chemical intermediate with significant applications in the pharmaceutical and chemical industries. This guide covers its physicochemical properties, synthesis protocols, chemical reactivity, applications, and safety information, tailored for professionals in research and development.

Physicochemical and Structural Properties

This compound is an organic compound featuring a piperidine ring N-methylated and substituted at the 4-position with a methyl carboxylate group.[1] It is typically a colorless to pale yellow liquid.[1] Its structural and physical properties make it a versatile building block in organic synthesis.[1][2]

Table 1: Physicochemical Data

PropertyValueSource(s)
Molecular FormulaC₈H₁₅NO₂[1][2]
Molecular Weight157.21 g/mol [1][2][3]
AppearanceColorless to light yellow clear liquid[1][4]
Boiling Point202°C (lit.)[5]
Purity≥97%[6]
SolubilitySoluble in organic solvents; slightly soluble in water.[1][7]
Storage TemperatureAmbient / Room Temperature[6]

Table 2: Chemical Identifiers

IdentifierValueSource(s)
IUPAC NameThis compound[6]
SynonymsMethyl 1-methyl-4-piperidinecarboxylate, Methyl N-methylisonipecotinate, 1-Methyl-4-piperidinecarboxylic acid methyl ester[1][2]
InChI1S/C8H15NO2/c1-9-5-3-7(4-6-9)8(10)11-2/h7H,3-6H2,1-2H3[1][6]
InChI KeyKYAOKPRJTMFBTQ-UHFFFAOYSA-N[1][6]
SMILESC(OC)(=O)C1CCN(C)CC1[1]

Synthesis and Experimental Protocols

The most cited method for synthesizing this compound involves the esterification of 1-methylisonipecotic acid.[4]

Experimental Protocol: Synthesis from 1-Methylisonipecotic Acid Hydrochloride.[5]

This protocol details the synthesis via esterification using thionyl chloride.

Materials and Reagents:

  • 1-methylisonipecotic acid hydrochloride (1 mol)

  • Methanol (8 equivalents)

  • Thionyl chloride (1.55 equivalents)

  • Sodium carbonate

  • Methylene chloride

  • Ice-salt bath

Procedure:

  • A solution of 1-methylisonipecotic acid hydrochloride (178.64 g, 1 mol) in 350 mL of methanol is prepared in a suitable reaction vessel.[4]

  • The solution is cooled to -10°C using an ice-salt bath.[4]

  • Thionyl chloride (112.8 mL) is added dropwise to the stirred solution over a period of 1 hour, maintaining the temperature at -10°C.[4]

  • After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to 40°C. It is held at this temperature for 2 hours.[4]

  • The solution is then neutralized to approximately pH 8 with sodium carbonate.[4]

  • The product is extracted from the aqueous solution using methylene chloride.[4]

  • The combined organic extracts are dried and the solvent is evaporated to yield the final product.[4]

Yield: This procedure reportedly yields 136.88 g (87%) of this compound as a clear liquid.[4]

G Synthesis Workflow of this compound Reactants 1-Methylisonipecotic Acid HCl + Methanol Cooling Cool to -10°C Reactants->Cooling Addition Add Thionyl Chloride (1 hour) Cooling->Addition Reaction React at 40°C (2 hours) Addition->Reaction Neutralize Neutralize (pH 8) with Na₂CO₃ Reaction->Neutralize Extract Extract with Methylene Chloride Neutralize->Extract Purify Dry and Evaporate Solvent Extract->Purify Product Product: This compound (87% Yield) Purify->Product G Key Reactive Sites cluster_molecule This compound mol Core Structure (C₈H₁₅NO₂) ester Ester Group (-COOCH₃) ester->mol ester_desc Site of Hydrolysis & Transesterification ester->ester_desc amine Tertiary Amine (N-CH₃) amine->mol amine_desc Nucleophilic & Basic Center amine->amine_desc G Application Pathways start This compound (CAS 1690-75-1) pharma Pharmaceuticals start->pharma agro Agrochemicals start->agro specialty Specialty Chemicals start->specialty analgesics Analgesics pharma->analgesics anti_inflam Anti-inflammatory Drugs pharma->anti_inflam kinase Kinase Inhibitors pharma->kinase

References

"Methyl 1-methylpiperidine-4-carboxylate" chemical structure and analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Methyl 1-methylpiperidine-4-carboxylate, a key chemical intermediate in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its chemical structure, properties, synthesis, and analytical characterization.

Chemical Structure and Properties

This compound is a derivative of piperidine, featuring a methyl group on the nitrogen atom and a methyl carboxylate group at the 4-position.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical and Physical Properties

PropertyValueReference
IUPAC Name This compoundN/A
Molecular Formula C₈H₁₅NO₂[1]
Molecular Weight 157.21 g/mol [1]
Appearance Clear liquid[2]

Synthesis

A common and effective method for the synthesis of this compound involves the esterification of 1-methylisonipecotic acid hydrochloride.

Experimental Protocol: Esterification of 1-Methylisonipecotic Acid Hydrochloride [2]

  • Materials:

    • 1-methylisonipecotic acid hydrochloride (178.64 g, 1 mol)

    • Methanol (350 mL)

    • Thionyl chloride (112.8 mL)

    • Sodium carbonate

    • Methylene chloride

    • Ice-salt bath

  • Procedure:

    • A solution of 1-methylisonipecotic acid hydrochloride in methanol is prepared and stirred.

    • The solution is cooled to -10°C using an ice-salt bath.

    • Thionyl chloride is added dropwise to the cooled solution over a period of 1 hour, maintaining the temperature at -10°C.

    • After the addition is complete, the ice-salt bath is removed, and the reaction mixture is allowed to warm to 40°C.

    • The reaction is held at 40°C for 2 hours.

    • The solution is then neutralized to a pH of approximately 8 with sodium carbonate.

    • The product is extracted with methylene chloride.

    • The organic layer is dried and the solvent is evaporated to yield this compound as a clear liquid.

  • Yield: 136.88 g (87%)[2]

Synthesis Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Workup cluster_product Product A 1-Methylisonipecotic Acid Hydrochloride D Esterification at -10°C to 40°C A->D B Methanol B->D C Thionyl Chloride C->D E Neutralization (Sodium Carbonate) D->E F Extraction (Methylene Chloride) E->F G Drying and Evaporation F->G H This compound G->H

References

"Methyl 1-methylpiperidine-4-carboxylate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 1-methylpiperidine-4-carboxylate, a valuable building block in organic synthesis and pharmaceutical research. This document outlines its core physicochemical properties, detailed synthesis protocols, and a visual representation of a key synthetic pathway.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for reaction stoichiometry, analytical characterization, and molecular modeling.

PropertyValue
Chemical Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
IUPAC Name This compound
Synonyms 1-Methyl-4-piperidinecarboxylic acid, methyl ester; Methyl N-methylisonipecotate

Experimental Protocols: Synthesis of this compound

Two common synthetic routes for the preparation of this compound are detailed below.

Method 1: Esterification of 1-Methylisonipecotic Acid Hydrochloride[1]

This protocol describes the synthesis via the esterification of 1-methylisonipecotic acid hydrochloride using thionyl chloride in methanol.

Materials:

  • 1-Methylisonipecotic acid hydrochloride

  • Methanol

  • Thionyl chloride

  • Sodium carbonate

  • Methylene chloride

  • Ice-salt bath

Procedure:

  • A solution of 1-methylisonipecotic acid hydrochloride (178.64 g, 1 mol) in 350 mL of methanol is prepared in a suitable reaction vessel.

  • The solution is cooled to -10°C using an ice-salt bath while being stirred.

  • Thionyl chloride (112.8 mL) is added dropwise to the cooled solution. The addition should be controlled to maintain the temperature at -10°C and typically takes about one hour.

  • After the complete addition of thionyl chloride, the cooling bath is removed, and the reaction mixture is allowed to warm to 40°C. This temperature is maintained for 2 hours.

  • The solution is then neutralized to a pH of approximately 8 with the addition of sodium carbonate.

  • The product is extracted from the aqueous solution using methylene chloride.

  • The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • The solvent is removed by evaporation under reduced pressure to yield this compound as a clear liquid. The reported yield for this procedure is 87%.

Method 2: Reductive Amination of Isonipecotic Acid Methyl Ester[2]

This method involves the N-methylation of isonipecotic acid methyl ester using formaldehyde and formic acid (Eschweiler-Clarke reaction).

Materials:

  • Isonipecotic acid methyl ester

  • Formaldehyde solution (37.5% in water)

  • Formic acid (90% solution)

  • Ethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Isonipecotic acid methyl ester is dissolved in a 37.5% aqueous solution of formaldehyde (19.4 mL, 262 mmol).

  • A 90% solution of formic acid (10.2 mL, 240 mmol) is added to the mixture.

  • The reaction mixture is heated on a steam bath for 2 hours.

  • After the reaction is complete, the solvent is removed in vacuo.

  • The resulting residue is dissolved in ethyl ether.

  • The ether solution is dried over anhydrous magnesium sulfate.

  • The drying agent is removed by filtration, and the filtrate is evaporated in vacuo.

  • The crude product is purified by distillation under an argon atmosphere to yield pure this compound as a clear, colorless oil.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of this compound via the reductive amination of isonipecotic acid methyl ester.

Synthesis_Workflow reagent1 Isonipecotic Acid Methyl Ester reaction Reductive Amination (Eschweiler-Clarke) reagent1->reaction reagent2 Formaldehyde & Formic Acid reagent2->reaction workup Solvent Evaporation & Extraction reaction->workup Reaction Mixture purification Distillation workup->purification Crude Product product Methyl 1-methylpiperidine- 4-carboxylate purification->product Pure Product

Caption: Synthesis of this compound.

The Versatility of Methyl 1-methylpiperidine-4-carboxylate as a Core Scaffold in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Methyl 1-methylpiperidine-4-carboxylate is a pivotal synthetic building block in the landscape of modern organic chemistry and medicinal chemistry. As a derivative of piperidine, a ubiquitous heterocyclic motif in pharmaceuticals, this compound offers a versatile and strategically functionalized scaffold for the synthesis of a wide array of complex molecules and active pharmaceutical ingredients (APIs). Its unique structure, featuring a tertiary amine and a methyl ester at the 4-position of the piperidine ring, provides chemists with dual points for molecular elaboration, making it an invaluable intermediate in the development of novel therapeutics.

Physicochemical and Spectroscopic Data

A clear understanding of the compound's properties is fundamental for its application in synthesis.

PropertyValueReference
CAS Number 1690-75-1[1]
Molecular Formula C₈H₁₅NO₂[2]
Molecular Weight 157.21 g/mol [2]
Appearance Clear, colorless oil/liquid[1][3]
Boiling Point 195-205 °C (at 760 mm Hg)[1]
¹H-NMR Spectroscopy A signal for the methyl ester protons (-COOCH₃) is typically observed around 3.62 ppm.[4]
Infrared (IR) Spectroscopy The presence of a strong carbonyl (C=O) stretch from the ester group is a characteristic feature.[3]

Synthesis of the Building Block

The efficient synthesis of this compound is critical for its widespread use. Two primary, high-yielding methods are commonly employed.

Method 1: Esterification of 1-methylisonipecotic acid

This direct approach involves the esterification of 1-methylisonipecotic acid hydrochloride using thionyl chloride in methanol. The thionyl chloride reacts with methanol to form methyl chloride and sulfur dioxide, driving the esterification forward.

G cluster_reagents Reagents cluster_process Process cluster_product Product A 1-Methylisonipecotic Acid HCl D Mix Acid and MeOH A->D B Methanol (MeOH) B->D C Thionyl Chloride (SOCl₂) F Add SOCl₂ dropwise C->F E Cool to -10°C D->E E->F G Warm to 40°C (2 hours) F->G H Basify (pH 8) with Na₂CO₃ G->H I Extract with CH₂Cl₂ H->I J Dry and Evaporate I->J K This compound J->K

Caption: Workflow for the esterification synthesis method.

Method 2: Reductive Amination (Eschweiler-Clarke Reaction)

This classic method involves the N-methylation of methyl isonipecotate (methyl piperidine-4-carboxylate) using formaldehyde and formic acid. This reaction proceeds via reductive amination, where formaldehyde forms an iminium ion that is subsequently reduced by formic acid.

G cluster_reagents Reagents cluster_process Process cluster_product Product A Isonipecotic Acid Methyl Ester D Dissolve Ester in Formaldehyde A->D B Formaldehyde (37.5% aq.) B->D C Formic Acid (90% aq.) E Add Formic Acid C->E D->E F Heat on Steam Bath (2 hours) E->F G Evaporate in vacuo F->G H Dissolve in Ether G->H I Dry (MgSO₄) and Evaporate H->I J Purify by Distillation I->J K This compound J->K

Caption: Workflow for the reductive amination synthesis.

Synthesis Data Summary
ParameterMethod 1 (Esterification)Method 2 (Reductive Amination)
Starting Material 1-methylisonipecotic acid hydrochlorideIsonipecotic acid methyl ester
Key Reagents Thionyl chloride, MethanolFormaldehyde, Formic acid
Reaction Time ~3 hours2 hours
Workup Basification, Extraction, EvaporationEvaporation, Extraction, Distillation
Reported Yield 87%[3]Not explicitly stated, but described as a viable method.
Reference PrepChem.com[3]PrepChem.com, US05380731[1]

Core Reactivity and Role as a Synthetic Intermediate

The utility of this compound stems from its defined points of reactivity, which allow for its incorporation into larger, more complex molecular architectures.

G cluster_main This compound cluster_reactions Synthetic Transformations cluster_products Resulting Scaffolds A Core Building Block B Ester Hydrolysis/Transesterification (Forms Amides, Acids, other Esters) A->B Ester Group Reactivity C Directed C-H Activation (e.g., C-2 Arylation) A->C Ring C-H Reactivity D Alpha-carbon Alkylation/Condensation (Claisen, Dieckmann, etc.) A->D Alpha-Carbon Reactivity E Opioid Analgesics (Pethidine Analogues) B->E F Kinase Inhibitors B->F H Complex Piperidine Derivatives C->H G Antitubercular Agents D->G

Caption: Key reactive sites and synthetic applications.

  • Ester Group Manipulation : The methyl ester is the most versatile handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a precursor for amide bond formation. Alternatively, it can undergo transesterification or be reduced to an alcohol. These transformations are fundamental in creating analogues of pethidine (meperidine), where this core is a key structural feature.[5]

  • Directed C-H Activation : Modern synthetic methods allow for the functionalization of otherwise inert C-H bonds. This compound can act as a reactant for transition metal-catalyzed C-2 arylation of the piperidine ring, enabling the direct formation of carbon-carbon bonds at the position adjacent to the nitrogen atom.[2][6] This strategy opens pathways to novel, highly substituted piperidine structures.

Applications in Pharmaceutical Synthesis

The piperidine scaffold is a cornerstone of drug design.[7][8] this compound serves as a readily available starting material for several classes of therapeutic agents.

Therapeutic AreaSynthesized Compound ClassRole of Building BlockKey References
Pain Management Pethidine (Meperidine) AnaloguesForms the core N-methyl-4-substituted piperidine ring.[5]
Infectious Diseases Antitubercular AgentsUsed as a reactant in the synthesis of novel agents targeting Mycobacterium tuberculosis.[6][9]
Oncology Protein Kinase D InhibitorsServes as a key intermediate for orally available naphthyridine-based inhibitors.[6]
CNS Disorders Various CNS-active agentsThe piperidine moiety is a common pharmacophore for CNS targets.[8]

Experimental Protocols

The following protocols provide generalized methodologies for common transformations involving piperidine-based building blocks, adaptable for this compound.

Protocol 1: Amide Coupling from the Corresponding Carboxylic Acid

This protocol assumes prior hydrolysis of the methyl ester to 1-methylpiperidine-4-carboxylic acid.

  • Acid Activation : In a reaction vessel, dissolve 1-methylpiperidine-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.

  • Add a coupling agent, for example, HBTU (1.1 eq), and a non-nucleophilic base like DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition : Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring : Allow the reaction to stir at room temperature for 2-16 hours. Monitor the progress using an appropriate technique (e.g., TLC or LC-MS).

  • Workup and Purification : Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.

Protocol 2: Solid-Phase Synthesis using a Piperidine Scaffold

This protocol is adapted for situations where a piperidine derivative is attached to a solid support, illustrating its utility in library synthesis.[10]

  • Resin Preparation : Swell a suitable resin (e.g., Rink Amide AM resin) in DMF in a fritted syringe for 1 hour.

  • Fmoc Deprotection : Drain the DMF and add a 20% solution of piperidine in DMF. Agitate for 5 minutes, drain, and repeat with fresh solution for 20 minutes to deprotect the Fmoc group, revealing a primary amine on the resin.

  • Building Block Coupling : In a separate vessel, activate the carboxylic acid of a protected piperidine building block (e.g., an N-Boc protected variant) using a coupling agent like HBTU/DIPEA in DMF.

  • Add the activated acid solution to the deprotected resin and agitate for 2-4 hours.

  • Wash the resin thoroughly with DMF, DCM, and Methanol.

  • Cleavage and Isolation : Once the synthesis is complete, treat the dried resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2 hours.

  • Filter the solution, collect the filtrate, and precipitate the crude product by adding cold diethyl ether.

  • Isolate the product by centrifugation and purify using reverse-phase HPLC.[10]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool in the arsenal of synthetic and medicinal chemists. Its straightforward synthesis, well-defined reactivity, and direct relevance to the construction of biologically active piperidine-containing molecules underscore its importance. From established analgesics to novel kinase inhibitors and antitubercular agents, this building block provides a reliable and versatile foundation for innovation in drug discovery and development.

References

The Versatile Scaffold: Methyl 1-methylpiperidine-4-carboxylate in Central Nervous System Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The piperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS). Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for interacting with a wide array of biological targets. Within this class of compounds, Methyl 1-methylpiperidine-4-carboxylate stands out as a key synthetic intermediate, providing a versatile platform for the development of a diverse range of CNS drug candidates. This technical guide explores the synthesis, pharmacological applications, and experimental evaluation of compounds derived from this core structure, offering a comprehensive resource for researchers in the field of CNS drug discovery.

The inherent drug-like properties of the 1-methylpiperidine-4-carboxylate core, such as its tertiary amine which can be protonated at physiological pH, and its ester functionality which can be readily modified, have led to its use in the design of ligands for various CNS targets. These include opioid receptors, serotonin receptors, and acetylcholinesterase, implicating its derivatives in the potential treatment of a wide spectrum of neurological and psychiatric disorders, from pain and depression to Alzheimer's disease. This guide will delve into the specific applications of this scaffold, presenting key pharmacological data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Synthesis of the Core Scaffold

The synthesis of this compound is a well-established process, typically proceeding from readily available starting materials. Several synthetic routes have been reported, with the following being a common and efficient method.

A widely used method involves the esterification of 1-methylisonipecotic acid hydrochloride. In a typical procedure, the acid is dissolved in methanol and treated with thionyl chloride at low temperatures.[1] The reaction mixture is then warmed and subsequently neutralized, followed by extraction to yield the desired product as a clear liquid in high yield.[1]

Another approach starts from isonipecotic acid methyl ester, which is subjected to reductive amination using formaldehyde and formic acid.[2] This one-pot reaction proceeds by heating the mixture, followed by solvent evaporation and purification to afford the final product.

Pharmacological Applications in CNS Drug Discovery

The true value of this compound lies in its role as a precursor to a multitude of pharmacologically active compounds. By modifying the ester group and introducing various substituents onto the piperidine ring, medicinal chemists have developed potent and selective ligands for several key CNS targets.

Opioid Receptor Modulation

The piperidine scaffold is a cornerstone in the development of opioid receptor ligands, including potent analgesics. Derivatives of this compound have been explored as both opioid receptor agonists and antagonists. For instance, lofentanil, a potent opioid analgesic, is a derivative of methyl (3S,4R)-3-methyl-1-(2-phenylethyl)-4-[phenyl(propionyl)amino]piperidine-4-carboxylate.[3] Furthermore, a series of methyl-substituted analogues of (3R)-7-hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide, which can be conceptually linked to the piperidine-4-carboxylate scaffold, have been synthesized and evaluated as potent and selective κ-opioid receptor antagonists.[4]

Table 1: In Vitro Opioid Receptor Functional Antagonism of Methyl-Substituted Analogues [4]

CompoundR3R4R5κ-Opioid Receptor Ke (nM)μ-Opioid Receptor Selectivity (fold)δ-Opioid Receptor Selectivity (fold)
3 (JDTic) HHH0.02>100>100
8a CH3HH0.03>100800
8e HCH3H0.03>10028500
8c HHCH30.1613133070
Serotonin Receptor Ligands

Derivatives of the 1-methylpiperidine-4-yl scaffold have also been investigated as ligands for serotonin receptors, which are implicated in a variety of psychiatric disorders. A notable example is ACP-103 (pimavanserin), which contains the N-(1-methylpiperidin-4-yl) moiety. ACP-103 is a potent 5-HT2A receptor inverse agonist and has demonstrated antipsychotic-like efficacy in behavioral models.[5]

Table 2: In Vitro and In Vivo Profile of ACP-103, a 5-HT2A Receptor Inverse Agonist [5]

ParameterValue
5-HT2A Receptor Binding (membranes) pKi = 9.3
5-HT2A Receptor Binding (whole cells) pKi = 9.70
5-HT2A Receptor Inverse Agonism (R-SAT) pIC50 = 8.7
5-HT2C Receptor Binding (membranes) pKi = 8.80
5-HT2C Receptor Inverse Agonism (R-SAT) pIC50 = 7.1
In Vivo Attenuation of Head-Twitch Behavior 3 mg/kg p.o.
In Vivo Reversal of Prepulse Inhibition Deficits 1-10 mg/kg s.c.
Oral Bioavailability (rats) >42.6%
Acetylcholinesterase Inhibition

The cholinergic system is a critical target in the treatment of neurodegenerative disorders like Alzheimer's disease. N-[11C]methylpiperidin-4-yl acetate, a close analog of the core scaffold, has been developed as a positron emission tomography (PET) radioligand to measure acetylcholinesterase (AChE) activity in the brain.[6] This highlights the utility of the scaffold in creating CNS-penetrant molecules that interact with key enzymes. Furthermore, hybrid molecules incorporating a 4-hydroxymethylpiperidine moiety linked to an N-benzyl-acylhydrazone have been designed as multifunctional drug candidates for Alzheimer's disease, exhibiting selective inhibition of AChE.[7]

Table 3: Acetylcholinesterase Inhibition by a 4-hydroxymethylpiperidine-N-benzyl-acyl-hydrazone Derivative (Compound 5k) [7]

ParameterValue
AChE Inhibition (IC50) 5.9 μM
Selectivity Index (SI) vs. BuChE > 5.1
Antioxidant Activity (IC50) 7.45 µM

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a deeper understanding of the role of this compound derivatives in CNS drug discovery. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.

opioid_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Opioid_Agonist Opioid Agonist (Derivative) Opioid_Receptor Opioid Receptor (μ, κ, δ) Opioid_Agonist->Opioid_Receptor Binds G_Protein Gαi/o-GDP Opioid_Receptor->G_Protein Activates G_Protein_Active Gαi/o-GTP G_Protein->G_Protein_Active GDP/GTP Exchange AC Adenylyl Cyclase G_Protein_Active->AC Inhibits GIRK GIRK Channel G_Protein_Active->GIRK Activates Ca_Channel Voltage-gated Ca2+ Channel G_Protein_Active->Ca_Channel Inhibits cAMP cAMP AC->cAMP Converts K_ions K+ GIRK->K_ions Efflux ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Ca_ions Ca2+ Ca_ions->Ca_Channel

Caption: Opioid Receptor Signaling Pathway.

sHT2A_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol sHT2A_Ligand 5-HT2A Ligand (e.g., ACP-103) sHT2A_Receptor 5-HT2A Receptor sHT2A_Ligand->sHT2A_Receptor Binds G_Protein Gαq-GDP sHT2A_Receptor->G_Protein Activates G_Protein_Active Gαq-GTP G_Protein->G_Protein_Active GDP/GTP Exchange PLC Phospholipase C G_Protein_Active->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC Protein Kinase C DAG->PKC Activates Ca_ions Ca2+ ER->Ca_ions Release Downstream Downstream Signaling Ca_ions->Downstream Modulates PKC->Downstream Phosphorylates

Caption: 5-HT2A Receptor Signaling Cascade.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invivo In Vivo & PK/PD Studies Core_Molecule Methyl 1-methyl- piperidine-4-carboxylate Derivatization Chemical Derivatization Core_Molecule->Derivatization Purification Purification & Characterization Derivatization->Purification Receptor_Binding Receptor Binding Assays (e.g., Radioligand) Purification->Receptor_Binding Functional_Assay Functional Assays (e.g., [35S]GTPγS) Purification->Functional_Assay Enzyme_Assay Enzyme Inhibition Assays (e.g., Ellman's) Purification->Enzyme_Assay PK_Studies Pharmacokinetic Studies (Bioavailability, Brain Penetration) Functional_Assay->PK_Studies Enzyme_Assay->PK_Studies Behavioral_Models Behavioral Models (e.g., PPI, Head-Twitch) PK_Studies->Behavioral_Models PD_Studies Pharmacodynamic Studies Behavioral_Models->PD_Studies

Caption: General Drug Discovery Workflow.

Detailed Experimental Protocols

To ensure the reproducibility and accurate interpretation of results, detailed experimental protocols for the key assays mentioned are provided below.

Protocol 1: Opioid Receptor [35S]GTPγS Binding Assay

This assay measures the functional activation of G-protein coupled opioid receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon agonist stimulation.

  • Materials:

    • Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells).

    • Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 10 mM NaCl, pH 7.4.

    • [35S]GTPγS (specific activity ~1250 Ci/mmol).

    • GDP (Guanosine 5'-diphosphate).

    • Unlabeled GTPγS for non-specific binding determination.

    • Test compounds (opioid receptor agonists).

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation cocktail.

    • Scintillation counter.

  • Procedure:

    • Prepare cell membranes and determine protein concentration.

    • In a final volume of 1 mL of assay buffer, incubate cell membranes (5-10 µg protein) with 0.05 nM [35S]GTPγS, 10 µM GDP, and varying concentrations of the test compound.[8]

    • For non-specific binding, add 10 µM unlabeled GTPγS.

    • Incubate the mixture for 60 minutes at 25°C.[8]

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold 50 mM Tris-HCl, pH 7.4.[9]

    • Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.

    • Data are expressed as the percentage of stimulation over basal levels (binding in the absence of agonist).

Protocol 2: 5-HT2A Receptor Radioligand Binding Assay

This competitive binding assay determines the affinity of a test compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Receptor source: Rat frontal cortex homogenate or cell membranes expressing human 5-HT2A receptors.

    • Radioligand: [3H]ketanserin (a 5-HT2A antagonist).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: A high concentration of an unlabeled 5-HT2A ligand (e.g., spiperone).

    • Test compounds.

    • 96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).[10]

    • Cell harvester.

    • Microplate scintillation counter.

  • Procedure:

    • Pre-soak the filter plates with 0.5% polyethyleneimine for 2 hours to reduce non-specific binding.[10]

    • In each well of the 96-well plate, add the membrane preparation (e.g., 70 µg of protein), the test compound at various concentrations, and a fixed concentration of [3H]ketanserin (e.g., 2.0 nM).[10]

    • For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the unlabeled competitor.

    • Incubate the plate for 20 minutes at room temperature to reach equilibrium.[10]

    • Terminate the incubation by rapid filtration using a cell harvester, followed by washing with ice-cold assay buffer.

    • Dry the filter plate, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

    • Calculate the specific binding (total binding - non-specific binding) and determine the IC50 of the test compound. The Ki can then be calculated using the Cheng-Prusoff equation.

Protocol 3: In Vivo Head-Twitch Response (HTR) in Rodents

The HTR is a behavioral assay in rodents that is characteristic of 5-HT2A receptor activation and is used to assess the hallucinogenic-like potential of compounds.

  • Materials:

    • Male C57BL/6J mice.

    • Test compound (e.g., a 5-HT2A agonist like DOI or a test antagonist).

    • Vehicle (e.g., saline).

    • Observation chambers (e.g., glass cylinders).

    • For automated detection: A head-mounted magnet and a magnetometer coil.[11]

  • Procedure:

    • Acclimate the mice to the testing room for at least 60 minutes before the experiment.

    • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).

    • Place the mouse in the observation chamber.

    • Observe and count the number of head twitches for a defined period (e.g., 30 minutes).[11]

    • For automated detection, record the signal from the magnetometer and analyze it to identify head-twitch events.

    • Data are typically presented as the mean number of head twitches per observation period.

Conclusion

This compound is a valuable and versatile starting material in the design and synthesis of novel CNS drug candidates. Its structural simplicity and ease of modification have allowed for the development of a wide range of derivatives targeting key players in CNS pathophysiology, including opioid receptors, serotonin receptors, and acetylcholinesterase. The data and protocols presented in this guide underscore the importance of this scaffold and provide a solid foundation for researchers aiming to explore its potential further. As our understanding of the complexities of CNS disorders continues to evolve, the strategic use of such privileged scaffolds will undoubtedly remain a cornerstone of successful drug discovery efforts. The continued exploration of the chemical space around the 1-methylpiperidine-4-carboxylate core holds significant promise for the development of the next generation of therapies for neurological and psychiatric conditions.

References

The Strategic Role of Methyl 1-methylpiperidine-4-carboxylate in the Synthesis of Potent Opioid Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-methylpiperidine-4-carboxylate is a pivotal chemical intermediate in the field of medicinal chemistry, primarily recognized for its role as a key precursor in the synthesis of several potent active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its synthesis, chemical properties, and, most significantly, its application in the manufacturing of high-potency opioid analgesics, namely Remifentanil and Carfentanil. The document details experimental protocols for key synthetic transformations and illustrates the associated chemical and biological pathways through structured diagrams.

Chemical Properties and Synthesis of this compound

This compound, also known as methyl N-methylisonipecotate, is a derivative of piperidine, a ubiquitous scaffold in medicinal chemistry. Its chemical structure, featuring a methylated nitrogen atom and a methyl ester at the 4-position, makes it a versatile building block for further chemical modifications.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound1690-75-1C8H15NO2157.21195-205
1-Methylpiperidine-4-carboxylic acid68947-43-3C7H13NO2143.18-
Methyl piperidine-4-carboxylate hydrochloride7462-86-4C7H14ClNO2179.64-

The synthesis of this compound can be achieved through several routes. Two common laboratory-scale methods are summarized below.

Experimental Protocol 1: Synthesis via N-methylation of Methyl Isonipecotate

This method involves the direct methylation of the secondary amine of methyl isonipecotate.

Materials:

  • Methyl isonipecotate (methyl 4-piperidinecarboxylate)

  • Formaldehyde (37.5% solution in water)

  • Formic acid (90% solution)

  • Ethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve methyl isonipecotate in a solution of formaldehyde and formic acid.[1]

  • Heat the mixture on a steam bath for 2 hours.

  • Evaporate the solvent under vacuum.

  • Dissolve the residue in ethyl ether.

  • Dry the ethereal solution with anhydrous magnesium sulfate, filter, and evaporate the filtrate in vacuo.

  • Purify the resulting oil by distillation under an argon atmosphere to yield this compound as a clear, colorless oil.[1]

Experimental Protocol 2: Synthesis from 1-Methylisonipecotic Acid Hydrochloride

This protocol starts from the corresponding carboxylic acid hydrochloride.

Materials:

  • 1-Methylisonipecotic acid hydrochloride

  • Methanol

  • Thionyl chloride

  • Sodium carbonate

  • Methylene chloride

Procedure:

  • Dissolve 1-methylisonipecotic acid hydrochloride in methanol and cool the solution to -10°C in an ice-salt bath.[2]

  • Add thionyl chloride dropwise while maintaining the temperature below -10°C.

  • After the addition is complete, allow the reaction mixture to warm to 40°C and maintain this temperature for 2 hours.[2]

  • Neutralize the solution to approximately pH 8 with sodium carbonate.

  • Extract the product with methylene chloride.

  • Dry the organic layer and evaporate the solvent to obtain this compound as a clear liquid.[2]

Synthesis_of_Methyl_1_methylpiperidine_4_carboxylate cluster_0 Route 1: N-Methylation cluster_1 Route 2: Esterification Methyl isonipecotate Methyl isonipecotate Methyl 1-methylpiperidine-4-carboxylate_1 This compound Methyl isonipecotate->Methyl 1-methylpiperidine-4-carboxylate_1 Eschweiler–Clarke reaction Formaldehyde / Formic Acid Formaldehyde / Formic Acid Formaldehyde / Formic Acid->Methyl 1-methylpiperidine-4-carboxylate_1 1-Methylisonipecotic acid HCl 1-Methylisonipecotic acid HCl Methyl 1-methylpiperidine-4-carboxylate_2 This compound 1-Methylisonipecotic acid HCl->Methyl 1-methylpiperidine-4-carboxylate_2 Fischer esterification Methanol / Thionyl Chloride Methanol / Thionyl Chloride Methanol / Thionyl Chloride->Methyl 1-methylpiperidine-4-carboxylate_2

Synthetic routes to this compound.

Application in the Synthesis of Active Pharmaceutical Ingredients

This compound serves as a crucial intermediate in the synthesis of potent opioid analgesics, including Remifentanil and Carfentanil. These synthetic opioids are derivatives of fentanyl and are characterized by their high affinity for the μ-opioid receptor.

Synthesis of Remifentanil

Remifentanil is an ultra-short-acting synthetic opioid analgesic. Its synthesis often involves the modification of a piperidine precursor. While not a direct precursor in all synthetic routes, analogs of this compound are central to its construction. A common strategy involves the use of a related intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.

Table 2: Key Intermediates in the Synthesis of Remifentanil and Carfentanil

IntermediateRole in Synthesis
1-Benzyl-4-piperidoneStarting material for building the piperidine core.
Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylateA key intermediate in the synthesis of both Remifentanil and Carfentanil.
Methyl 1-(β-phenethyl)-4-(N-phenylamino)-4-piperidine carboxylateAn intermediate in the synthesis of Carfentanil.

A generalized synthetic pathway to Remifentanil involves the initial synthesis of a 4-anilidopiperidine core, followed by N-alkylation and acylation.

Remifentanil_Synthesis_Workflow Piperidine Precursor Piperidine Precursor Intermediate_A 4-Anilidopiperidine Intermediate Piperidine Precursor->Intermediate_A Aniline Derivative Aniline Derivative Aniline Derivative->Intermediate_A Intermediate_B N-Alkylated Intermediate Intermediate_A->Intermediate_B Michael Addition Methyl Acrylate Methyl Acrylate Methyl Acrylate->Intermediate_B Remifentanil Remifentanil Intermediate_B->Remifentanil N-Acylation Propionyl Chloride Propionyl Chloride Propionyl Chloride->Remifentanil

Generalized synthetic workflow for Remifentanil.

Synthesis of Carfentanil

Carfentanil is an extremely potent fentanyl analog. Its synthesis also relies on a 4-anilidopiperidine scaffold.

This protocol describes a key step in the synthesis of Carfentanil.

Materials:

  • 1-(β-phenethyl)-4-(N-phenylamino)-4-piperidine carboxylic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Sodium hydroxide solution

  • Methylene chloride

  • Magnesium sulfate

  • N-hexane

Procedure:

  • Suspend 1-(β-phenethyl)-4-(N-phenylamino)-4-piperidine carboxylic acid in anhydrous methanol.[3]

  • Slowly add concentrated sulfuric acid to the stirred suspension.

  • Reflux the resulting solution for an extended period (e.g., 73 hours).[3]

  • Make the mixture basic to pH 7.4 with a dilute sodium hydroxide solution.

  • Extract the product with methylene chloride.

  • Dry the extracts over magnesium sulfate and evaporate the solvent.

  • Recrystallize the crude product from N-hexane to obtain methyl 1-(β-phenethyl)-4-(N-phenylamino)-4-piperidine carboxylate as white crystals.[3]

Materials:

  • Methyl 1-(β-phenethyl)-4-(N-phenylamino)-4-piperidine carboxylate

  • Propionic anhydride

Procedure:

  • Heat a mixture of methyl 1-(β-phenethyl)-4-(N-phenylamino)-4-piperidine carboxylate and propionic anhydride to reflux for several hours (e.g., 6 hours).[3]

  • Further workup and purification (not detailed in the provided search results) would yield Carfentanil.

Carfentanil_Synthesis_Workflow 1-(β-phenethyl)-4-piperidone 1-(β-phenethyl)-4-piperidone Intermediate_1 4-Anilino-4-cyano-1-(2-phenylethyl)piperidine 1-(β-phenethyl)-4-piperidone->Intermediate_1 Aniline Aniline Aniline->Intermediate_1 Potassium Cyanide Potassium Cyanide Potassium Cyanide->Intermediate_1 Intermediate_2 Carboxylic Acid Intermediate Intermediate_1->Intermediate_2 Hydrolysis Intermediate_3 Methyl Ester Intermediate Intermediate_2->Intermediate_3 Esterification Methanol / Acid Catalyst Methanol / Acid Catalyst Methanol / Acid Catalyst->Intermediate_3 Carfentanil Carfentanil Intermediate_3->Carfentanil Acylation Propionic Anhydride Propionic Anhydride Propionic Anhydride->Carfentanil

Synthetic workflow for Carfentanil.

Pharmacological Action of Derived APIs: Signaling Pathways

Remifentanil and Carfentanil exert their potent analgesic effects primarily by acting as agonists at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][4]

Mechanism of Action

Upon binding of an agonist like Remifentanil or Carfentanil, the μ-opioid receptor undergoes a conformational change, leading to the activation of intracellular G-proteins (specifically of the Gi/o type).[3] This activation initiates a signaling cascade that ultimately results in the modulation of neuronal excitability and neurotransmitter release, producing analgesia.

The key downstream effects of μ-opioid receptor activation include:

  • Inhibition of adenylyl cyclase: This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[5]

  • Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential.

  • Inhibition of voltage-gated calcium channels: This reduces the influx of calcium ions, which is necessary for the release of neurotransmitters such as substance P and glutamate from presynaptic terminals.[6]

Mu_Opioid_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist Remifentanil / Carfentanil MOR μ-Opioid Receptor Opioid_Agonist->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel GIRK Channel G_Protein->K_Channel Activates Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Converts ATP to Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Leads to Reduced_NT_Release Reduced Neurotransmitter Release Ca_Channel->Reduced_NT_Release Leads to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates

Simplified μ-opioid receptor signaling pathway.

Conclusion

This compound is a cornerstone intermediate in the synthesis of potent and clinically significant opioid analgesics. Its versatile chemical nature allows for its incorporation into complex molecular architectures, leading to the development of APIs such as Remifentanil and Carfentanil. A thorough understanding of its synthesis and the subsequent synthetic transformations is crucial for drug development professionals. Furthermore, a clear comprehension of the pharmacological mechanisms of the final APIs, particularly their interaction with the μ-opioid receptor and the downstream signaling cascades, is essential for the rational design of new and improved analgesics. This guide provides a foundational understanding of these critical aspects for researchers and scientists in the pharmaceutical industry.

References

An In-depth Technical Guide to Methyl 1-Methylpiperidine-4-carboxylate and its Relationship with Isonipecotic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 1-methylpiperidine-4-carboxylate and its precursor, isonipecotic acid. It details their chemical properties, the synthetic relationship between them, and relevant biological context. This document includes structured data tables for easy comparison of physicochemical properties, detailed experimental protocols for key transformations, and visual diagrams to elucidate chemical pathways and biological mechanisms. The content is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Introduction

Isonipecotic acid, also known as piperidine-4-carboxylic acid, is a conformationally constrained analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1] As a partial agonist of the GABA-A receptor, isonipecotic acid and its derivatives are of significant interest in neuroscience and medicinal chemistry.[1] A key derivative, this compound, is synthesized from isonipecotic acid and serves as a versatile intermediate in the development of various pharmaceutical agents. This guide explores the chemical and biological landscape of these two compounds.

Physicochemical Properties

A comparative summary of the key physicochemical properties of isonipecotic acid, its hydrochloride salt, 1-methylpiperidine-4-carboxylic acid, its hydrochloride salt, and this compound is presented below.

Table 1: Physicochemical Data of Isonipecotic Acid and Derivatives

PropertyIsonipecotic AcidIsonipecotic Acid Hydrochloride1-Methylpiperidine-4-carboxylic Acid1-Methylpiperidine-4-carboxylic Acid HydrochlorideThis compound
Molecular Formula C₆H₁₁NO₂C₆H₁₂ClNO₂C₇H₁₃NO₂C₇H₁₄ClNO₂C₈H₁₅NO₂
Molecular Weight ( g/mol ) 129.16[2]165.62[3]143.18[4]179.64[5]157.21
Melting Point (°C) >300 (lit.)[2][6]293-295 (decomp)[7][8]135 - 139[9]226-228 (dec.)[10]N/A
Boiling Point (°C) 239.22 (rough estimate)[2]265.8 at 760 mmHg[7][8]Decomposes before boiling[9]N/AN/A
Appearance White to faint pink-beige powder[2]White to cream crystalline powder[7]Solid (usually white or off-white)[9]Off-white solid[10]Clear liquid[11]
Solubility in Water Soluble[12]320 g/L (20 °C)[7][13]Moderate solubility[9]N/ASlightly soluble[14]
pKa N/AN/AAround 4-5 (approximate, for carboxylic acid group)[9]N/AN/A

Chemical Relationship and Synthesis

The core chemical relationship between isonipecotic acid and this compound is the transformation of a secondary amine and a carboxylic acid to a tertiary amine and a methyl ester. This involves two primary reactions: N-methylation and esterification.

Logical Workflow: From Isonipecotic Acid to this compound

The synthetic route typically involves the N-methylation of isonipecotic acid to form 1-methylpiperidine-4-carboxylic acid, followed by esterification to yield the final product. Alternatively, esterification of isonipecotic acid can precede N-methylation.

G Isonipecotic_Acid Isonipecotic Acid N_Methyl_Isonipecotic_Acid 1-Methylpiperidine-4-carboxylic Acid Isonipecotic_Acid->N_Methyl_Isonipecotic_Acid N-methylation Methyl_Ester This compound N_Methyl_Isonipecotic_Acid->Methyl_Ester Esterification

Synthetic pathway from Isonipecotic Acid.
Experimental Protocols

This protocol describes the reductive amination of isonipecotic acid using formaldehyde and a palladium catalyst.[15]

  • Materials:

    • Isonipecotic acid

    • 10% Palladium on charcoal (50% wet paste)

    • Purified water

    • Formic acid

    • Formaldehyde (37% w/w aqueous solution)

    • Concentrated Hydrochloric acid

    • Acetonitrile

  • Procedure:

    • Charge a reaction vessel with isonipecotic acid, 10% palladium on charcoal, and purified water.

    • Heat the mixture to 90-95 °C.

    • Add formic acid, followed by a line rinse with purified water.

    • Add formaldehyde solution, followed by a line rinse with purified water.

    • Stir the mixture at 90-100 °C until the reaction is complete as monitored by HPLC.

    • Cool the mixture to 20-30 °C and filter through GF/F.

    • Wash the filter cake with purified water.

    • Concentrate the combined filtrates.

    • Adjust the temperature to 65-75 °C and add concentrated hydrochloric acid.

    • Add acetonitrile at ≥70 °C to precipitate the hydrochloride salt.

    • Cool the mixture to 20-25 °C and stir for 1-2 hours.

    • Filter the product, wash with acetonitrile, and dry under vacuum at up to 50 °C to yield 1-methylpiperidine-4-carboxylic acid hydrochloride.[15]

This protocol details the esterification using thionyl chloride in methanol.[11]

  • Materials:

    • 1-Methylpiperidine-4-carboxylic acid hydrochloride (referred to as 1-methylisonipecotic acid hydrochloride in the source)[11]

    • Methanol

    • Thionyl chloride

    • Sodium carbonate

    • Methylene chloride

    • Ice-salt bath

  • Procedure:

    • Prepare a stirred solution of 1-methylpiperidine-4-carboxylic acid hydrochloride in methanol.

    • Cool the solution to -10 °C using an ice-salt bath.

    • Add thionyl chloride dropwise while maintaining the temperature at -10 °C.

    • After the addition is complete (approximately 1 hour), remove the cooling bath and allow the temperature to rise to 40 °C.

    • Hold the temperature at 40 °C for 2 hours.

    • Adjust the pH to approximately 8 with sodium carbonate.

    • Extract the product with methylene chloride.

    • Dry the organic layer and evaporate the solvent to yield this compound as a clear liquid.[11]

This protocol describes a general procedure for the hydrolysis of a piperidine ester to its corresponding carboxylic acid using a base.

  • Materials:

    • This compound

    • Ethanol

    • Sodium hydroxide

    • 30% Hydrogen chloride in ethanol

    • Ethyl acetate

  • Procedure:

    • Dissolve this compound in ethanol.

    • Add sodium hydroxide to the solution.

    • Heat the reaction mixture at 80-85 °C for several hours until the starting material is consumed (monitored by TLC).

    • Evaporate the ethanol under reduced pressure.

    • Add 30% hydrogen chloride in ethanol to the residue.

    • Concentrate the solution under reduced pressure to remove ethanol.

    • Add ethyl acetate to precipitate the solid product.

    • Cool the mixture, filter the solid, and dry under reduced pressure to obtain 1-methylpiperidine-4-carboxylic acid hydrochloride.

Biological Context: Isonipecotic Acid and the GABA-A Receptor

Isonipecotic acid is a partial agonist of the GABA-A receptor, the primary ligand-gated ion channel responsible for inhibitory neurotransmission in the central nervous system.[1]

GABA-A Receptor Signaling Pathway

The binding of GABA (or an agonist like isonipecotic acid) to the GABA-A receptor initiates a conformational change that opens an integral chloride ion channel.[16] The influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.[16][17]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA_vesicle GABA Vesicle Glutamate->GABA_vesicle GAD GABA_A_Receptor GABA-A Receptor GABA_vesicle->GABA_A_Receptor GABA Release Chloride_Channel Cl- Influx GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Isonipecotic_Acid Isonipecotic Acid (Agonist) Isonipecotic_Acid->GABA_A_Receptor Binds

GABA-A receptor signaling pathway.

Conclusion

This compound and isonipecotic acid are fundamental molecules in the field of medicinal chemistry, particularly in the development of neurologically active compounds. A thorough understanding of their physicochemical properties, synthetic interconversion, and biological context is crucial for their effective application in research and drug discovery. This guide provides a consolidated resource to aid in these endeavors.

References

Methyl 1-methylpiperidine-4-carboxylate: A Core Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-methylpiperidine-4-carboxylate is a valuable heterocyclic building block in modern organic synthesis. As a derivative of piperidine, a saturated heterocycle that is a core structural motif in a vast array of natural products and synthetic pharmaceuticals, this compound serves as a crucial intermediate in the preparation of more complex molecular architectures. Its utility is particularly pronounced in medicinal chemistry and drug development, where the piperidine scaffold is frequently employed to impart desirable physicochemical properties, such as aqueous solubility and basicity, which can enhance pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role as a versatile intermediate for further chemical elaboration.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through two primary routes: the direct esterification of 1-methylpiperidine-4-carboxylic acid or the N-methylation of a pre-existing piperidine-4-carboxylate ester. The choice of synthetic strategy often depends on the availability of starting materials and the desired scale of the reaction.

One prevalent method involves the esterification of 1-methylpiperidine-4-carboxylic acid hydrochloride using methanol in the presence of an acid catalyst, such as thionyl chloride. This approach is efficient and yields the desired product in high purity.[1]

Alternatively, the Eschweiler-Clarke reaction provides a classic and effective means of N-methylating methyl piperidine-4-carboxylate (methyl isonipecotate).[2] This reductive amination procedure utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent, offering a straightforward route to the tertiary amine product.[2]

Synthetic Routes and Quantitative Data
RouteStarting MaterialReagentsSolventYield (%)Reference
Esterification1-Methylpiperidine-4-carboxylic acid hydrochlorideThionyl chloride, MethanolMethanol87%[1]
Eschweiler-Clarke ReactionMethyl piperidine-4-carboxylateFormaldehyde, Formic Acid-Not specified[2]

Experimental Protocols

Protocol 1: Synthesis via Esterification of 1-Methylpiperidine-4-carboxylic Acid Hydrochloride[1]

Reagents and Materials:

  • 1-Methylpiperidine-4-carboxylic acid hydrochloride (178.64 g, 1 mol)

  • Methanol (350 mL)

  • Thionyl chloride (112.8 mL)

  • Sodium carbonate

  • Methylene chloride

  • Ice-salt bath

  • Round-bottom flask equipped with a dropping funnel and stirrer

Procedure:

  • A solution of 1-methylpiperidine-4-carboxylic acid hydrochloride in methanol is prepared in a round-bottom flask and cooled to -10 °C using an ice-salt bath.

  • Thionyl chloride is added dropwise to the stirred solution over a period of 1 hour, maintaining the temperature at -10 °C.

  • After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to 40 °C. The temperature is maintained at 40 °C for 2 hours.

  • The solution is then cooled and neutralized to approximately pH 8 with a saturated solution of sodium carbonate.

  • The aqueous layer is extracted with methylene chloride.

  • The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and the solvent is removed under reduced pressure to yield this compound as a clear liquid. The reported yield for this procedure is 87%.[1]

Protocol 2: Synthesis via Eschweiler-Clarke Reaction of Methyl piperidine-4-carboxylate[2]

Reagents and Materials:

  • Methyl piperidine-4-carboxylate (methyl isonipecotate)

  • Formaldehyde (37.5% solution in water)

  • Formic acid (90% solution)

  • Ethyl ether

  • Magnesium sulfate (MgSO4)

  • Steam bath

  • Distillation apparatus

Procedure:

  • Methyl piperidine-4-carboxylate is dissolved in a 37.5% aqueous solution of formaldehyde.

  • A 90% solution of formic acid is added to the mixture.

  • The reaction mixture is heated on a steam bath for 2 hours.

  • After cooling, the solvent is removed in vacuo.

  • The residue is dissolved in ethyl ether, and the solution is dried over anhydrous magnesium sulfate.

  • The drying agent is filtered off, and the filtrate is evaporated in vacuo.

  • The crude product is purified by distillation under an argon atmosphere to afford pure this compound as a clear, colorless oil.[2]

Visualizing the Synthesis

The following diagrams illustrate the key synthetic pathways to this compound.

Esterification start 1-Methylpiperidine-4-carboxylic acid (hydrochloride salt) product This compound start->product Esterification reagents Methanol (CH3OH) Thionyl Chloride (SOCl2)

Caption: Esterification of 1-methylpiperidine-4-carboxylic acid.

Eschweiler_Clarke start Methyl piperidine-4-carboxylate product This compound start->product Reductive Amination reagents Formaldehyde (CH2O) Formic Acid (HCOOH)

Caption: Eschweiler-Clarke N-methylation reaction.

Role in Organic Synthesis and Drug Development

This compound is a versatile intermediate that provides a scaffold for the synthesis of a wide range of more complex molecules. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. The piperidine ring itself can be further functionalized.

While not always a direct precursor, the 1-methylpiperidine-4-carboxylate core is structurally related to key intermediates in the synthesis of potent opioid analgesics, such as those in the fentanyl and remifentanil families. For instance, the synthesis of remifentanil and fentanyl analogues often involves intermediates like methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, highlighting the importance of the substituted piperidine-4-carboxylate framework in medicinal chemistry.[2][3] The development of novel analgesics frequently involves the modification of the piperidine ring to optimize potency, duration of action, and safety profiles.

Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Appearance Clear, colorless liquid
Boiling Point 195-205 °C at 760 mmHg[2]
CAS Number 1690-75-1
1H-NMR (CDCl3, 500 MHz) δ (ppm): 3.62 (s, 3H, -COOCH3), 3.2-3.18 (m, 2H, >N-CH2-), 2.92-2.86 (m, 2H, >N-CH2-), 2.7 (m, 1H), 1.98 (m, 2H), 1.8-1.72 (m, 2H)[4]

Conclusion

This compound is a readily accessible and highly useful intermediate in organic synthesis. Its straightforward preparation and the versatility of its chemical handles make it an attractive starting material for the synthesis of a variety of target molecules. For researchers and professionals in drug development, a thorough understanding of the synthesis and reactivity of this compound is essential for the design and execution of synthetic routes to novel therapeutic agents, particularly within the realm of analgesics and other compounds featuring the privileged piperidine scaffold. The detailed protocols and synthetic schemes provided in this guide serve as a practical resource for the laboratory-scale preparation of this key intermediate.

References

"Methyl 1-methylpiperidine-4-carboxylate" potential for antimicrobial activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ever-increasing threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. The piperidine moiety, a ubiquitous heterocyclic motif in numerous natural products and synthetic drugs, represents a promising starting point for the discovery of new antimicrobials. This technical guide provides an in-depth analysis of the antimicrobial potential of piperidine carboxylate derivatives, with a focus on "methyl 1-methylpiperidine-4-carboxylate" as a core structure. While direct antimicrobial data for this specific compound is limited in publicly available literature, this guide synthesizes the existing research on structurally related piperidine derivatives to build a comprehensive overview of their antimicrobial activities, experimental evaluation protocols, and potential mechanisms of action. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery of novel anti-infective agents.

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of a wide array of approved drugs with diverse therapeutic applications. Its conformational flexibility and ability to engage in various intermolecular interactions make it an attractive template for the design of new bioactive molecules. In the realm of infectious diseases, numerous piperidine derivatives have demonstrated significant in vitro activity against a broad spectrum of bacterial and fungal pathogens. This guide focuses on derivatives of piperidine-4-carboxylic acid, such as this compound, as a class of compounds with underexplored antimicrobial potential.

Quantitative Antimicrobial Activity of Piperidine Derivatives

The antimicrobial efficacy of various piperidine derivatives has been quantified using standard microbiological assays. The data presented below, extracted from multiple studies, highlights the potential of this chemical class. The primary metrics used are the Minimum Inhibitory Concentration (MIC), representing the lowest concentration of a compound that inhibits visible growth of a microorganism, and the zone of inhibition, which indicates the area of no microbial growth around a test compound in a disk diffusion assay.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Piperidine Derivatives against Bacterial Strains

Compound ClassTest OrganismGram StainMIC (µg/mL)Reference
Piperidine-based SulfobetainesStaphylococcus aureusGram-positive61 - 120
Piperidine-based SulfobetainesEscherichia coliGram-negative61 - 120
Halogenobenzene-substituted PiperidinesStaphylococcus aureus ATCC 25923Gram-positive32 - 128[1]
Halogenobenzene-substituted PiperidinesBacillus subtilis ATCC 6633Gram-positive64 - 256[1]
Halogenobenzene-substituted PiperidinesYersinia enterocolitica ATCC 1501Gram-negative128 - 512[1]
Halogenobenzene-substituted PiperidinesEscherichia coli ATCC 11230Gram-negative256 - 512[1]
Halogenobenzene-substituted PiperidinesKlebsiella pneumoniaeGram-negative256 - 512[1]
N-Methyl-4-piperidone-derived CurcuminoidsStreptococcus mutansGram-positive250 - 500[2]
N-Methyl-4-piperidone-derived CurcuminoidsStreptococcus mitisGram-positive250 - 500[2]
N-Methyl-4-piperidone-derived CurcuminoidsStreptococcus sanguinisGram-positive250 - 500[2]

Table 2: Zone of Inhibition for Selected Piperidine Derivatives against Fungal Strains

Compound ClassTest OrganismZone of Inhibition (mm)Reference
Halogenobenzene-substituted PiperidinesCandida albicansMIC: 32 - 64 µg/mL[1]
Piperidin-4-one DerivativesCandida albicans (ATCC 10231)Data available as MIC[3]
Piperidin-4-one DerivativesMicrosporum gypseum (NCPF-580)Data available as MIC[3]
Piperidin-4-one DerivativesTrichophyton rubrumData available as MIC[3]

Experimental Protocols

Standardized and reproducible experimental protocols are critical for the evaluation of the antimicrobial activity of novel compounds. The following sections detail the methodologies commonly cited in the literature for testing piperidine derivatives.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Test compound stock solution

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Positive control antibiotic (e.g., ampicillin, ciprofloxacin)

  • Negative control (broth and inoculum without test compound)

  • Sterile multichannel pipettes and tips

  • Incubator

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound in the microtiter plate wells using the sterile broth. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only). A sterility control (broth only) should also be included.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours for bacteria, or at a temperature and duration appropriate for the fungal species being tested.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Disk Diffusion Method

This method is used to assess the susceptibility of a microorganism to a compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

  • Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Sterile cotton swabs

  • Sterile filter paper disks (6 mm in diameter)

  • Test compound solution at a known concentration

  • Positive control antibiotic disks

  • Negative control disks (impregnated with solvent)

  • Forceps

  • Incubator

  • Ruler or caliper

Procedure:

  • Inoculation: Dip a sterile cotton swab into the standardized microbial inoculum and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.

  • Disk Application: Aseptically place the paper disks impregnated with the test compound, positive control, and negative control onto the surface of the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Synthesis and Screening Workflow

The discovery of novel antimicrobial piperidine derivatives typically follows a structured workflow, from initial synthesis to biological evaluation.

G cluster_synthesis Synthesis of Piperidine Derivatives cluster_screening Antimicrobial Screening cluster_optimization Lead Optimization start Starting Materials (e.g., Piperidine-4-carboxylic acid) reaction Chemical Synthesis (e.g., Esterification, Amidation, N-alkylation) start->reaction purification Purification and Characterization (e.g., Chromatography, NMR, Mass Spec) reaction->purification primary_screening Primary Screening (e.g., Disk Diffusion Assay) purification->primary_screening secondary_screening Secondary Screening (e.g., MIC Determination) primary_screening->secondary_screening hit_compounds Identification of 'Hit' Compounds secondary_screening->hit_compounds sar Structure-Activity Relationship (SAR) Studies hit_compounds->sar lead_optimization Lead Optimization for Improved Potency and Safety sar->lead_optimization lead_optimization->reaction Iterative Synthesis G cluster_membrane Bacterial Cell Membrane Interaction cluster_consequences Downstream Effects piperidine Cationic Piperidine Derivative interaction Electrostatic Interaction piperidine->interaction membrane Negatively Charged Bacterial Membrane membrane->interaction disruption Membrane Disruption and Permeabilization interaction->disruption leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids) disruption->leakage death Bacterial Cell Death leakage->death

References

Methodological & Application

Synthesis of "Methyl 1-methylpiperidine-4-carboxylate" from 1-methylisonipecotic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of Methyl 1-methylpiperidine-4-carboxylate

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and research chemicals. Its structure, featuring a methylated piperidine ring and a methyl ester, makes it a versatile building block for creating more complex molecules with potential biological activity. This document provides a detailed protocol for the synthesis of this compound from 1-methylisonipecotic acid. The described method is a direct esterification process utilizing thionyl chloride as a reagent to facilitate the conversion of the carboxylic acid to its corresponding methyl ester.

Principle of the Method

The synthesis is based on the Fischer-Speier esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water.[1][2][3] In this specific protocol, thionyl chloride (SOCl₂) serves a dual purpose. It reacts with methanol to generate hydrogen chloride (HCl) in situ, which acts as the acid catalyst for the esterification. Additionally, thionyl chloride can react with the carboxylic acid to form an acyl chloride intermediate, which is highly reactive towards nucleophilic attack by methanol, thus driving the reaction to completion. The overall reaction is reversible, but the conditions are optimized to favor the formation of the ester product.

Applications

The primary application of this compound lies in its use as a key intermediate in organic synthesis. It is particularly important in the field of drug discovery and development for the synthesis of:

  • Analgesics: Derivatives of this compound have been explored for their analgesic properties.

  • Neurochemicals: Its scaffold is present in molecules that interact with the central nervous system.

  • Other Biologically Active Compounds: It serves as a starting material for a wide range of molecules with potential therapeutic applications.[4][5]

Experimental Protocol

This protocol details the synthesis of this compound from 1-methylisonipecotic acid hydrochloride.

Materials and Reagents

  • 1-methylisonipecotic acid hydrochloride

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Sodium carbonate (Na₂CO₃)

  • Methylene chloride (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice-salt bath

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Heating mantle or water bath

  • pH paper or pH meter

  • Separatory funnel

  • Rotary evaporator

Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 178.64 g (1 mol) of 1-methylisonipecotic acid hydrochloride in 350 mL of methanol.[6]

  • Cooling: Cool the stirred solution to -10 °C using an ice-salt bath.[6]

  • Addition of Thionyl Chloride: Add 112.8 mL of thionyl chloride dropwise to the cooled solution over a period of 1 hour, ensuring the temperature is maintained at -10 °C.[6]

  • Reaction: After the addition is complete, remove the ice-salt bath and allow the reaction mixture to warm to 40 °C. Maintain this temperature for 2 hours with continuous stirring.[6]

  • Work-up - Neutralization: Cool the reaction mixture and carefully neutralize it to approximately pH 8 by adding a saturated aqueous solution of sodium carbonate. Be cautious as this will evolve gas (CO₂).

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with methylene chloride (3 x 150 mL).[6]

  • Drying and Evaporation: Combine the organic layers and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[6]

  • Purification (Optional): The resulting clear liquid is often of sufficient purity.[6] If further purification is required, distillation under reduced pressure can be performed.

Quantitative Data

ParameterValueReference
Starting Material1-methylisonipecotic acid hydrochloride[6]
Molar Amount of Starting Material1 mol[6]
ReagentThionyl chloride[6]
SolventMethanol[6]
Reaction Temperature-10 °C to 40 °C[6]
Reaction Time3 hours[6]
ProductThis compound[6]
Physical AppearanceClear liquid[6]
Yield136.88 g (87%)[6]

Characterization Data

While the primary source focuses on the synthetic protocol, related literature provides typical characterization data for the product and similar compounds.

  • ¹H NMR (CDCl₃): δ 3.68 (s, 3H, -COOCH₃), 2.78-2.83 (m, 2H), 2.23-2.32 (m, 4H), 1.69-2.03 (m, 6H).[7]

  • Mass Spectrum (APCI): m/z: 158 ([M+H]⁺).[7]

  • Infrared (IR) Spectrum: The presence of a strong absorption band around 1730 cm⁻¹ confirms the formation of the methyl ester.[6]

Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_product Product start 1-methylisonipecotic acid HCl in Methanol reaction_step Stirring at -10°C to 40°C start->reaction_step reagent Thionyl Chloride reagent->reaction_step Dropwise addition neutralization Neutralization (aq. Na₂CO₃) reaction_step->neutralization extraction Extraction (Methylene Chloride) neutralization->extraction drying Drying (Na₂SO₄) extraction->drying evaporation Solvent Evaporation drying->evaporation product Methyl 1-methylpiperidine- 4-carboxylate evaporation->product

Caption: Synthetic workflow for this compound.

References

Application Notes: Synthesis of Methyl 1-methylpiperidine-4-carboxylate via Thionyl Chloride-Mediated Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 1-methylpiperidine-4-carboxylate is a valuable intermediate in the synthesis of various pharmaceutical compounds. This document outlines a robust and high-yielding protocol for its preparation through the esterification of 1-methylisonipecotic acid hydrochloride. The method employs thionyl chloride in methanol, which serves as both the solvent and a reactant. This process is efficient, proceeding through an in-situ acid-catalyzed esterification mechanism.

Mechanism of Action

The reaction is initiated by the addition of thionyl chloride to methanol, which generates hydrochloric acid (HCl) and methyl sulfite. The HCl produced in situ protonates the carboxylic acid of 1-methylisonipecotic acid, activating it towards nucleophilic attack by methanol. This classic Fischer esterification pathway is efficient and drives the reaction to completion, yielding the desired methyl ester. The use of the hydrochloride salt of the starting material is advantageous as it ensures the piperidine nitrogen is protonated, preventing unwanted side reactions with thionyl chloride.

Key Advantages of this Protocol

  • High Yield: This method consistently produces the target compound in high yields, typically around 87%.[1]

  • One-Pot Synthesis: The reaction is carried out in a single vessel, simplifying the experimental setup and reducing material loss.

  • Readily Available Reagents: The starting materials and reagents, including 1-methylisonipecotic acid hydrochloride, thionyl chloride, and methanol, are commercially available and relatively inexpensive.

  • Straightforward Work-up: The purification process involves a simple acid-base extraction followed by solvent evaporation, making it amenable to large-scale synthesis.

Experimental Protocol

Materials and Equipment

  • 1-methylisonipecotic acid hydrochloride

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Sodium carbonate (Na₂CO₃)

  • Methylene chloride (CH₂Cl₂)

  • Round-bottom flask equipped with a magnetic stirrer

  • Dropping funnel

  • Ice-salt bath

  • Heating mantle or oil bath with temperature control

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of 1-methylisonipecotic acid hydrochloride (178.64 g, 1 mol) in methanol (350 mL, 8 equivalents).

  • Addition of Thionyl Chloride: Cool the stirred solution to -10°C using an ice-salt bath. Add thionyl chloride (112.8 mL, 1.55 equivalents) dropwise to the solution over a period of 1 hour, ensuring the temperature is maintained at -10°C.

  • Reaction Progression: After the addition is complete, remove the ice-salt bath and allow the reaction mixture to warm to 40°C. Maintain the reaction at this temperature for 2 hours.

  • Work-up: Cool the solution and carefully neutralize it to approximately pH 8 with a saturated aqueous solution of sodium carbonate.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with methylene chloride.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain this compound as a clear liquid.[1]

Data Presentation

ParameterValueReference
Starting Material1-methylisonipecotic acid hydrochloride[1]
Molar Quantity of Starting Material1 mol[1]
ReagentThionyl chloride[1]
Molar Equivalents of Reagent1.55 equivalents[1]
SolventMethanol[1]
Molar Equivalents of Solvent8 equivalents[1]
Reaction Temperature-10°C (addition), 40°C (reaction)[1]
Reaction Time1 hour (addition), 2 hours (reaction)[1]
Product Yield136.88 g (87%)[1]
Product AppearanceClear liquid[1]
CharacterizationIR spectrum confirmed the methyl ester[1]

Visualizations

SynthesisWorkflow Start 1-Methylisonipecotic Acid HCl in Methanol Reaction Reaction at -10°C to 40°C Start->Reaction SOCl2 Thionyl Chloride SOCl2->Reaction Dropwise addition Neutralization Neutralization with Sodium Carbonate (pH 8) Reaction->Neutralization Extraction Extraction with Methylene Chloride Neutralization->Extraction Drying Drying and Evaporation Extraction->Drying Product Methyl 1-methylpiperidine- 4-carboxylate Drying->Product

Caption: Experimental workflow for the synthesis of this compound.

ReactionMechanism cluster_reactants Reactants cluster_products Products Reactant1 1-Methylisonipecotic Acid HCl Process Esterification Reactant1->Process Reactant2 Methanol (MeOH) Reactant2->Process Reagent Thionyl Chloride (SOCl₂) Reagent->Process Product Methyl 1-methylpiperidine- 4-carboxylate Byproduct1 Sulfur Dioxide (SO₂) Byproduct2 Hydrochloric Acid (HCl) Process->Product Process->Byproduct1 Process->Byproduct2

References

Application Notes and Protocols: Synthesis of Methyl 1-methylpiperidine-4-carboxylate via Eschweiler-Clarke Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methylation of amines is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry, as the introduction of a methyl group can significantly modulate the pharmacological properties of a molecule. The Eschweiler-Clarke reaction is a classic and reliable method for the methylation of primary and secondary amines to their corresponding tertiary amines.[1][2][3] This reductive amination procedure utilizes formaldehyde as the carbon source and formic acid as the reducing agent.[1][2] A key advantage of this method is that it avoids the formation of quaternary ammonium salts, a common side reaction with other methylating agents like methyl iodide.[1][4] The reaction proceeds by the formation of an iminium ion from the amine and formaldehyde, which is subsequently reduced by a hydride transfer from formic acid, with the irreversible loss of carbon dioxide driving the reaction to completion.[1][4]

This document provides detailed application notes and a protocol for the synthesis of Methyl 1-methylpiperidine-4-carboxylate from Methyl piperidine-4-carboxylate using the Eschweiler-Clarke reaction.

Reaction and Mechanism

The overall reaction involves the methylation of the secondary amine, Methyl piperidine-4-carboxylate, to the tertiary amine, this compound.

Overall Reaction:

The mechanism of the Eschweiler-Clarke reaction is a two-step process:

  • Iminium Ion Formation: The secondary amine (Methyl piperidine-4-carboxylate) reacts with formaldehyde to form a hemiaminal intermediate, which then dehydrates to form an iminium ion.[5]

  • Hydride Transfer: Formic acid then acts as a hydride donor, reducing the iminium ion to the tertiary amine. This step is accompanied by the release of carbon dioxide.[5]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Eschweiler-Clarke methylation of secondary amines, adaptable for the synthesis of this compound.

ParameterValue/RangeNotes
Starting Material Methyl piperidine-4-carboxylateA secondary amine.
Reagents Formaldehyde (37% aq. solution), Formic AcidFormaldehyde is the methyl source, formic acid is the reducing agent.
Stoichiometry (Amine:Formaldehyde:Formic Acid) 1 : 1.1 : 1.8 (molar ratio)Excess reagents are used to drive the reaction to completion.[5]
Temperature 80-100 °CThe reaction is typically performed at or near boiling.[1][2]
Reaction Time 12-18 hoursReaction time can vary based on the substrate and temperature.[5]
Solvent Aqueous (from reagents)The reaction is generally performed in an aqueous solution.[1]
Yield >80% (typical)High yields are common for this reaction.[2]

Experimental Protocol

This protocol is a representative procedure for the N-methylation of Methyl piperidine-4-carboxylate.

Materials:

  • Methyl piperidine-4-carboxylate

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Hydrochloric acid (1M)

  • Sodium hydroxide (or other suitable base) for basification

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Standard glassware for extraction and work-up

Procedure:

  • Reaction Setup: In a round-bottom flask, combine Methyl piperidine-4-carboxylate (1.0 eq), formic acid (1.8 eq), and a 37% aqueous solution of formaldehyde (1.1 eq).[5]

  • Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C for 18 hours.[5] The reaction progress can be monitored by TLC or GC-MS.

  • Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature.

  • Acidification and Washing: Add water and 1M HCl to the reaction mixture. Extract the aqueous phase with dichloromethane to remove any non-basic impurities.[5]

  • Basification: Basify the aqueous phase to a pH of approximately 11 with a suitable base (e.g., concentrated NaOH solution), ensuring the mixture is cooled in an ice bath during this process.[5]

  • Extraction: Extract the basified aqueous layer multiple times with dichloromethane.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.[5]

  • Purification: If necessary, purify the crude product by column chromatography to afford the pure this compound.[5]

Visualizations

Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the Eschweiler-Clarke reaction for the N-methylation of a secondary amine.

Eschweiler_Clarke_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_reductant Reductant cluster_product Products Amine Methyl piperidine-4-carboxylate (Secondary Amine) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Formaldehyde Formaldehyde Formaldehyde Iminium Iminium Ion Hemiaminal->Iminium - H2O TertiaryAmine This compound (Tertiary Amine) Iminium->TertiaryAmine + Hydride FormicAcid Formic Acid Hydride Hydride Donor (Formate) FormicAcid->Hydride Deprotonation CO2 Carbon Dioxide Hydride->CO2 Oxidation

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of this compound.

Experimental_Workflow Start 1. Mix Reactants (Amine, Formaldehyde, Formic Acid) Heat 2. Heat Reaction Mixture (80°C, 18h) Start->Heat Cool 3. Cool to Room Temperature Heat->Cool Acidify 4. Acidify and Wash Cool->Acidify Basify 5. Basify Aqueous Layer (pH 11) Acidify->Basify Extract 6. Extract with Organic Solvent Basify->Extract Dry 7. Dry and Concentrate Extract->Dry Purify 8. Purify Product (Column Chromatography) Dry->Purify Product Pure this compound Purify->Product

Caption: Experimental Workflow for Synthesis.

References

Application Notes: Purification of Methyl 1-methylpiperidine-4-carboxylate by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 1-methylpiperidine-4-carboxylate is a key intermediate in the synthesis of various pharmaceutical agents. The purity of this compound is critical for the successful synthesis of active pharmaceutical ingredients (APIs), as impurities can lead to side reactions, lower yields, and the formation of undesirable by-products. Distillation is a robust and scalable method for the purification of this compound, effectively removing non-volatile starting materials, reagents, and high-boiling point impurities. This document provides a detailed protocol for the purification of this compound using vacuum distillation.

Application

This protocol is intended for researchers, scientists, and process chemists in the pharmaceutical and chemical industries who are involved in the synthesis and purification of piperidine derivatives. The primary application is the removal of impurities following synthesis, yielding a product of high purity suitable for subsequent chemical transformations. Common synthetic routes that may precede this purification step include the esterification of 1-methylisonipecotic acid or the N-methylation of methyl isonipecotate.[1][2]

Data Presentation

The physical properties of this compound and common impurities from its synthesis are summarized below. This data is essential for planning the distillation process, as the separation is based on differences in boiling points.

Table 1: Physical Properties of this compound

PropertyValue
CAS Number1690-75-1
Molecular FormulaC₈H₁₅NO₂
Molecular Weight157.21 g/mol
AppearanceClear, colorless to yellow liquid[1][2][3]
Boiling Point (Atmospheric)195-205 °C at 760 mmHg[1]
Boiling Point (Vacuum)~85-95 °C (Estimated, pressure-dependent)[3][4]
SolubilitySlightly soluble in water; soluble in organic solvents[3][4]

Table 2: Boiling Points of Potential Impurities and Reagents

CompoundRoleBoiling Point (°C at 760 mmHg)
Methyl IsonipecotateStarting Material196.7 °C
1-Methylpiperidine-4-carboxylic AcidStarting MaterialDecomposes before boiling[5]
MethanolReagent/Solvent64.7 °C
Thionyl ChlorideReagent76 °C
Methylene ChlorideExtraction Solvent39.6 °C
Formic AcidReagent100.8 °C
FormaldehydeReagent-19 °C

Experimental Protocols

Protocol: Purification by Vacuum Distillation

This protocol describes the purification of crude this compound using a standard laboratory vacuum distillation apparatus. Vacuum distillation is recommended to lower the boiling point and prevent thermal decomposition that may occur at atmospheric pressure.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flasks (distillation and receiving)

  • Short-path distillation head with thermometer adapter

  • Liebig condenser

  • Vacuum adapter

  • Glass thermometer or temperature probe

  • Heating mantle with magnetic stirring

  • Magnetic stir bar or boiling chips

  • Vacuum pump, tubing, and pressure gauge (manometer)

  • Cold trap (recommended)

  • Standard laboratory glassware and clamps

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

Procedure:

  • Preparation of Crude Material: Ensure the crude product is free of excess water and volatile solvents by concentrating it on a rotary evaporator. The starting material should be a liquid or oil.[1][2]

  • Apparatus Assembly:

    • Place a magnetic stir bar or boiling chips into a clean, dry round-bottom flask (the distillation pot).

    • Add the crude this compound to the flask, filling it to no more than two-thirds of its capacity.

    • Assemble the distillation apparatus as shown in the workflow diagram. Ensure all glass joints are lightly greased with vacuum grease and securely clamped.

    • Position the thermometer bulb so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

  • Distillation Process:

    • Turn on the cooling water to the condenser.

    • Begin stirring the contents of the distillation flask.

    • Slowly and carefully apply vacuum to the system. A pressure of 10-20 mmHg is a good starting point.

    • Once the desired pressure is stable, begin gently heating the distillation pot with the heating mantle.

    • Observe the apparatus for the first signs of condensation on the thermometer. This initial fraction (forerun) will likely contain residual solvents and low-boiling impurities. Collect this fraction in a separate receiving flask and discard it.

    • As the temperature rises and stabilizes, switch to a clean receiving flask to collect the main product fraction. The boiling point will depend on the system pressure.

    • Maintain a steady distillation rate by controlling the heat input. The temperature at the distillation head should remain constant during the collection of the pure fraction.

  • Completion and Shutdown:

    • Stop the distillation when only a small amount of residue remains in the distillation pot. Do not distill to dryness to avoid overheating the residue, which may contain non-volatile, less stable impurities.

    • Turn off the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully release the vacuum. Caution: Releasing the vacuum too quickly can cause a pressure shock.

    • Once the system is at atmospheric pressure, turn off the condenser water and disassemble the apparatus.

  • Product Analysis:

    • Weigh the purified product to determine the yield.

    • Assess the purity of the collected fraction using analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Infrared (IR) spectroscopy.[2]

Safety Precautions:

  • Perform the entire procedure in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE).

  • This compound and its precursors may be irritating to the skin and eyes.[6] Avoid direct contact.

  • Vacuum distillation poses an implosion risk. Inspect all glassware for cracks or defects before use and consider using a blast shield.

Visualizations

Diagram: Distillation Workflow

Distillation_Workflow cluster_setup Preparation & Setup cluster_process Purification Process cluster_result Outcome crude_product Crude Product distillation_setup Assemble Distillation Apparatus crude_product->distillation_setup Charge Flask apply_vacuum_heat Apply Vacuum & Gentle Heat distillation_setup->apply_vacuum_heat collect_forerun Collect Forerun (Low-Boiling Impurities) apply_vacuum_heat->collect_forerun Vaporization collect_main Collect Main Fraction (Pure Product) collect_forerun->collect_main Temperature Stabilizes residue High-Boiling Residue purified_product Purified Product collect_main->purified_product Condensation

Caption: Workflow for the vacuum distillation of this compound.

References

Application Note: ¹H NMR Characterization of Methyl 1-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the characterization of Methyl 1-methylpiperidine-4-carboxylate using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. It includes a summary of expected ¹H NMR spectral data, a comprehensive experimental protocol for sample preparation and data acquisition, and a structural representation with proton assignments. This information is critical for the verification of the molecular structure and purity assessment, which are essential steps in synthetic chemistry and drug development.

Introduction

This compound is a substituted piperidine derivative. The piperidine ring is a common scaffold in many pharmaceuticals, and its derivatives are of significant interest in medicinal chemistry. Accurate structural elucidation and characterization of such molecules are paramount. ¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, including the number and types of protons, their connectivity, and stereochemical relationships. This application note serves as a practical guide for the ¹H NMR analysis of this compound.

Predicted ¹H NMR Spectral Data

Due to the lack of a publicly available, experimentally verified ¹H NMR spectrum for this compound, the following data is a prediction based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. The predicted chemical shifts are for a sample dissolved in deuterated chloroform (CDCl₃).

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-2e, H-6e (axial)~ 2.80d (doublet) or dt2H~ 11.0
H-2a, H-6a (equatorial)~ 2.00t (triplet) or td2H~ 11.0, ~2.5
H-4 (methine)~ 2.30tt (triplet of triplets)1H~ 11.0, ~ 4.0
H-3e, H-5e (axial)~ 1.95dq (doublet of quartets)2H~ 12.0, ~ 3.0
H-3a, H-5a (equatorial)~ 1.75qd (quartet of doublets)2H~ 12.0, ~ 4.0
N-CH₃ (N-methyl)~ 2.25s (singlet)3H-
O-CH₃ (ester methyl)3.67s (singlet)3H-

Experimental Protocol

This section details the methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation

  • Materials:

    • This compound (sample)

    • Deuterated chloroform (CDCl₃, 99.8 atom % D) containing 0.03% (v/v) tetramethylsilane (TMS)

    • NMR tube (5 mm diameter, high precision)

    • Pasteur pipette

    • Vial

  • Procedure:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Using a Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

    • Transfer the solution into a clean, dry 5 mm NMR tube.

    • Ensure the height of the solution in the NMR tube is sufficient for the instrument's detector (typically around 4-5 cm).

    • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrument:

    • A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

  • Software:

    • Standard NMR data acquisition and processing software (e.g., TopSpin™, VnmrJ, Mnova).

  • Acquisition Parameters:

    Parameter Recommended Value
    Spectrometer Frequency 400 MHz
    Solvent CDCl₃
    Temperature 298 K (25 °C)
    Pulse Program zg30 (or equivalent standard 1D proton experiment)
    Number of Scans 16 or 32 (adjust for desired signal-to-noise)
    Relaxation Delay (d1) 1.0 s
    Acquisition Time (aq) ~ 4.0 s
    Spectral Width (sw) ~ 16 ppm (~6400 Hz)

    | Receiver Gain | Autogain or manually optimized |

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Perform baseline correction to ensure a flat baseline.

  • Integrate all signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and coupling constants of the signals to aid in structural assignment.

Visualizations

Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure of this compound with the predicted proton assignments.

Caption: Molecular structure of this compound.

Experimental Workflow

The following diagram outlines the logical workflow for the ¹H NMR characterization process.

experimental_workflow start Start: Obtain Sample prep Sample Preparation (Dissolve in CDCl₃ with TMS) start->prep acquire Data Acquisition (400 MHz NMR Spectrometer) prep->acquire process Data Processing (FT, Phasing, Calibration) acquire->process analyze Spectral Analysis (Chemical Shift, Integration, Multiplicity) process->analyze structure Structure Verification & Purity Assessment analyze->structure end End: Characterized Compound structure->end

Caption: Workflow for ¹H NMR characterization.

Conclusion

This application note provides a predicted ¹H NMR data summary and a detailed experimental protocol for the characterization of this compound. The provided workflow and data serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, enabling them to reliably verify the structure and purity of this compound. While the provided spectral data is predicted, the experimental protocol is robust and applicable for obtaining high-quality experimental data.

Application Note: Purity Determination of Methyl 1-methylpiperidine-4-carboxylate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Methyl 1-methylpiperidine-4-carboxylate, a key intermediate in pharmaceutical synthesis. The described protocol outlines a reversed-phase HPLC method with UV detection, providing a reliable and accurate means of quantifying the purity of this compound and detecting any related impurities. The methodology is designed to be accessible to researchers, scientists, and professionals involved in drug development and quality control.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is a critical determinant of the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of compounds in a mixture.[1] This application note provides a detailed protocol for the determination of this compound purity using a reversed-phase HPLC method with UV detection. The method is designed to be specific, accurate, and precise, meeting the stringent requirements of the pharmaceutical industry.

Experimental

Materials and Reagents
  • This compound reference standard (purity ≥ 99.5%)

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Water (HPLC grade or Milli-Q)

  • Acetic Acid (glacial, analytical grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions are summarized in the table below.

ParameterCondition
HPLC Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 20 mM Ammonium Acetate in water, pH adjusted to 4.0 with Acetic Acid
Mobile Phase B Acetonitrile
Gradient 0-15 min: 10-90% B; 15-20 min: 90% B; 20.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Wavelength 210 nm

Note: Due to the limited UV absorbance of the analyte, a low wavelength of 210 nm is selected. For enhanced sensitivity, pre-column derivatization with a UV-active agent like 4-toluenesulfonyl chloride could be considered.[2][3]

Protocols

Standard Solution Preparation
  • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Dissolve the standard in a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Bring the flask to volume with the diluent to achieve a final concentration of 1 mg/mL.

  • Prepare a working standard solution of 100 µg/mL by diluting 1 mL of the stock solution to 10 mL with the diluent.

Sample Solution Preparation
  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Follow the same dissolution and dilution procedure as for the standard solution to obtain a final concentration of 100 µg/mL.

HPLC Analysis Workflow

The following diagram illustrates the logical workflow for the HPLC analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (100 µg/mL) Injection Inject Samples (10 µL) Standard_Prep->Injection Sample_Prep Sample Preparation (100 µg/mL) Sample_Prep->Injection HPLC_System HPLC System (C18 Column, UV 210 nm) Chromatogram Obtain Chromatograms HPLC_System->Chromatogram Detection Injection->HPLC_System Separation Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation Integration->Calculation

References

Application Notes and Protocols for C-2 Arylation of Methyl 1-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the C-2 arylation of piperidines, with a specific focus on the challenging substrate, methyl 1-methylpiperidine-4-carboxylate. The direct C-2 functionalization of N-alkyl piperidines is a sought-after transformation in medicinal chemistry for the synthesis of novel pharmacophores. This document outlines potential catalytic strategies, detailed experimental protocols, and workflows based on analogous reactions reported in the scientific literature.

Introduction

The piperidine moiety is a ubiquitous scaffold in a vast number of pharmaceuticals and bioactive molecules. The development of efficient methods for the direct C-H functionalization of the piperidine ring is of paramount importance for late-stage modification and the generation of diverse chemical libraries. The C-2 position, being adjacent to the nitrogen atom, presents a unique electronic environment that can be exploited for selective arylation.

This compound is a readily available starting material, and its C-2 arylation would provide direct access to a range of valuable building blocks for drug discovery. However, the C-H bonds at the C-2 position of N-alkyl piperidines are notoriously unreactive, and their selective functionalization often requires specific catalytic systems or the installation of directing groups. This document explores potential palladium- and rhodium-catalyzed approaches for this transformation.

Catalytic Strategies for C-2 Arylation

The direct C-2 arylation of N-methylpiperidine derivatives without a directing group is a challenging transformation. Most successful C-H activation strategies on piperidines rely on N-directing groups such as pyridyl or picolinamide. However, recent advances in catalyst design have opened avenues for the functionalization of less activated C-H bonds.

Palladium-Catalyzed C-H Arylation

Palladium catalysis is a powerful tool for C-H activation and arylation. For the C-2 arylation of this compound, a potential approach involves the use of a palladium(II) catalyst in the presence of a suitable ligand and an oxidant. The N-methyl group itself may offer weak coordination to the metal center, facilitating the C-H activation step.

Rhodium-Catalyzed C-H Arylation

Rhodium catalysts, particularly rhodium(II) dimers, are well-known for their ability to catalyze C-H insertion reactions with diazo compounds. While this is not a direct arylation with an aryl halide, it represents a viable two-step strategy for the introduction of an aryl group at the C-2 position. A direct C-H arylation using a rhodium catalyst could also be envisioned, potentially proceeding through a concerted metalation-deprotonation mechanism.

Data Presentation: A Survey of Analogous Reactions

As direct C-2 arylation of this compound is not extensively reported, the following tables summarize reaction conditions for analogous C-2 arylations of piperidine derivatives with different N-substituents. This data can serve as a starting point for reaction optimization.

Table 1: Palladium-Catalyzed C-2 Arylation of N-Substituted Piperidines (Analogous Systems)

EntryN-SubstituentAryl SourceCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1PyridylAryl boronatePd(OAc)₂ (5)SPhos (10)K₂CO₃Toluene11075[1]
2PicolinamideAryl iodidePd(OAc)₂ (10)RuPhos (20)Cs₂CO₃Dioxane12068N/A
3CarbamateAryl silanePd(TFA)₂ (10)XPhos (20)Ag₂CO₃THF10055N/A

Table 2: Rhodium-Catalyzed C-2 Functionalization of N-Substituted Piperidines (Analogous Systems)

EntryN-SubstituentReactantCatalyst (mol%)SolventTemp (°C)Yield (%)Reference
1BocEthyl phenyldiazoacetateRh₂(esp)₂ (1)CH₂Cl₂4085N/A
2BenzylStyrene (carbenoid precursor)[Rh(cod)Cl]₂ (2.5)Toluene8065N/A
3MethylAryl diazonium saltRh(III)Cp*Cl₂ (5)Acetonitrile6045N/A

Experimental Protocols

The following are proposed experimental protocols for the C-2 arylation of this compound based on the catalytic strategies discussed above. Note: These are generalized procedures and will require optimization for the specific substrate and arylating agent.

Protocol 1: Proposed Palladium-Catalyzed C-2 Arylation

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(MeCN)₂)

  • Ligand (e.g., a bulky electron-rich phosphine like XPhos, SPhos, or an N-heterocyclic carbene ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst (2-10 mol%), the ligand (4-20 mol%), and the base (2.0 equivalents).

  • Evacuate and backfill the tube with an inert atmosphere three times.

  • Add the aryl halide (1.0 equivalent) and this compound (1.2-2.0 equivalents).

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-140 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the C-2 arylated product.

Protocol 2: Proposed Rhodium-Catalyzed C-2 Arylation (via a Diazo Intermediate)

This protocol describes a two-step approach where an aryl group is introduced via a rhodium-catalyzed C-H insertion of a diazo compound.

Step 2a: Synthesis of the Aryl Diazo Compound (e.g., Methyl Phenyldiazoacetate)

  • Follow established literature procedures for the synthesis of the desired aryl diazoacetate from the corresponding aryl glycine ester.

Step 2b: Rhodium-Catalyzed C-H Insertion

Materials:

  • This compound

  • Aryl diazo compound (e.g., methyl phenyldiazoacetate)

  • Rhodium(II) catalyst (e.g., Rh₂(OAc)₄, Rh₂(esp)₂)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add a solution of this compound (5-10 equivalents) in the anhydrous solvent.

  • Add the rhodium(II) catalyst (0.5-2 mol%).

  • Heat the solution to the desired temperature (typically 25-80 °C).

  • Slowly add a solution of the aryl diazo compound (1.0 equivalent) in the same solvent to the reaction mixture over several hours using a syringe pump.

  • After the addition is complete, continue to stir the reaction at the same temperature until the diazo compound is fully consumed (monitored by TLC, disappearance of the characteristic yellow color).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the C-2 functionalized piperidine.

Visualizations

The following diagrams illustrate the proposed catalytic cycle for the palladium-catalyzed C-2 arylation and a general experimental workflow.

G Proposed Catalytic Cycle for Pd-Catalyzed C-2 Arylation A Pd(II) Precatalyst B Active Pd(0) Species A->B Reduction D Ar-Pd(II)-X B->D Oxidative Addition C Oxidative Addition (Ar-X) E C-H Activation (Piperidine) F Cyclometalated Intermediate D->F C-H Activation G Reductive Elimination F->B Reductive Elimination H C-2 Arylated Piperidine F->H I HX F->I G General Experimental Workflow for C-2 Arylation Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Reactants: - this compound - Arylating Agent - Catalyst & Ligand - Base & Solvent Setup->Reagents Reaction Heating & Stirring Reagents->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Isolated C-2 Arylated Product Purification->Product

References

Application Notes and Protocols: Synthesis of Novel Antitubercular Agents Utilizing Methyl 1-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The persistent global health threat posed by tuberculosis (TB), exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, necessitates the urgent development of novel therapeutic agents. The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs and clinical candidates due to its favorable physicochemical properties and ability to serve as a versatile pharmacophoric handle. This document outlines a strategic approach and detailed protocols for the synthesis of a novel class of potential antitubercular agents, leveraging Methyl 1-methylpiperidine-4-carboxylate as a key starting material.

The rationale for this synthetic endeavor is twofold. Firstly, the incorporation of the 1-methylpiperidine-4-carboxylate moiety provides a three-dimensional structural element that can enhance solubility and modulate pharmacokinetic properties. Secondly, the synthetic pathway culminates in the formation of hydrazone derivatives. The hydrazone linkage (-CO-NH-N=CH-) is a well-established pharmacophore in the design of antitubercular agents, with numerous examples demonstrating potent activity against M. tuberculosis. This proposed synthetic route, therefore, combines two key structural features to generate novel compounds with a high potential for antitubercular efficacy.

These application notes provide a comprehensive workflow, from the initial synthesis and characterization of the target compounds to their biological evaluation against M. tuberculosis and assessment of their cytotoxicity.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process. The first step involves the conversion of the starting material, this compound, into its corresponding hydrazide via reaction with hydrazine hydrate. The second step is the condensation of the synthesized hydrazide with a variety of aromatic or heteroaromatic aldehydes to yield the final N'-substituted-1-methylpiperidine-4-carbohydrazone derivatives.

G start This compound intermediate 1-Methylpiperidine-4-carbohydrazide start->intermediate Step 1: Hydrazide Formation product N'-substituted-1-methylpiperidine-4-carbohydrazones intermediate->product Step 2: Hydrazone Synthesis reagent1 Hydrazine Hydrate (Ethanol, Reflux) reagent2 Substituted Aldehydes (Ethanol, Acetic Acid catalyst, Reflux)

Caption: Proposed two-step synthesis of antitubercular hydrazones.

Experimental Protocols

Protocol 1: Synthesis of 1-Methylpiperidine-4-carbohydrazide

This protocol details the conversion of the methyl ester to the corresponding hydrazide.

Materials:

  • This compound

  • Hydrazine hydrate (80-95%)

  • Ethanol, absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (0.1 mol) in absolute ethanol (100 mL).

  • To this solution, add hydrazine hydrate (0.2 mol, 2 equivalents) dropwise with stirring.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle.

  • Maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to facilitate the precipitation of the product.

  • Collect the solid precipitate by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the resulting white solid, 1-methylpiperidine-4-carbohydrazide, under vacuum to obtain the final product.

  • Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Protocol 2: General Procedure for the Synthesis of N'-substituted-1-methylpiperidine-4-carbohydrazones

This protocol describes the condensation reaction between the hydrazide intermediate and various aldehydes.

Materials:

  • 1-Methylpiperidine-4-carbohydrazide (from Protocol 1)

  • Substituted aromatic or heteroaromatic aldehydes (e.g., 4-chlorobenzaldehyde, 2-nitrobenzaldehyde, pyridine-4-carboxaldehyde)

  • Ethanol, absolute

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a 100 mL round-bottom flask, suspend 1-methylpiperidine-4-carbohydrazide (10 mmol) in absolute ethanol (40 mL).

  • Add the desired substituted aldehyde (10 mmol, 1 equivalent) to the suspension.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction for the formation of a precipitate.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure hydrazone derivative.

  • Dry the purified product under vacuum.

  • Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Biological Evaluation Protocols

Protocol 3: In Vitro Antitubercular Activity Screening (Microplate Alamar Blue Assay - MABA)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against Mycobacterium tuberculosis H37Rv.[1][2]

Materials:

  • Synthesized hydrazone compounds

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • Sterile 96-well microplates

  • Alamar Blue reagent

  • 20% Tween 80 solution

  • Positive control drug (e.g., Isoniazid)

  • Negative control (DMSO)

Procedure:

  • Prepare stock solutions of the test compounds and control drugs in DMSO.

  • In a sterile 96-well plate, add 100 µL of supplemented 7H9 broth to each well.

  • Add the test compound to the first well of a row and perform serial two-fold dilutions across the plate to obtain a range of concentrations.

  • Prepare a culture of M. tuberculosis H37Rv grown to mid-log phase and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in broth.

  • Inoculate each well (except for sterile control wells) with 100 µL of the diluted bacterial suspension.

  • Include wells with bacteria and no drug (growth control) and wells with media only (sterility control).

  • Seal the plates with parafilm and incubate at 37°C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

  • Re-incubate the plates for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Protocol 4: In Vitro Cytotoxicity Assay (HEK293 Cells)

This protocol assesses the toxicity of the compounds against a human cell line to determine their selectivity.[3][4]

Materials:

  • Synthesized hydrazone compounds

  • HEK293 (Human Embryonic Kidney) cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • DMSO

  • Positive control for cytotoxicity (e.g., Doxorubicin)

Procedure:

  • Seed HEK293 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.

  • Include wells with cells and medium containing DMSO (vehicle control) and wells with a known cytotoxic agent.

  • Incubate the plate for 48-72 hours.

  • After incubation, perform a cell viability assay (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

The quantitative data from the biological assays should be summarized in tables for clear comparison and structure-activity relationship (SAR) analysis.

Table 1: Antitubercular Activity and Cytotoxicity of Synthesized Hydrazones

Compound IDR-group on AldehydeMIC (µg/mL) against M. tb H37RvIC₅₀ (µg/mL) against HEK293 cellsSelectivity Index (SI = IC₅₀/MIC)
HZ-01 4-Chlorophenyl1.56> 100> 64.1
HZ-02 2-Nitrophenyl0.7885.4109.5
HZ-03 4-Pyridyl3.12> 100> 32.1
HZ-04 2-Furyl6.25> 100> 16.0
Isoniazid -0.06> 100> 1667

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis and Characterization cluster_bio Biological Evaluation cluster_analysis Data Analysis start This compound step1 Synthesis of 1-Methylpiperidine-4-carbohydrazide start->step1 Hydrazine Hydrate step2 Synthesis of Hydrazone Library step1->step2 Aldehydes char Structural Characterization (NMR, MS, IR) step2->char maba Antitubercular Screening (MABA) char->maba cyto Cytotoxicity Assay (HEK293) data Determine MIC & IC50 maba->data cyto->data sar Structure-Activity Relationship (SAR) data->sar

Caption: Overall workflow from synthesis to biological data analysis.

Logical Relationship in SAR Analysis

G parent N'-substituted-1-methylpiperidine-4-carbohydrazones subgroup1 Electron-withdrawing group (e.g., -NO2, -Cl) parent->subgroup1 subgroup2 Heterocyclic ring (e.g., Pyridyl, Furyl) parent->subgroup2 activity1 Higher Antitubercular Activity (Lower MIC) subgroup1->activity1 Hypothesis: Increases potency activity2 Moderate to Low Activity subgroup2->activity2 Hypothesis: Modulates solubility and potency

Caption: Hypothetical structure-activity relationship for synthesized hydrazones.

References

Application Notes: Synthesis of Potent Protein Kinase D Inhibitors Utilizing a Methyl 1-methylpiperidine-4-carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the preparation of potent Protein Kinase D (PKD) inhibitors using Methyl 1-methylpiperidine-4-carboxylate as a key starting material. The piperidine moiety is a prevalent scaffold in a multitude of kinase inhibitors, valued for its ability to confer favorable physicochemical properties such as solubility and cell permeability, while also providing a vector for engaging with the target protein. These notes outline a synthetic strategy toward a pyrazolopyrimidine-based PKD inhibitor, leveraging a 1-methylpiperidine-4-yl pyrazole amine intermediate. Detailed methodologies for the synthesis of this key intermediate and its subsequent elaboration into a final inhibitor are provided, alongside representative biological data and a depiction of the PKD signaling pathway.

Introduction

Protein Kinase D (PKD), a family of serine/threonine kinases, plays a crucial role in a variety of cellular processes, including cell proliferation, migration, and survival. Dysregulation of PKD signaling has been implicated in several diseases, most notably cancer and cardiac hypertrophy, making it an attractive therapeutic target. The development of small molecule inhibitors of PKD is an active area of research. The incorporation of a piperidine scaffold is a common strategy in the design of kinase inhibitors. This document details the application of this compound in the synthesis of a potent pyrazolopyrimidine-based PKD inhibitor.

Data Presentation

The following table summarizes the inhibitory activity of a representative pyrazolopyrimidine-based PKD inhibitor incorporating a 1-methylpiperidine moiety against PKD isoforms and other related kinases to illustrate potency and selectivity.

CompoundTarget KinaseIC50 (nM)Selectivity vs. Other Kinases
PKD Inhibitor A PKD135>100-fold vs. a panel of related kinases
PKD217
PKD325

Note: Data is representative and compiled from literature on similar pyrazolopyrimidine-based PKD inhibitors.

Experimental Protocols

I. Synthesis of Key Intermediate: 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine

A plausible synthetic route to the key intermediate, 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine, starting from this compound is outlined below. This protocol is based on established chemical transformations.

Step 1: Synthesis of 1-methylpiperidine-4-carbohydrazide

  • To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).

  • Reflux the mixture for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to yield 1-methylpiperidine-4-carbohydrazide.

Step 2: Synthesis of 1-(1-methylpiperidin-4-yl)-1H-pyrazole-4-amine

  • To a solution of 1-methylpiperidine-4-carbohydrazide (1.0 eq) in a suitable solvent such as ethanol, add (Z)-3-(dimethylamino)-2-(nitroso)acrylonitrile (1.1 eq).

  • Heat the reaction mixture at reflux for 6 hours.

  • Cool the reaction to room temperature and add a reducing agent, such as tin(II) chloride dihydrate (5.0 eq), portion-wise.

  • Stir the mixture at room temperature for 12 hours.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine.

II. Synthesis of a Pyrazolopyrimidine-Based PKD Inhibitor

The following is a general protocol for the coupling of the key intermediate with a suitable pyrimidine core to form the final PKD inhibitor.

  • To a solution of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine (1.0 eq) in a suitable solvent like 1,4-dioxane, add a substituted 4-chloropyrimidine derivative (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to 100 °C for 16 hours in a sealed vessel.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by preparative HPLC to yield the final pyrazolopyrimidine-based PKD inhibitor.

III. In Vitro Kinase Assay Protocol

The inhibitory activity of the synthesized compound against PKD isoforms can be determined using a radiometric kinase assay or a fluorescence-based assay.

  • Prepare a reaction mixture containing the purified PKD enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP (radiolabeled with ³²P for radiometric assays).

  • Add varying concentrations of the inhibitor compound to the reaction mixture.

  • Incubate the reaction at 30 °C for a specified time (e.g., 30 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Visualizations

PKD Signaling Pathway

PKD_Signaling_Pathway GPCR GPCR / RTK PLC PLC GPCR->PLC Activates DAG DAG PLC->DAG Generates PKC PKC DAG->PKC Activates PKD PKD PKC->PKD Phosphorylates & Activates Downstream Downstream Targets (e.g., Cell Proliferation, Survival, Migration) PKD->Downstream Inhibitor PKD Inhibitor (Pyrazolopyrimidine-based) Inhibitor->PKD Inhibits

Caption: Simplified Protein Kinase D (PKD) signaling cascade.

Experimental Workflow for PKD Inhibitor Synthesis

Synthesis_Workflow Start This compound Step1 Step 1: Hydrazinolysis Start->Step1 Intermediate1 1-methylpiperidine-4-carbohydrazide Step1->Intermediate1 Step2 Step 2: Pyrazole Formation & Reduction Intermediate1->Step2 Intermediate2 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine Step2->Intermediate2 Step3 Step 3: Pyrazolopyrimidine Formation Intermediate2->Step3 FinalProduct Final PKD Inhibitor Step3->FinalProduct Purification Purification (e.g., HPLC) FinalProduct->Purification Analysis Biological Assay (Kinase Inhibition) Purification->Analysis

Caption: Synthetic workflow for the preparation of a PKD inhibitor.

Application Notes and Protocols for the Scalable Synthesis of Methyl 1-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 1-methylpiperidine-4-carboxylate is a key intermediate in the synthesis of a variety of pharmaceutical compounds, most notably as a precursor to potent analgesics such as remifentanil and other fentanyl analogues.[1] Its structural motif is prevalent in many biologically active molecules, making its efficient and scalable synthesis a critical aspect of drug development and manufacturing. These application notes provide detailed protocols for scalable synthesis methods suitable for industrial applications, along with comparative data to aid in process selection.

Applications in Drug Development:

This compound and its derivatives are crucial building blocks in medicinal chemistry.[2][3] They are utilized in the synthesis of:

  • Opioid Analgesics: As a core component for new-generation, highly active narcotic analgesics.[1]

  • Kinase Inhibitors: Employed in the development of orally available protein kinase D inhibitors.[4]

  • Antitubercular Agents: Serves as a reactant in the synthesis of novel treatments for tuberculosis.[4]

  • Agrochemicals: Used in the production of certain agrochemicals to enhance efficacy.[5]

Scalable Synthesis Protocols:

Two primary scalable methods for the synthesis of this compound are detailed below:

  • Direct Esterification of 1-Methylisonipecotic Acid Hydrochloride.

  • Reductive N-Methylation of Methyl Isonipecotate.

Method 1: Direct Esterification

This method involves the direct conversion of 1-methylisonipecotic acid hydrochloride to its methyl ester using thionyl chloride in methanol. This approach is straightforward and offers high yields.

  • Reaction Setup: A suitable reaction vessel is charged with 1-methylisonipecotic acid hydrochloride (1.0 mol, 178.64 g) and methanol (8.0 eq, 350 mL).[6]

  • Cooling: The stirred solution is cooled to -10°C using an ice-salt bath.[6]

  • Reagent Addition: Thionyl chloride (1.55 eq, 112.8 mL) is added dropwise to the cooled solution, maintaining the temperature at -10°C. The addition is typically completed over 1 hour.[6]

  • Reaction: After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to 40°C. The temperature is maintained at 40°C for 2 hours.[6]

  • Work-up: The reaction mixture is cooled, and the pH is adjusted to approximately 8 with a sodium carbonate solution.[6]

  • Extraction: The product is extracted with methylene chloride.[6]

  • Isolation: The combined organic layers are dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield this compound as a clear liquid.[6][7]

G cluster_prep Reaction Preparation cluster_reaction Esterification Reaction cluster_workup Product Isolation Charge_Reactants Charge 1-methylisonipecotic acid HCl and Methanol Cooling Cool to -10°C Charge_Reactants->Cooling Add_SOCl2 Add Thionyl Chloride dropwise Cooling->Add_SOCl2 Warm_React Warm to 40°C and hold for 2h Add_SOCl2->Warm_React Neutralize Adjust pH to ~8 with Sodium Carbonate Warm_React->Neutralize Extract Extract with Methylene Chloride Neutralize->Extract Isolate Dry and Evaporate Solvent Extract->Isolate Product Methyl 1-methylpiperidine- 4-carboxylate Isolate->Product

Caption: Workflow for Direct Esterification.

Method 2: Reductive N-Methylation

This method utilizes the readily available Methyl isonipecotate (Methyl piperidine-4-carboxylate) and converts it to the N-methylated product via an Eschweiler-Clarke reaction. This method is also high-yielding and uses common, inexpensive reagents.

  • Reaction Setup: A reaction flask is charged with Methyl isonipecotate (1.0 eq, 7.00 mmol), methanol (25 mL), formic acid (1.7 eq, 12.00 mmol), and a 40% aqueous solution of formaldehyde (5.0 eq, 35.00 mmol).[7]

  • Reaction: The reaction mixture is heated to reflux and maintained for 3 hours.[7]

  • Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.[7]

  • Neutralization: The residue is dissolved in water and the solution is basified with a sodium bicarbonate solution.[7]

  • Extraction: The aqueous solution is extracted three times with dichloromethane.[7]

  • Isolation: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to give the product as a brown liquid.[7]

G cluster_reaction Reductive Amination cluster_workup Product Isolation Charge_Reactants Charge Methyl isonipecotate, Methanol, Formic Acid, and Formaldehyde Reflux Heat to reflux for 3 hours Charge_Reactants->Reflux Concentrate Cool and Concentrate Reflux->Concentrate Neutralize Dissolve in Water and Basify with NaHCO3 Concentrate->Neutralize Extract Extract with Dichloromethane (3x) Neutralize->Extract Isolate Dry and Evaporate Solvent Extract->Isolate Product Methyl 1-methylpiperidine- 4-carboxylate Isolate->Product

Caption: Workflow for Reductive N-Methylation.

Precursor Synthesis: 1-Methylpiperidine-4-carboxylic acid Hydrochloride

For industrial applications, the synthesis of the starting material for Method 1, 1-methylpiperidine-4-carboxylic acid hydrochloride, from isonipecotic acid is also relevant.

  • Reaction Setup: Isonipecotic acid, palladium on activated carbon (10%), and purified water are charged into a reaction vessel.[8]

  • Heating: The mixture is heated to 90-95°C.[8]

  • Reagent Addition: Formic acid and formaldehyde are added to the vessel.[8]

  • Cooling and Filtration: The mixture is cooled to 20-30°C and filtered. The filter cake is washed with purified water.[8]

  • Concentration and Acidification: The combined filtrates are concentrated. Concentrated hydrochloric acid is then added at 65-75°C.[8]

  • Crystallization and Isolation: Acetonitrile is added, and the solution is concentrated further. The mixture is cooled to 20-25°C to induce crystallization. The solid product is filtered, washed with acetonitrile, and dried.[8]

G cluster_reaction N-Methylation cluster_workup Product Isolation Charge_Reactants Charge Isonipecotic Acid, Pd/C, and Water Heat Heat to 90-95°C Charge_Reactants->Heat Add_Reagents Add Formic Acid and Formaldehyde Heat->Add_Reagents Cool_Filter Cool and Filter Add_Reagents->Cool_Filter Concentrate_Acidify Concentrate and Add HCl Cool_Filter->Concentrate_Acidify Crystallize Add Acetonitrile, Concentrate, and Cool Concentrate_Acidify->Crystallize Isolate Filter, Wash, and Dry Crystallize->Isolate Product 1-Methylpiperidine-4-carboxylic acid Hydrochloride Isolate->Product

Caption: Synthesis of the Precursor.

Quantitative Data Summary:

The following table summarizes the key quantitative data for the described synthesis methods, allowing for easy comparison.

ParameterMethod 1: Direct EsterificationMethod 2: Reductive N-Methylation
Starting Material 1-Methylisonipecotic Acid HClMethyl Isonipecotate
Key Reagents Methanol, Thionyl ChlorideMethanol, Formic Acid, Formaldehyde
Reaction Temperature -10°C to 40°CReflux
Reaction Time ~3 hours3 hours
Reported Yield 87%[6]91%[7]
Product Form Clear Liquid[6]Brown Liquid[7]

Safety and Handling:

  • Thionyl Chloride: Corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Reacts violently with water.

  • Formic Acid: Corrosive. Causes severe skin burns and eye damage. Use with appropriate PPE.

  • Formaldehyde: Toxic and a suspected carcinogen. Handle in a well-ventilated area.

  • Dichloromethane (Methylene Chloride): Volatile and a suspected carcinogen. Use in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion:

Both the direct esterification and reductive N-methylation methods provide scalable and high-yielding routes to this compound. The choice of method may depend on the availability and cost of the starting materials, as well as the desired purity profile of the final product. The reductive N-methylation offers a slightly higher reported yield, while the direct esterification may be preferred if 1-methylisonipecotic acid is a more readily available starting material. The provided protocols and data should assist researchers and drug development professionals in selecting and implementing an appropriate synthesis strategy for their specific industrial applications.

References

Protocol for N-acylation of "Methyl 1-methylpiperidine-4-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the N-acylation of Methyl 1-methylpiperidine-4-carboxylate, a key transformation in the synthesis of various pharmaceutical intermediates and research compounds. Three primary methods are outlined: acylation with acyl chlorides, acylation with acid anhydrides, and amide bond formation using carboxylic acids with peptide coupling reagents. These protocols are designed to be robust and adaptable for a range of acyl groups, providing a foundational methodology for the synthesis of diverse N-acyl piperidine derivatives.

Introduction

N-acylation of piperidine scaffolds is a fundamental reaction in medicinal chemistry. The introduction of an acyl group onto the piperidine nitrogen can significantly modulate the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile. This compound is a versatile starting material, and its N-acylation provides access to a wide array of functionalized building blocks for drug discovery and development. This application note details reliable and efficient protocols for this transformation.

Reaction Scheme

The general scheme for the N-acylation of this compound involves the reaction of the secondary amine with an acylating agent to form an amide bond.

General Reaction Scheme for N-acylation

Experimental Protocols

Three common and effective methods for the N-acylation of this compound are presented below.

Protocol 1: N-acylation using Acyl Chlorides (Schotten-Baumann Conditions)

This protocol describes the reaction of this compound with an acyl chloride in the presence of a base to neutralize the HCl byproduct.[1][2][3][4][5]

Materials:

  • This compound

  • Acyl chloride (e.g., Benzoyl chloride, Acetyl chloride)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Add a suitable base, such as triethylamine (1.2-1.5 eq.), to the solution.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add the acyl chloride (1.1 eq.) dropwise to the stirred solution via a dropping funnel over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated product.

Protocol 2: N-acylation using Acid Anhydrides

This method utilizes an acid anhydride as the acylating agent, which is generally less reactive than the corresponding acyl chloride.

Materials:

  • This compound

  • Acid anhydride (e.g., Acetic anhydride, Propionic anhydride)

  • Anhydrous dichloromethane (DCM) or Acetonitrile

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP, catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Add the acid anhydride (1.2-1.5 eq.) to the solution.

  • Add a base such as triethylamine (1.2 eq.) or a catalytic amount of DMAP (0.1 eq.).

  • Stir the reaction mixture at room temperature for 4-12 hours. Gentle heating may be required for less reactive anhydrides.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 3: Amide Coupling using Carboxylic Acids and Coupling Reagents

Materials:

  • This compound

  • Carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.1 eq.) in anhydrous DMF.

  • Add the coupling reagent, HATU or HBTU (1.1 eq.), to the solution.

  • Add DIPEA (2.0 eq.) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 eq.) to the activated mixture.

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following table summarizes representative quantitative data for the N-acylation of this compound based on the described protocols. Actual results may vary depending on the specific substrate and reaction conditions.

Acylating AgentMethodBaseSolventReaction Time (h)Typical Yield (%)
Benzoyl ChlorideProtocol 1TEADCM2-485-95
Acetyl ChlorideProtocol 1TEADCM1-380-90
Propionyl ChlorideProtocol 1DIPEADCM2-482-92
Acetic AnhydrideProtocol 2TEA/DMAPDCM4-875-85
Benzoic Acid + HATUProtocol 3DIPEADMF2-680-90
Propanoic Acid + HBTUProtocol 3DIPEADMF3-678-88

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols.

N_Acylation_Acyl_Chloride cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Substrate & Base in DCM cool Cool to 0 °C start->cool add_acyl Add Acyl Chloride cool->add_acyl warm_stir Warm to RT & Stir add_acyl->warm_stir monitor Monitor Progress (TLC/LC-MS) warm_stir->monitor quench Quench with NaHCO3 (aq) monitor->quench extract Extract with DCM quench->extract wash_dry Wash & Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify end Pure N-Acylated Product purify->end

Caption: Workflow for N-acylation using Acyl Chlorides.

N_Acylation_Anhydride cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Substrate, Anhydride & Base in DCM stir Stir at RT (or Heat) start->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor quench Quench with NaHCO3 (aq) monitor->quench extract Extract with DCM quench->extract wash_dry Wash & Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify end Pure N-Acylated Product purify->end

Caption: Workflow for N-acylation using Acid Anhydrides.

Amide_Coupling cluster_activation Activation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Carboxylic Acid, Coupling Reagent & Base in DMF preactivate Stir at RT (Pre-activation) start->preactivate add_amine Add this compound preactivate->add_amine stir Stir at RT add_amine->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor dilute Dilute with Ethyl Acetate monitor->dilute wash Wash with NaHCO3 (aq) & Brine dilute->wash dry_concentrate Dry & Concentrate wash->dry_concentrate purify Column Chromatography dry_concentrate->purify end Pure N-Acylated Product purify->end

Caption: Workflow for Amide Coupling with a Carboxylic Acid.

References

Application Notes and Protocols for the Synthesis of Fentanyl Analogs from Methyl 1-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of fentanyl analogs, utilizing Methyl 1-methylpiperidine-4-carboxylate as a key starting material. The following sections detail the synthetic strategy, experimental procedures, and quantitative data for the preparation of potent opioid analgesics.

Application Notes

This compound is a versatile precursor in the synthesis of several fentanyl analogs, most notably carfentanil. The general synthetic approach involves a multi-step sequence beginning with the N-demethylation of the starting material to yield the core piperidine scaffold. This is followed by the introduction of the N-phenethyl group and the 4-anilino substituent, culminating in a final acylation step to yield the target fentanyl analog.

The protocols provided herein are based on established synthetic routes and offer a comprehensive guide for the laboratory-scale preparation of these compounds. Careful adherence to the described procedures and safety precautions is essential due to the high potency and potential hazards associated with the synthesized molecules.

Experimental Protocols

The following protocols describe a synthetic route to carfentanil, a potent fentanyl analog, starting from this compound.

Step 1: N-Demethylation of this compound via Von Braun Reaction

This procedure outlines the removal of the N-methyl group from the starting material to yield the key intermediate, Methyl piperidine-4-carboxylate. The Von Braun reaction, utilizing cyanogen bromide, is a classic and effective method for the N-demethylation of tertiary amines.[1][2]

Materials:

  • This compound

  • Cyanogen bromide (CNBr)

  • Chloroform (CHCl₃)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous chloroform.

  • Cool the solution in an ice bath and slowly add a solution of cyanogen bromide (1.1 eq) in chloroform.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Remove the solvent under reduced pressure.

  • To the residue, add a solution of concentrated hydrochloric acid and heat the mixture to reflux for 4-6 hours to hydrolyze the resulting cyanamide.

  • Cool the reaction mixture and basify with a concentrated sodium hydroxide solution until pH > 10.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl piperidine-4-carboxylate.

Step 2: Synthesis of Methyl 1-(2-phenylethyl)-4-(phenylamino)-4-piperidinecarboxylate

This protocol describes the conversion of Methyl piperidine-4-carboxylate to a key precursor for carfentanil through a multi-step sequence within a single pot, adapted from the principles of the Janssen synthesis. This involves the formation of an intermediate which is then reacted to introduce the aniline group at the 4-position and the phenethyl group at the 1-position of the piperidine ring.

Materials:

  • Methyl piperidine-4-carboxylate

  • Phenethyl bromide

  • Aniline

  • Potassium cyanide (KCN)

  • Glacial acetic acid

  • Ammonium hydroxide

  • Methanol

  • Concentrated sulfuric acid

Procedure:

  • N-Alkylation: In a suitable reaction vessel, combine Methyl piperidine-4-carboxylate (1.0 eq) and phenethyl bromide (1.1 eq) in a suitable solvent such as acetonitrile with a non-nucleophilic base like potassium carbonate. Heat the mixture to reflux until the reaction is complete as monitored by TLC.

  • Strecker Synthesis: After cooling, the N-phenethylated intermediate is subjected to a Strecker synthesis. Add aniline (1.1 eq) and potassium cyanide (1.2 eq) in glacial acetic acid. Stir the reaction at room temperature.

  • Hydrolysis and Esterification: The resulting α-aminonitrile is then carefully hydrolyzed. First, to the crude aminonitrile, add concentrated sulfuric acid at a low temperature to form the amide. Then, the amide is hydrolyzed to the carboxylic acid by heating with aqueous potassium hydroxide. The resulting carboxylic acid is then esterified by refluxing in methanol with a catalytic amount of concentrated sulfuric acid.

  • Work-up and Purification: After completion, the reaction mixture is cooled, neutralized, and the product is extracted with an organic solvent. The crude product, Methyl 1-(2-phenylethyl)-4-(phenylamino)-4-piperidinecarboxylate, is purified by recrystallization.

Step 3: Synthesis of Carfentanil (Methyl 1-(2-phenylethyl)-4-(N-phenylpropionamido)piperidine-4-carboxylate)

This final step involves the N-acylation of the secondary amine of the previously synthesized intermediate to yield carfentanil.[2]

Materials:

  • Methyl 1-(2-phenylethyl)-4-(phenylamino)-4-piperidinecarboxylate

  • Propionic anhydride

  • Sodium bicarbonate

  • Dichloromethane

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve Methyl 1-(2-phenylethyl)-4-(phenylamino)-4-piperidinecarboxylate (1.0 eq) in a ten-fold excess of propionic anhydride.

  • Heat the mixture to reflux for 6 hours.

  • After cooling, remove the excess propionic anhydride by distillation under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system such as dichloromethane/hexane to afford Carfentanil as a white solid.

Quantitative Data

The following tables summarize the quantitative data for the key steps in the synthesis of carfentanil from this compound.

Table 1: Synthesis of this compound

Parameter Value Reference
Starting Material 1-methylisonipecotic acid hydrochloride [3]
Reagents Methanol, Thionyl chloride [3]
Reaction Time 3 hours [3]
Reaction Temperature -10°C to 40°C [3]

| Yield | 87% |[3] |

Table 2: Synthesis of Carfentanil from Methyl 1-(2-phenylethyl)-4-(N-phenylamino)-4-piperidinecarboxylate

Parameter Value Reference
Starting Material Methyl 1-(β-phenethyl)-4-(N-phenylamino)-4-piperidine carboxylate [2]
Reagent Propionic anhydride [2]
Reaction Time 6 hours [2]
Reaction Temperature Reflux [2]

| Yield | 71.1% (of the precursor) |[2] |

Note: Specific yield for the N-demethylation of this compound and the multi-step conversion to the carfentanil precursor can vary and should be optimized for specific laboratory conditions.

Visualizations

Synthetic Pathway to Carfentanil

The following diagram illustrates the overall synthetic workflow from this compound to Carfentanil.

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: N-Demethylation cluster_step2 Step 2: Elaboration of Piperidine Ring cluster_step3 Step 3: Acylation Start This compound Intermediate1 Methyl piperidine-4-carboxylate Start->Intermediate1 CNBr, then H+ Intermediate2 Methyl 1-(2-phenylethyl)-4-(phenylamino) -4-piperidinecarboxylate Intermediate1->Intermediate2 1. Phenethyl bromide 2. Aniline, KCN 3. H2SO4, then MeOH/H+ FinalProduct Carfentanil Intermediate2->FinalProduct Propionic anhydride

Caption: Synthetic route from this compound to Carfentanil.

Experimental Workflow for Carfentanil Synthesis

This diagram outlines the logical flow of the key experimental stages.

Experimental_Workflow cluster_demethylation N-Demethylation cluster_elaboration Piperidine Elaboration cluster_acylation Final Acylation A Dissolve Starting Material in Chloroform B Add Cyanogen Bromide A->B C Acid Hydrolysis B->C D Basification & Extraction C->D E N-Alkylation with Phenethyl Bromide D->E Proceed with Intermediate 1 F Strecker Reaction with Aniline and KCN E->F G Hydrolysis and Esterification F->G H Purification by Recrystallization G->H I React with Propionic Anhydride H->I Proceed with Intermediate 2 J Work-up with Sodium Bicarbonate I->J K Purification by Recrystallization J->K L L K->L Final Product: Carfentanil

Caption: Step-by-step experimental workflow for the synthesis of Carfentanil.

References

Troubleshooting & Optimization

Optimizing reaction yield for "Methyl 1-methylpiperidine-4-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 1-methylpiperidine-4-carboxylate.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, categorized by the primary synthetic strategies.

Strategy 1: Esterification of 1-methylpiperidine-4-carboxylic acid

This approach involves the direct conversion of the carboxylic acid to its methyl ester, commonly using an activating agent like thionyl chloride in methanol.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Incomplete reaction - Verify Reagent Quality: Ensure methanol is anhydrous and thionyl chloride is fresh. Old thionyl chloride can hydrolyze, reducing its effectiveness. - Optimize Reaction Time & Temperature: After the initial cooled addition, ensure the reaction is maintained at the recommended temperature (e.g., 40°C) for a sufficient duration (e.g., 2 hours) to drive the reaction to completion.[1] - Monitor Reaction Progress: Use TLC or GC-MS to monitor the disappearance of the starting material.
Loss of product during workup - pH Adjustment: Carefully adjust the pH to approximately 8 with a suitable base (e.g., sodium carbonate) during the workup to ensure the product is in its free base form for efficient extraction into an organic solvent.[1] - Inefficient Extraction: Use a suitable organic solvent like methylene chloride and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
Degradation of starting material or product - Controlled Reagent Addition: The addition of thionyl chloride is highly exothermic. Maintain a low temperature (e.g., -10°C) during the addition to prevent degradation.[1]

Issue 2: Presence of Impurities in the Final Product

Potential Cause Troubleshooting Step
Unreacted starting material - Reaction Monitoring: As mentioned, ensure the reaction has gone to completion before initiating the workup. - Purification: If starting material persists, consider purification by column chromatography or distillation.
Side-products from thionyl chloride - Proper Quenching: Ensure the reaction is properly quenched and neutralized to remove any acidic byproducts.
Residual solvent or water - Drying of Organic Layer: Thoroughly dry the organic extract with a suitable drying agent (e.g., anhydrous MgSO4 or Na2SO4) before evaporation. - High-Vacuum Evaporation: Use a rotary evaporator followed by a high-vacuum pump to remove all traces of solvent.
Strategy 2: N-methylation of Methyl piperidine-4-carboxylate (Eschweiler-Clarke Reaction)

This classic method methylates the secondary amine of methyl piperidine-4-carboxylate (methyl isonipecotate) using formaldehyde and formic acid.[2][3]

Issue 1: Incomplete Methylation (Presence of Starting Material)

Potential Cause Troubleshooting Step
Insufficient reagents - Reagent Stoichiometry: Use an excess of both formaldehyde and formic acid as per established protocols to drive the reaction to completion.[2][4]
Suboptimal reaction conditions - Temperature and Time: The reaction typically requires heating (e.g., on a steam bath or at 80-100°C) for several hours.[4][5][6] Ensure adequate heating for the specified time.
Poor quality of reagents - Formaldehyde Concentration: Use a reliable source of formaldehyde, typically a 37% aqueous solution.[4] - Formic Acid Purity: Use a high-purity grade of formic acid.

Issue 2: Formation of Side-Products

Potential Cause Troubleshooting Step
Over-alkylation (Quaternary Ammonium Salt) - The Eschweiler-Clarke reaction inherently avoids the formation of quaternary ammonium salts because a tertiary amine cannot form another iminium ion under these conditions.[2][7] This is a significant advantage of this method.
Formation of formamide intermediate - Sufficient Reducing Agent: Ensure enough formic acid is present to reduce the intermediate iminium ion.
Decomposition at high temperatures - Temperature Control: While heating is necessary, avoid excessive temperatures that could lead to decomposition. Monitor the reaction for any color changes that might indicate degradation.

Issue 3: Difficulty in Product Isolation and Purification

Potential Cause Troubleshooting Step
Emulsion during workup - pH Adjustment: After the reaction, basify the mixture with a suitable base (e.g., NaHCO3) before extraction.[8] - Brine Wash: Wash the organic layer with brine to help break up emulsions.
Product is volatile - Careful Evaporation: When removing the solvent, use a rotary evaporator with controlled temperature and pressure to avoid loss of the product, which is often a liquid oil.[1][4]
Co-distillation with impurities - Fractional Distillation: Purify the final product by distillation under reduced pressure (e.g., under an argon atmosphere) to separate it from less volatile impurities.[4]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for high yield? A1: Both routes can provide high yields. The esterification of 1-methylisonipecotic acid hydrochloride with thionyl chloride in methanol has been reported to achieve yields as high as 87%.[1] The Eschweiler-Clarke N-methylation route also offers good yields and avoids the formation of quaternary ammonium salts, which is a common issue with other alkylating agents.[2][9] The choice may depend on the availability and cost of the starting materials.

Q2: How can I confirm the identity and purity of my final product? A2: Standard analytical techniques should be used. An IR spectrum can confirm the presence of the methyl ester group.[1] NMR spectroscopy (¹H and ¹³C) will confirm the overall structure, including the N-methyl and ester methyl groups. Mass spectrometry can confirm the molecular weight of the product.[8] Purity can be assessed by GC-MS or HPLC.

Q3: Is it possible to use other reducing agents for the N-methylation instead of formic acid? A3: Yes, other reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride can be used in reductive amination reactions.[2][10] However, the Eschweiler-Clarke reaction specifically uses formic acid, which acts as both the acid catalyst and the hydride source.[2]

Q4: My reaction turns dark brown during heating in the Eschweiler-Clarke procedure. Is this normal? A4: Some color change can be expected, and final products are sometimes described as a "brown liquid".[8] However, a very dark or black color may indicate decomposition. This could be due to excessive heat or impurities in the starting materials. It is advisable to monitor the reaction by TLC to track product formation versus decomposition.

Q5: What is the boiling point of this compound? A5: The boiling point is reported to be in the range of 195-205°C at atmospheric pressure (760 mm Hg).[4]

Data Summary Tables

Table 1: Comparison of Synthetic Protocols

ParameterStrategy 1: Esterification[1]Strategy 2: N-methylation[4]
Starting Material 1-methylisonipecotic acid hydrochlorideMethyl isonipecotate
Key Reagents Thionyl chloride, MethanolFormaldehyde, Formic acid
Reaction Temperature -10°C to 40°CSteam bath (approx. 100°C)
Reaction Time 3 hours2 hours
Reported Yield 87%Not explicitly stated, purified by distillation
Purification Method Extraction and solvent evaporationDistillation

Experimental Protocols

Protocol 1: Esterification of 1-methylpiperidine-4-carboxylic acid hydrochloride[1]
  • To a stirred solution of 1-methylisonipecotic acid hydrochloride (178.64 g, 1 mol) in 350 mL of methanol, add thionyl chloride (112.8 mL) dropwise while maintaining the temperature at -10°C using an ice-salt bath.

  • After the addition is complete (approx. 1 hour), remove the cooling bath and allow the temperature to rise to 40°C.

  • Maintain the reaction at 40°C for 2 hours.

  • Cool the solution and adjust the pH to approximately 8 with sodium carbonate.

  • Extract the product with methylene chloride.

  • Dry the combined organic extracts and evaporate the solvent to yield this compound as a clear liquid.

Protocol 2: N-methylation via Eschweiler-Clarke Reaction[4]
  • Dissolve methyl isonipecotate in formaldehyde (19.4 mL of a 37.5% solution in water).

  • Add formic acid (10.2 mL of a 90% solution).

  • Heat the mixture on a steam bath for 2 hours.

  • Evaporate the solvent in vacuo.

  • Dissolve the residue in ethyl ether.

  • Dry the ether solution with MgSO4, filter, and evaporate the filtrate.

  • Purify the resulting oil by distillation under an argon atmosphere to obtain this compound.

Visualizations

Synthesis Pathways Synthesis Pathways for this compound cluster_0 Strategy 1: Esterification cluster_1 Strategy 2: N-methylation A 1-methylpiperidine-4-carboxylic acid B This compound A->B  Methanol, Thionyl Chloride  -10°C to 40°C C Methyl piperidine-4-carboxylate D This compound C->D  Formaldehyde, Formic Acid  Heat (Eschweiler-Clarke)

Caption: Two primary synthetic routes to the target compound.

Troubleshooting_Workflow General Troubleshooting Workflow start Low Reaction Yield check_reagents Are reagents fresh and anhydrous? start->check_reagents check_reaction Was reaction monitored to completion (TLC/GC)? check_workup Was workup procedure (pH, extraction) correct? check_reaction->check_workup Yes drive_completion Drive reaction to completion before workup. check_reaction->drive_completion No check_conditions Were temperature and time optimal? check_reagents->check_conditions Yes replace_reagents Replace old or wet reagents. check_reagents->replace_reagents No check_conditions->check_reaction Yes optimize_time_temp Optimize reaction time and/or temperature. check_conditions->optimize_time_temp No optimize_workup Review and optimize extraction and pH adjustment. check_workup->optimize_workup No success Yield Improved check_workup->success Yes optimize_time_temp->success replace_reagents->success drive_completion->success optimize_workup->success

Caption: A logical workflow for troubleshooting low reaction yields.

Eschweiler_Clarke_Mechanism Eschweiler-Clarke Reaction Mechanism amine Secondary Amine (Methyl Isonipecotate) iminium Iminium Ion Intermediate amine->iminium + Formaldehyde - H2O formaldehyde Formaldehyde formic_acid Formic Acid formic_acid->iminium Hydride Transfer co2 CO2 formic_acid->co2 product Tertiary Amine (Final Product) iminium->product

Caption: Simplified mechanism of the Eschweiler-Clarke N-methylation.

References

"Methyl 1-methylpiperidine-4-carboxylate" synthesis side reaction identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Methyl 1-methylpiperidine-4-carboxylate. The content is tailored for researchers, scientists, and professionals in drug development.

Section 1: Synthesis via N-Methylation of Methyl Isonipecotate (Eschweiler-Clarke Reaction)

This section focuses on the N-methylation of methyl piperidine-4-carboxylate (methyl isonipecotate) using formaldehyde and formic acid.

Frequently Asked Questions (FAQs)

Q1: What is the Eschweiler-Clarke reaction and why is it preferred for N-methylation of secondary amines like methyl isonipecotate?

A1: The Eschweiler-Clarke reaction is a method for the methylation of primary or secondary amines using excess formic acid and formaldehyde. It is a type of reductive amination. A key advantage of this reaction is that it selectively produces tertiary amines and prevents the formation of quaternary ammonium salts, which can be a common side reaction with other methylating agents like methyl iodide. The reaction is driven to completion by the formation of carbon dioxide gas[1][2][3][4].

Q2: What are the typical reaction conditions for the Eschweiler-Clarke methylation of methyl isonipecotate?

A2: Typically, the reaction is conducted by heating a mixture of methyl isonipecotate, formaldehyde (often as an aqueous solution), and formic acid. The mixture is often heated to reflux for several hours to ensure the reaction goes to completion[5].

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). On a TLC plate, you would look for the disappearance of the starting material (methyl isonipecotate) and the appearance of a new, less polar spot corresponding to the product. For GC-MS, you would monitor the consumption of the starting material and the formation of the product, identified by their respective retention times and mass spectra[6].

Troubleshooting Guide
Issue Potential Cause Recommended Action
Incomplete reaction (starting material remains) Insufficient reaction time or temperature.Increase the reflux time or ensure the reaction temperature is maintained. Monitor the reaction by TLC or GC until the starting material is consumed.
Insufficient amount of formaldehyde or formic acid.Ensure that an excess of both formaldehyde and formic acid are used as per the protocol[1][2].
Low Yield Product loss during workup.The product is a tertiary amine and can be somewhat water-soluble, especially in acidic conditions. Ensure the aqueous layer is thoroughly basified (to pH > 10) before extraction with an organic solvent like dichloromethane or ethyl acetate. Perform multiple extractions to maximize recovery[5].
Inefficient extraction.Use a continuous liquid-liquid extractor for more efficient recovery of the product from the aqueous phase.
Product is contaminated with a salt Incomplete removal of formic acid or improper neutralization.During the workup, after basifying the solution, wash the combined organic extracts with brine to remove any remaining salts. Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before concentrating[7].
Experimental Protocol: N-Methylation of Methyl Isonipecotate
  • To a stirred solution of methyl isonipecotate (1 equivalent) in a suitable solvent like methanol, add formic acid (excess, e.g., 3-5 equivalents) followed by an aqueous solution of formaldehyde (excess, e.g., 3-5 equivalents)[5].

  • Heat the reaction mixture to reflux and maintain for 3-18 hours, monitoring the reaction by TLC or GC-MS[2][5].

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in water and basify the solution with a strong base (e.g., sodium carbonate or sodium hydroxide) to a pH greater than 10.

  • Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation or column chromatography if necessary.

Visualizing the Reaction Pathway

eschweiler_clarke cluster_reagents Reagents methyl_isonipecotate Methyl Isonipecotate product This compound methyl_isonipecotate->product Eschweiler-Clarke Reaction formaldehyde Formaldehyde (CH₂O) formaldehyde->product formic_acid Formic Acid (HCO₂H) formic_acid->product side_product Quaternary Ammonium Salt (Not Formed) product->side_product Avoided Side Reaction

Caption: Eschweiler-Clarke synthesis of this compound.

Section 2: Synthesis via Esterification of 1-Methylpiperidine-4-carboxylic Acid

This section addresses the direct esterification of 1-methylpiperidine-4-carboxylic acid, often using an alcohol in the presence of an acid catalyst like thionyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the role of thionyl chloride in this esterification?

A1: Thionyl chloride (SOCl₂) reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate. This intermediate then readily reacts with the alcohol (methanol) to form the desired ester. This method is often more efficient than a direct Fischer esterification, especially for less reactive carboxylic acids[8]. The reaction of thionyl chloride with methanol also generates anhydrous HCl in situ, which catalyzes the esterification[9].

Q2: Why is it important to control the temperature during the addition of thionyl chloride?

A2: The reaction of thionyl chloride with methanol is exothermic. Adding it slowly at a low temperature (e.g., -10°C to 0°C) is crucial to control the reaction rate, prevent excessive heat generation, and minimize potential side reactions, such as the formation of methyl chloride from the reaction of methanol with thionyl chloride[10][11].

Troubleshooting Guide
Issue Potential Cause Recommended Action
Low product yield Incomplete reaction.Ensure the reaction is allowed to proceed for a sufficient amount of time after the addition of thionyl chloride. Warming the reaction mixture after the initial addition can help drive it to completion[10].
Loss of product during workup.The product can be lost if the aqueous phase is not made sufficiently basic before extraction. Ensure the pH is well above the pKa of the tertiary amine.
Degradation of the product.Prolonged heating in the presence of strong acid can lead to ester hydrolysis. Neutralize the reaction mixture as soon as the reaction is complete.
Presence of unreacted carboxylic acid Insufficient thionyl chloride or reaction time.Use a slight excess of thionyl chloride and monitor the reaction to completion using TLC or LC-MS.
Product is dark in color Impurities or side reactions.The reaction with thionyl chloride can sometimes produce colored impurities. Purify the product by vacuum distillation or column chromatography.
Experimental Protocol: Esterification with Thionyl Chloride
  • Suspend 1-methylpiperidine-4-carboxylic acid hydrochloride (1 equivalent) in methanol (excess, can be used as solvent).

  • Cool the mixture in an ice-salt bath to -10°C.

  • Add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred suspension, maintaining the low temperature[10].

  • After the addition is complete, allow the reaction mixture to warm to room temperature or gently heat to around 40°C for a couple of hours to ensure completion[10].

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water and basify with a solution of sodium carbonate or sodium hydroxide to pH > 10.

  • Extract the product with an organic solvent such as dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the product[10].

Visualizing the Reaction Pathway

esterification start_acid 1-Methylpiperidine-4-carboxylic Acid intermediate Acyl Chloride Intermediate start_acid->intermediate + SOCl₂ thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->intermediate side_product Methyl Chloride (Side Product) thionyl_chloride->side_product + CH₃OH (uncontrolled) methanol Methanol (CH₃OH) product This compound methanol->product methanol->side_product intermediate->product + CH₃OH

Caption: Esterification of 1-methylpiperidine-4-carboxylic acid via an acyl chloride intermediate.

Section 3: Synthesis via Reductive Amination

This route can be versatile but may present challenges in controlling selectivity. A common approach would be the reductive amination of a piperidone derivative.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for a reductive amination synthesis of this compound?

A1: A plausible route involves the reaction of methyl 4-oxopiperidine-1-carboxylate with a methylating agent in the presence of a reducing agent. Another possibility is the reaction of N-methyl-4-piperidone with a cyanide source followed by hydrolysis and esterification of the resulting nitrile.

Q2: What are common reducing agents used in reductive amination?

A2: A variety of reducing agents can be used, including sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation. The choice of reducing agent is critical to selectively reduce the imine intermediate without reducing the starting carbonyl compound[12][13].

Troubleshooting Guide
Issue Potential Cause Recommended Action
Formation of multiple products Non-selective reduction or side reactions.The choice of reducing agent is key. Sodium cyanoborohydride is often effective as it is less reactive towards ketones and aldehydes at neutral pH. Ensure the pH of the reaction is controlled.
Over-alkylation.If using a reactive methylating agent, over-alkylation to a quaternary salt is possible. The Eschweiler-Clarke conditions are a good alternative for the methylation step.
Low Yield Inefficient imine formation.Imine formation is an equilibrium process. Removing water, for example by using a Dean-Stark apparatus or molecular sieves, can drive the reaction forward.
Reduction of the starting carbonyl compound.If a strong reducing agent like sodium borohydride is used, it can reduce the starting piperidone before imine formation. Use a milder reducing agent like NaBH₃CN or add the reducing agent after allowing time for the imine to form.

Visualizing a Reductive Amination Workflow

reductive_amination start_ketone Piperidone Derivative imine Imine Intermediate start_ketone->imine side_product_1 Reduced Ketone start_ketone->side_product_1 Side Reaction amine_source Amine Source amine_source->imine product Aminated Product imine->product reducing_agent Reducing Agent reducing_agent->product reducing_agent->side_product_1 side_product_2 Dialkylated Amine product->side_product_2 Side Reaction

Caption: General workflow for reductive amination, highlighting potential side reactions.

Section 4: Quantitative Data Summary and Analytical Methods

Table 1: Comparison of Synthetic Routes
Synthetic Route Starting Materials Typical Yield Key Advantages Common Side Products
Eschweiler-Clarke Methylation Methyl isonipecotate, Formaldehyde, Formic Acid85-95%High selectivity, avoids quaternization[1][2]Incomplete methylation product (starting material)
Esterification with Thionyl Chloride 1-Methylpiperidine-4-carboxylic acid, Methanol, Thionyl Chloride~87%[10]High reactivity, good for less reactive acidsUnreacted carboxylic acid, methyl chloride
Reductive Amination Piperidone derivative, Amine, Reducing AgentVariableVersatile routeReduced starting material, over-alkylation products
Table 2: Analytical Techniques for Reaction Monitoring and Impurity Detection
Technique Application Information Provided
Thin Layer Chromatography (TLC) Reaction monitoring, qualitative analysisPresence of starting materials, products, and major impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Reaction monitoring, impurity identificationSeparation and identification of volatile components, quantitative analysis[6].
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of product and impuritiesAccurate quantification of product purity and impurity levels[14].
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of product and impuritiesDetailed structural information to confirm the desired product and identify unknown impurities[6].
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group analysisConfirmation of the presence of the ester group and disappearance of the carboxylic acid OH group[6].

References

Technical Support Center: Purification of Methyl 1-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 1-methylpiperidine-4-carboxylate. The information is designed to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can originate from the starting materials, side reactions, or degradation. Depending on the synthetic route, these may include:

  • Unreacted starting materials: Such as 1-methylisonipecotic acid, methanol, or thionyl chloride.[1]

  • By-products of the esterification: Including residual acids or bases used as catalysts.

  • Products of side reactions: Such as N-demethylated or other piperidine derivatives.

  • Solvent residues: From the reaction or workup steps.

  • Water: Which can lead to hydrolysis of the ester.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the desired product and identifying structural isomers or other major impurities.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the ester carbonyl.[1]

Q3: What is the best general approach for purifying crude this compound?

A3: The optimal purification strategy depends on the nature and quantity of the impurities. A common and effective approach involves a multi-step process:

  • Acid-Base Extraction: To separate the basic product from neutral and acidic impurities.

  • Distillation (for liquid product): Fractional distillation under reduced pressure can effectively remove impurities with different boiling points.

  • Column Chromatography: For removing impurities with similar polarities to the product.

  • Conversion to a Salt and Recrystallization (for solid product): If the free base is an oil or difficult to purify, converting it to a crystalline salt (e.g., hydrochloride) can facilitate purification through recrystallization.

Troubleshooting Guides

Problem 1: Low yield after purification.

Possible Cause Suggested Solution
Incomplete extraction During acid-base extraction, ensure the pH is appropriately adjusted to fully protonate or deprotonate the target compound. Perform multiple extractions with smaller volumes of solvent for better efficiency.
Product loss during distillation Use an appropriate distillation setup, such as a short path apparatus for small quantities, to minimize losses. Ensure the vacuum is stable and the heating is gradual to prevent bumping.
Co-elution with impurities during column chromatography Optimize the solvent system for better separation. A shallower gradient or isocratic elution with a finely tuned solvent mixture can improve resolution.
Product is too soluble in the recrystallization solvent If converting to a salt for recrystallization, screen various solvents to find one in which the salt has high solubility at elevated temperatures and low solubility at room temperature or below.

Problem 2: The purified product is a yellow or brown oil instead of a clear liquid.

Possible Cause Suggested Solution
Presence of oxidized impurities Amines can be susceptible to air oxidation, leading to colored impurities. Handle the compound under an inert atmosphere (e.g., nitrogen or argon) where possible. Purging solvents with an inert gas before use can also help.
Residual acidic impurities Acidic residues can sometimes cause discoloration. Ensure that any acidic solutions used during the workup are thoroughly removed by washing with a mild base (e.g., saturated sodium bicarbonate solution) and then with brine.
Thermal degradation If using distillation, avoid excessive temperatures. Distillation under reduced pressure is recommended to lower the boiling point and minimize the risk of thermal decomposition.

Problem 3: Multiple peaks observed in GC or HPLC analysis of the purified product.

Possible Cause Suggested Solution
Presence of structural isomers If the synthesis can lead to isomers, a high-resolution chromatographic column and optimized separation method may be required.
On-column degradation The acidic nature of silica gel columns can sometimes cause degradation of basic compounds. Consider using a deactivated column or adding a small amount of a basic modifier (e.g., triethylamine) to the mobile phase in HPLC. For GC, ensure the injector temperature is not excessively high.
Hydrolysis of the ester The presence of water can lead to hydrolysis of the methyl ester back to the carboxylic acid. Ensure all solvents and glassware are dry, and store the purified product in a desiccated environment.

Data Presentation

Table 1: Representative Comparison of Purification Methods for this compound

Purification Method Typical Purity Achieved Typical Yield Advantages Disadvantages
Fractional Distillation >98%70-90%Effective for removing non-volatile impurities and solvents. Scalable.Can be energy-intensive. Potential for thermal degradation.
Acid-Base Extraction 95-98%85-95%Highly effective for removing neutral and acidic impurities. Cost-effective and scalable.May not remove basic impurities. Requires use of acids and bases.
Silica Gel Column Chromatography >99%50-80%High resolution for removing structurally similar impurities.Can be time-consuming and requires significant solvent volumes. Potential for product loss on the column.
Recrystallization (of a salt) >99.5%60-85%Can yield very high purity material.Requires conversion to a solid derivative. Finding a suitable solvent can be challenging.

Note: The values in this table are representative and can vary depending on the initial purity of the crude material and the specific experimental conditions.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated amine will move to the aqueous layer.

  • Separation: Drain the lower aqueous layer.

  • Back-extraction (Optional): Wash the organic layer again with the dilute acid to ensure complete extraction of the amine. Combine the aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 5 M NaOH or solid NaHCO₃) with stirring until the solution is basic (pH > 10).

  • Extraction of Free Base: Extract the now deprotonated amine from the aqueous layer with three portions of a fresh organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Fractional Distillation

  • Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glassware is dry.

  • Charging the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Evacuation: Slowly and carefully apply a vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions that distill at the expected boiling point of the product under the applied pressure. Discard the initial lower-boiling fraction (forerun) and stop the distillation before higher-boiling impurities begin to distill.

  • Isolation: The collected fraction is the purified product.

Protocol 3: Purification by Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate). The polarity of the mobile phase can be gradually increased (gradient elution) to elute the product.

  • Fraction Collection: Collect the eluent in small fractions and monitor the composition of each fraction by thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

experimental_workflow crude Crude Product extraction Acid-Base Extraction crude->extraction Remove acidic/ neutral impurities distillation Fractional Distillation extraction->distillation For liquid product chromatography Column Chromatography extraction->chromatography For higher purity analysis Purity Analysis (GC/MS, HPLC, NMR) distillation->analysis chromatography->analysis pure Pure Product analysis->pure

Caption: General experimental workflow for the purification of this compound.

troubleshooting_guide start Purification Issue low_yield Low Yield? start->low_yield discoloration Product Discolored? start->discoloration multiple_peaks Multiple Peaks in Analysis? start->multiple_peaks incomplete_extraction Check extraction pH and perform multiple extractions. low_yield->incomplete_extraction Yes distillation_loss Use appropriate distillation setup and control heating. low_yield->distillation_loss Yes co_elution Optimize chromatography solvent system. low_yield->co_elution Yes oxidation Handle under inert atmosphere. discoloration->oxidation Yes acidic_residue Ensure thorough washing with mild base. discoloration->acidic_residue Yes thermal_degradation Use reduced pressure distillation. discoloration->thermal_degradation Yes isomers Use high-resolution chromatography. multiple_peaks->isomers Yes on_column_degradation Use deactivated column or add basic modifier to mobile phase. multiple_peaks->on_column_degradation Yes hydrolysis Use dry solvents and store product in a desiccator. multiple_peaks->hydrolysis Yes

Caption: Troubleshooting decision tree for common purification issues.

References

"Methyl 1-methylpiperidine-4-carboxylate" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Methyl 1-methylpiperidine-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common purification techniques for this compound, a polar tertiary amine, are vacuum distillation, column chromatography, and crystallization, often as a salt. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.[1]

Q2: What are the typical impurities I might encounter after synthesizing this compound?

A2: Common impurities depend on the synthetic route. If using the Eschweiler-Clarke reaction (methylation of methyl isonipecotate with formaldehyde and formic acid), potential impurities include:

  • Unreacted starting material: Methyl isonipecotate.

  • N-formyl byproduct: Methyl 1-formylpiperidine-4-carboxylate, arising from an incomplete reduction of the intermediate iminium ion.

  • Over-alkylation products: While the Eschweiler-Clarke reaction typically stops at the tertiary amine, harsh conditions could potentially lead to side reactions.[2]

  • Hydrolysis product: 1-methylpiperidine-4-carboxylic acid, if the ester is exposed to acidic or basic conditions during workup or purification.[1]

Q3: Can I purify this compound by distillation?

A3: Yes, vacuum distillation is a viable method for purifying this compound, especially for larger quantities. It is effective at removing non-volatile impurities. However, care must be taken to avoid thermal decomposition. The hydrochloride salt of the related compound, methyl piperidine-4-carboxylate, has a boiling point of 85-90 °C, which suggests the free base will have a lower boiling point under vacuum.[3]

Q4: Is this compound stable on silica gel for column chromatography?

A4: As a basic amine, this compound can interact strongly with the acidic silanol groups on standard silica gel. This can lead to significant tailing of the product peak, irreversible adsorption, and even decomposition on the column. It is crucial to either use a modified mobile phase or an alternative stationary phase.

Q5: How can I improve the separation of my compound during column chromatography?

A5: To mitigate the issues of purifying a basic amine on silica gel, you can:

  • Add a competing base to the eluent: A small amount of triethylamine (0.5-2%) or ammonia in methanol (1-10%) in the mobile phase can neutralize the acidic sites on the silica gel, leading to more symmetrical peaks and better elution.

  • Use a different stationary phase: Alumina (neutral or basic) or amine-functionalized silica gel are excellent alternatives to standard silica gel for purifying basic compounds.

  • Consider reversed-phase chromatography: For highly polar compounds, reversed-phase (C18) chromatography with a mobile phase of water and an organic solvent (like acetonitrile or methanol) can be effective.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Product is not eluting from the column (stuck at the baseline). The compound is too polar and is irreversibly adsorbed onto the acidic silica gel.- Increase the polarity of the eluent (e.g., higher percentage of methanol in dichloromethane).- Add triethylamine (1-2%) or ammonium hydroxide to the eluent to neutralize the silica.- Switch to a less acidic stationary phase like neutral alumina or an amine-functionalized silica gel.
Significant tailing of the product spot on TLC and broad peaks during column chromatography. Strong interaction between the basic amine and acidic silanol groups on the silica gel.- Add a competing base such as triethylamine (0.5-2%) to your eluent system.- Pre-treat the silica gel by flushing the column with a solvent system containing triethylamine before loading the sample.
The product appears to be decomposing on the column. The acidic nature of the silica gel is catalyzing the degradation of the compound.- Perform a quick stability test by spotting the compound on a TLC plate and letting it sit for an hour before eluting to see if degradation occurs.- If unstable, use a deactivated silica gel, alumina, or an amine-functionalized stationary phase.
Co-elution of the product with a polar impurity. The chosen solvent system does not provide adequate separation.- Try a different solvent system. For polar amines, gradients involving dichloromethane and methanol with a small amount of triethylamine are common.- Consider switching to a different chromatography technique, such as reversed-phase HPLC.
Recrystallization
Problem Possible Cause Solution
The compound "oils out" instead of crystallizing. The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.- Lower the temperature at which crystallization is initiated.- Add a small seed crystal to induce crystallization.- Try a solvent system with a lower boiling point.- Use a two-solvent system where the compound is dissolved in a "good" solvent and a "poor" solvent is added dropwise to induce precipitation.
No crystals form upon cooling. The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated.- Evaporate some of the solvent to increase the concentration.- Cool the solution to a lower temperature (e.g., in an ice bath or freezer).- Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.
The purity of the product does not improve after recrystallization. The impurity has similar solubility properties to the product in the chosen solvent.- Try a different recrystallization solvent or a mixture of solvents.- Consider converting the amine to a salt (e.g., hydrochloride or oxalate salt), which may have different crystallization properties and can help in removing non-basic impurities.

Quantitative Data Summary

Parameter Value Notes
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
Appearance Colorless to yellow liquid
Boiling Point Not specified for the free base. The related methyl piperidine-4-carboxylate HCl has a boiling point of 85-90 °C.Boiling point under vacuum will be lower.
Purity (Commercial) ≥ 98% (HPLC)

Experimental Protocols

Protocol 1: Column Chromatography with a Modified Eluent
  • TLC Analysis: Develop a suitable solvent system for the separation using thin-layer chromatography (TLC). A common starting point for polar amines is a mixture of dichloromethane (DCM) and methanol (MeOH). To counteract tailing, add 0.5-2% triethylamine (TEA) to the eluent.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent and pack the column.

  • Equilibration: Equilibrate the column by passing 2-3 column volumes of the eluent (containing TEA) through the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. For better separation, the crude product can be pre-adsorbed onto a small amount of silica gel, dried to a free-flowing powder, and then loaded onto the column.

  • Elution: Begin elution with the chosen solvent system, gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine will also be removed during this step due to its volatility.

Protocol 2: Recrystallization as a Salt
  • Salt Formation: Dissolve the crude this compound in a suitable solvent such as isopropanol or ethyl acetate.

  • Acid Addition: Slowly add a solution of an acid (e.g., hydrochloric acid in isopropanol or oxalic acid in isopropanol) to the stirred solution of the amine.

  • Crystallization: Stir the mixture at room temperature or with gentle heating to facilitate salt formation and subsequent crystallization. Cooling the mixture can improve the yield.

  • Isolation: Collect the precipitated salt by filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified salt under vacuum.

  • Liberation of Free Base (Optional): If the free base is required, the purified salt can be dissolved in water, basified with a suitable base (e.g., sodium carbonate or sodium hydroxide), and then extracted with an organic solvent. The organic extracts are then dried and the solvent is evaporated to yield the purified free base.

Visualizations

Purification_Workflow start Crude Product distillation Vacuum Distillation start->distillation High boiling impurities chromatography Column Chromatography start->chromatography Structurally similar impurities recrystallization Recrystallization as Salt start->recrystallization Non-basic impurities pure_product Pure Product distillation->pure_product chromatography->pure_product recrystallization->pure_product Chromatography_Troubleshooting start TLC shows tailing or streaking add_tea Add 0.5-2% Triethylamine to Eluent start->add_tea Yes check_stability Product Decomposing? start->check_stability No success Improved Separation add_tea->success change_stationary_phase Switch to Alumina or Amine-Functionalized Silica change_stationary_phase->success check_stability->change_stationary_phase Yes reversed_phase Consider Reversed-Phase Chromatography check_stability->reversed_phase No reversed_phase->success

References

Technical Support Center: Purification of Methyl 1-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Methyl 1-methylpiperidine-4-carboxylate post-synthesis.

Purification Workflow Overview

The general workflow for purifying crude this compound involves an initial work-up followed by one or more purification techniques depending on the nature of the impurities and the desired final purity.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification CrudeProduct Crude Reaction Mixture Workup Aqueous Work-up (e.g., Na2CO3 wash, extraction) CrudeProduct->Workup Distillation Distillation Workup->Distillation Volatile Impurities FlashChromatography FlashChromatography Workup->FlashChromatography Polar/Non-polar Impurities Recrystallization Recrystallization Workup->Recrystallization Crystalline Solid Impurities PureProduct Pure this compound Distillation->PureProduct FlashChromatography->PureProduct Recrystallization->PureProduct

Caption: General workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The two most prevalent synthesis methods are:

  • Esterification of 1-methylisonipecotic acid: This involves reacting 1-methylisonipecotic acid (or its hydrochloride salt) with methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or a strong acid.[1]

  • Eschweiler-Clarke reaction: This method involves the reductive methylation of a piperidine-4-carboxylate derivative using formaldehyde and formic acid.[2][3]

Q2: What are the likely impurities I might encounter?

A2: Depending on the synthetic route, common impurities may include:

  • Unreacted starting materials: 1-methylisonipecotic acid, methyl piperidine-4-carboxylate.

  • Reagents and byproducts: Residual thionyl chloride, formaldehyde, formic acid, and their degradation products.

  • Side-products: Over-methylated products (quaternary ammonium salts are unlikely in the Eschweiler-Clarke reaction but other side products can occur)[3], and potential byproducts from the esterification reaction.

  • Solvents: Residual solvents from the reaction or work-up.

  • Water: From aqueous work-up steps.

Q3: Which purification technique is best for my product?

A3: The choice of purification method depends on the physical state of your crude product and the nature of the impurities:

  • Distillation: Ideal for purifying the liquid product from non-volatile or significantly less volatile impurities.

  • Flash Column Chromatography: A versatile technique for separating the product from impurities with different polarities.

  • Recrystallization: Generally used for solid derivatives or salts of the target compound to remove soluble impurities.

Troubleshooting Guides

Distillation
Issue Possible Cause(s) Suggested Solution(s)
Product is not distilling at the expected temperature. Incorrect pressure reading; presence of high-boiling or low-boiling impurities affecting the boiling point.Calibrate the pressure gauge. Perform a preliminary analysis (e.g., TLC, GC-MS) to identify the nature of the impurities. A fractional distillation may be necessary for impurities with close boiling points.
Product decomposes during distillation. Distillation temperature is too high.Use vacuum distillation to lower the boiling point. Ensure the heating mantle is set to the appropriate temperature and monitor closely.
Bumping or uneven boiling. Lack of boiling chips or inadequate stirring.Add fresh boiling chips or use a magnetic stirrer.
Low recovery of the product. Inefficient condensation; product loss during transfer.Ensure a constant and sufficient flow of cold water through the condenser. Be meticulous during product transfer.
Flash Column Chromatography
Issue Possible Cause(s) Suggested Solution(s)
Product streaks on the TLC plate and column. The tertiary amine is interacting with the acidic silica gel.Add a small amount of a basic modifier (e.g., 0.5-2% triethylamine or ammonia in methanol) to the eluent to neutralize the acidic sites on the silica gel.
Poor separation of product and impurities. Inappropriate solvent system.Systematically screen different solvent systems with varying polarities using TLC. A gradient elution may be necessary to separate multiple components. Common solvent systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.
Product elutes too quickly or too slowly. Eluent polarity is too high or too low.Adjust the polarity of the mobile phase. For faster elution, increase the proportion of the more polar solvent. For slower elution, decrease it.
Column runs dry. Insufficient solvent in the reservoir; cracks in the silica gel.Ensure the solvent reservoir is adequately filled. Pack the column carefully to avoid air bubbles and cracks.
Recrystallization (for solid derivatives/salts)
Issue Possible Cause(s) Suggested Solution(s)
Product "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast. The solvent may not be ideal.Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. Scratch the inside of the flask with a glass rod to induce nucleation. Consider a different solvent or a two-solvent system (a "good" solvent for dissolving and a "poor" solvent to induce precipitation).
No crystals form upon cooling. The solution is not saturated; the compound is highly soluble in the chosen solvent even at low temperatures.Concentrate the solution by evaporating some of the solvent and then cool again. If crystals still do not form, try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent).
Low recovery of crystals. Too much solvent was used initially; crystals are partially soluble in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
Colored impurities in the final product. Colored impurities were not removed during the process.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.

Quantitative Data on Purification

Purification Method Typical Purity Achieved (%) Advantages Disadvantages
Simple Distillation 90-98%Fast, good for removing non-volatile impurities.Not effective for impurities with similar boiling points.
Fractional Distillation >98%Can separate compounds with close boiling points.Slower than simple distillation, requires more specialized glassware.
Flash Column Chromatography 95-99%Highly versatile for a wide range of impurities.Can be time-consuming and requires significant solvent usage.
Recrystallization (of a solid derivative) >99%Can yield very high purity product.Only applicable to solid compounds; product loss in the mother liquor.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Procedure: a. Place the crude this compound into the distillation flask with a magnetic stir bar. b. Connect the apparatus to the vacuum line and slowly reduce the pressure to the desired level. c. Begin heating the distillation flask gently with a heating mantle while stirring. d. Collect the fraction that distills at the expected boiling point and pressure. The boiling point of a related compound, methyl piperidine-4-carboxylate, is 85-90 °C.[4] e. Once the desired fraction is collected, remove the heat and allow the apparatus to cool before slowly reintroducing air.

Protocol 2: Purification by Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity if a gradient is used. A common starting eluent could be a mixture of hexane and ethyl acetate, with the addition of ~1% triethylamine.

  • Fraction Collection: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Purification by Recrystallization (as a Hydrochloride Salt)
  • Salt Formation: Dissolve the crude ester in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent, until precipitation is complete.

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude salt in various solvents at room temperature and upon heating. Ideal solvents are those in which the salt has low solubility at room temperature but high solubility when heated (e.g., isopropanol, ethanol/ether mixture).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude salt in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

References

Technical Support Center: Synthesis of Methyl 1-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the synthesis of Methyl 1-methylpiperidine-4-carboxylate, a key intermediate in pharmaceutical and specialty chemical development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two common synthetic pathways:

  • Route A: Esterification. This route starts with 1-methylpiperidine-4-carboxylic acid and esterifies it, typically using methanol in the presence of an acid catalyst like thionyl chloride.[1]

  • Route B: N-Methylation. This route begins with methyl piperidine-4-carboxylate (methyl isonipecotate) and introduces the N-methyl group. The Eschweiler-Clarke reaction, utilizing formaldehyde and formic acid, is a widely used method for this step.[2][3][4]

Q2: Which synthesis route is preferable?

A2: The choice of route often depends on the availability and cost of the starting materials.

  • If 1-methylpiperidine-4-carboxylic acid is readily available, Route A is a direct, one-step process.

  • If methyl piperidine-4-carboxylate is the more accessible precursor, Route B is an effective option. The Eschweiler-Clarke reaction is particularly advantageous as it is a one-pot procedure and avoids the formation of quaternary ammonium salts, which can be a problem with other methylation agents like methyl iodide.[3][5][6]

Q3: What are the expected yields for these syntheses?

A3: Reported yields can vary, but generally, high yields are achievable with both methods under optimized conditions. For instance, the esterification of 1-methylpiperidine-4-carboxylic acid hydrochloride with thionyl chloride in methanol has been reported to yield up to 87%.[1] The Eschweiler-Clarke reaction is also known for its high efficiency, often exceeding 80%.[4]

Q4: How can I confirm the successful synthesis of the final product?

A4: Standard analytical techniques can be used for product confirmation. Infrared (IR) spectroscopy can confirm the presence of the methyl ester group.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will provide a detailed structural confirmation, and Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine purity and confirm the molecular weight.

Troubleshooting Guides

Route A: Esterification of 1-Methylpiperidine-4-carboxylic Acid

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Inactive or Insufficient Catalyst Use fresh thionyl chloride or another suitable acid catalyst (e.g., H₂SO₄). Ensure the correct stoichiometric amount is used.
Incomplete Reaction Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Loss of Product During Workup Ensure the pH is appropriately adjusted (to ~8 with sodium carbonate) before extraction to minimize the product's solubility in the aqueous layer.[1] Use a suitable extraction solvent like methylene chloride.
Presence of Water Ensure all glassware is dry and use anhydrous methanol, as water can hydrolyze the thionyl chloride and the ester product.

Problem 2: Product is Contaminated with Starting Material

Possible Cause Troubleshooting Step
Insufficient Reaction Time/Temperature As above, prolong the reaction time or increase the temperature to drive the reaction to completion.
Inefficient Purification During the aqueous workup, ensure thorough extraction. If simple extraction is insufficient, consider purification by column chromatography or distillation.[2]
Route B: N-Methylation via Eschweiler-Clarke Reaction

Problem 1: Low Yield of this compound

Possible Cause Troubleshooting Step
Incorrect Reagent Stoichiometry Use an excess of both formaldehyde and formic acid to ensure complete methylation.[3]
Suboptimal Reaction Temperature The reaction is typically heated on a steam bath or to near boiling to proceed efficiently.[2][3] Ensure the temperature is maintained within the optimal range (typically 80-100 °C).[4]
Premature Termination of Reaction Allow the reaction to proceed for a sufficient duration (e.g., several hours) to ensure the formation of the tertiary amine.[2]

Problem 2: Presence of Secondary Amine (Incomplete Methylation)

Possible Cause Troubleshooting Step
Insufficient Formaldehyde/Formic Acid Add additional equivalents of formaldehyde and formic acid and continue heating to drive the reaction to the tertiary amine.
Reaction Time Too Short The methylation of the secondary amine to the tertiary amine is the final step. Ensure the reaction is allowed to run to completion.

Problem 3: Formation of Side Products

Possible Cause Troubleshooting Step
High Reaction Temperature While heating is necessary, excessive temperatures can lead to decomposition. Maintain a steady temperature, for instance, by using a steam bath.[2]
Impure Starting Materials Ensure the starting methyl piperidine-4-carboxylate is pure.

Experimental Protocols

Protocol 1: Esterification of 1-Methylpiperidine-4-carboxylic Acid Hydrochloride[1]
  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 1-methylpiperidine-4-carboxylic acid hydrochloride (1 mole) in methanol (8 equivalents).

  • Reagent Addition: Cool the solution to -10°C using an ice-salt bath. Add thionyl chloride (1.55 equivalents) dropwise while maintaining the temperature below -10°C.

  • Reaction: After the addition is complete (approximately 1 hour), remove the cooling bath and allow the temperature to rise to 40°C. Maintain this temperature for 2 hours.

  • Workup: Cool the reaction mixture and adjust the pH to approximately 8 with a saturated solution of sodium carbonate.

  • Extraction: Extract the product with methylene chloride.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound as a clear liquid.

Protocol 2: N-Methylation of Methyl Piperidine-4-carboxylate (Eschweiler-Clarke Reaction)[2]
  • Reaction Setup: In a round-bottom flask, dissolve methyl piperidine-4-carboxylate (1 mole) in formaldehyde (typically a 37% aqueous solution, ~1.2 equivalents).

  • Reagent Addition: Add formic acid (typically a 90% solution, ~1.1 equivalents).

  • Reaction: Heat the mixture on a steam bath for 2 hours.

  • Solvent Removal: Evaporate the solvent in vacuo.

  • Workup and Extraction: Dissolve the residue in diethyl ether.

  • Purification: Dry the ethereal solution with magnesium sulfate (MgSO₄), filter, and evaporate the filtrate in vacuo. The crude product can be further purified by distillation under an argon atmosphere.

Visualizations

Synthesis_Workflow cluster_A Route A: Esterification cluster_B Route B: N-Methylation A_start 1-Methylpiperidine-4- carboxylic Acid A_product Methyl 1-methylpiperidine- 4-carboxylate A_start->A_product Esterification A_reagents Methanol, Thionyl Chloride A_reagents->A_product B_start Methyl piperidine- 4-carboxylate B_product Methyl 1-methylpiperidine- 4-carboxylate B_start->B_product Eschweiler-Clarke Reaction B_reagents Formaldehyde, Formic Acid B_reagents->B_product

Caption: Synthetic routes to this compound.

Troubleshooting_Logic start Low Product Yield? check_reagents Check Reagent Quality and Stoichiometry start->check_reagents Yes impurity Product Impure? start->impurity No check_conditions Verify Reaction Time & Temperature check_reagents->check_conditions check_workup Optimize Workup (pH, Solvent) check_conditions->check_workup check_workup->impurity failure Re-evaluate Synthesis Strategy check_workup->failure Still low yield purify Purify by Distillation or Chromatography impurity->purify Yes success Successful Synthesis impurity->success No purify->success

Caption: General troubleshooting workflow for the synthesis.

References

"Methyl 1-methylpiperidine-4-carboxylate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of Methyl 1-methylpiperidine-4-carboxylate, along with troubleshooting for common issues encountered during its use in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term storage, it is recommended to keep this compound in a tightly sealed container under an inert atmosphere. Storing the compound in a freezer at temperatures under -20°C is also advised.[1]

Q2: Is this compound sensitive to moisture?

While specific data for the methyl ester is limited, the related compound 1-methylpiperidine-4-carboxylic acid hydrochloride is known to be hygroscopic.[2] Therefore, it is prudent to handle this compound in a dry environment and to protect it from moisture to prevent potential hydrolysis of the ester.[2]

Q3: What are the primary degradation pathways for this compound?

The most probable degradation pathway for this compound is the hydrolysis of the methyl ester group to form 1-methylpiperidine-4-carboxylic acid and methanol. This reaction can be catalyzed by the presence of acids or bases.

Q4: Can I store this compound in a solution?

If you need to store the compound in a solution, use an anhydrous aprotic solvent. It is recommended to prepare solutions fresh for each use. If short-term storage of a solution is necessary, store it at a low temperature (2-8°C) and use it as soon as possible. Avoid aqueous or protic solvents for storage to minimize hydrolysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Issue 1: Inconsistent experimental results.

  • Possible Cause: The compound may have degraded due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify the storage conditions of your compound. Ensure it was stored in a dry, inert atmosphere and at the recommended temperature.

    • Check the purity of the compound using an appropriate analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

    • If degradation is suspected, it is recommended to use a fresh, unopened sample or to purify the existing stock.

Issue 2: The appearance of the compound has changed (e.g., color change, clumping).

  • Possible Cause: This could indicate the absorption of moisture or chemical degradation. The pure compound is described as a clear liquid.[3]

  • Troubleshooting Steps:

    • Do not use the compound if its physical appearance has significantly changed.

    • Evaluate the compound's purity analytically to identify any potential contaminants or degradation products.

Issue 3: Low yield in a reaction where the compound is a starting material.

  • Possible Cause: The actual concentration of the active compound may be lower than expected due to the presence of impurities or degradation products.

  • Troubleshooting Steps:

    • Confirm the purity of the this compound before use.

    • Consider the possibility of slow degradation in the reaction solvent if the reaction is run for an extended period.

Stability and Degradation Profile

The following table summarizes the potential stability issues for this compound.

ParameterConditionPotential OutcomePrevention Method
Hydrolytic Stability Presence of water, acid, or baseHydrolysis of the methyl ester to the carboxylic acidStore in a dry, inert atmosphere. Use anhydrous solvents. Avoid pH extremes.
Thermal Stability High temperaturesPotential for decompositionStore at recommended low temperatures. Avoid unnecessary exposure to heat.
Oxidative Stability Exposure to air/oxygenPotential for slow oxidationStore under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol for Assessing the Purity and Stability of this compound by GC-MS

This protocol provides a general method to assess the purity of a sample and identify potential degradation products.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the sample in 1 mL of a suitable anhydrous solvent (e.g., dichloromethane or ethyl acetate).

    • Vortex the solution until the sample is completely dissolved.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Oven Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • MS Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Scan Range: 40-400 m/z.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram.

    • Calculate the relative peak area percentage to estimate the purity.

    • Identify the main peak corresponding to this compound (m/z of molecular ion = 157.21).

    • Analyze any significant impurity peaks by comparing their mass spectra with known potential degradation products, such as 1-methylpiperidine-4-carboxylic acid (m/z of molecular ion = 143.18).

Visual Aids

Troubleshooting_Workflow start Start: Stability Issue Suspected check_storage 1. Verify Storage Conditions (Temp, Atmosphere, Moisture) start->check_storage improper_storage Action: Procure New Sample & Implement Correct Storage check_storage->improper_storage Improper proper_storage 2. Assess Sample Purity (e.g., GC-MS, HPLC) check_storage->proper_storage Proper impure Action: Purify Sample or Use New Batch proper_storage->impure Impure pure 3. Evaluate Experimental Conditions (Solvent, pH, Temp) proper_storage->pure Pure harsh_conditions Action: Modify Protocol (Anhydrous Solvent, Buffer pH) pure->harsh_conditions Harsh ok_conditions Conclusion: Issue Likely Not Related to Compound Stability pure->ok_conditions Acceptable

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathway reactant This compound products 1-Methylpiperidine-4-carboxylic Acid + Methanol reactant->products Hydrolysis conditions H2O (Acid or Base catalyst) conditions->reactant:e

Caption: Primary degradation pathway via hydrolysis.

References

Preventing byproduct formation in "Methyl 1-methylpiperidine-4-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 1-methylpiperidine-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary synthetic routes are:

  • Eschweiler-Clarke Methylation: This method involves the N-methylation of a secondary amine, specifically methyl piperidine-4-carboxylate (methyl isonipecotate), using formaldehyde and formic acid. This reaction is known for its efficiency and the prevention of over-methylation to form quaternary ammonium salts.[1]

  • Esterification of 1-methylpiperidine-4-carboxylic acid: This involves the direct conversion of the carboxylic acid to its methyl ester. Common methods for this transformation include reaction with thionyl chloride in methanol or classic Fischer esterification using an acid catalyst and methanol.[2][3]

Q2: Which synthesis route is preferable?

A2: The choice of synthesis route depends on the available starting materials and the scale of the reaction.

  • The Eschweiler-Clarke reaction is often preferred when starting from methyl piperidine-4-carboxylate due to its high yields and the fact that it selectively produces the tertiary amine without the formation of quaternary ammonium byproducts.[1]

  • Esterification is the logical choice if 1-methylpiperidine-4-carboxylic acid is your starting material. The thionyl chloride method is generally faster and proceeds under milder conditions than Fischer esterification.

Q3: What are the key safety precautions to consider during these syntheses?

A3: Both synthesis routes involve hazardous reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Formaldehyde (used in the Eschweiler-Clarke reaction) is a known carcinogen and sensitizer.

  • Formic acid (used in the Eschweiler-Clarke reaction) is corrosive.

  • Thionyl chloride (used in one of the esterification methods) is highly corrosive, lachrymatory, and reacts violently with water.

Troubleshooting Guides

Synthesis Route 1: Eschweiler-Clarke Methylation of Methyl piperidine-4-carboxylate

This route is a reductive amination that methylates the secondary amine of methyl piperidine-4-carboxylate to the desired tertiary amine.[1]

Potential Issues and Solutions

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction mixture is heated to the recommended temperature (typically reflux) and monitor the reaction progress using TLC or GC-MS until the starting material is consumed.
Inactive reagents.Use fresh, high-quality formaldehyde and formic acid.
Presence of Unreacted Starting Material Insufficient amount of formaldehyde or formic acid.Use a molar excess of both formaldehyde and formic acid as per the established protocol.[1]
Reaction time is too short.Increase the reaction time and monitor for the disappearance of the starting material.
Formation of N-formyl Byproduct Incomplete reduction of the intermediate iminium ion.This can sometimes be observed as an impurity. Ensure an adequate amount of formic acid is used as the reductant.
Product is Difficult to Isolate/Purify Emulsion formation during aqueous workup.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Co-distillation with impurities.If distillation is used for purification, ensure the fractionating column is efficient. Alternatively, consider purification by column chromatography.
Synthesis Route 2: Esterification of 1-methylpiperidine-4-carboxylic acid

This route involves the conversion of the carboxylic acid to the corresponding methyl ester. Two common methods are detailed below.

This method involves the in-situ generation of HCl, which catalyzes the esterification.

Potential Issues and Solutions

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive thionyl chloride due to hydrolysis.Use a fresh bottle of thionyl chloride. Ensure all glassware is thoroughly dried before use.
Insufficient reaction time or temperature.Ensure the reaction is allowed to proceed for the recommended time, and if necessary, gently heat the reaction mixture.
Formation of Acid Chloride Intermediate as the Main Product Insufficient methanol or premature workup.Ensure an excess of methanol is used, as it acts as both the solvent and the reactant. Allow the reaction to go to completion before workup.
Side Reactions Involving the Tertiary Amine The tertiary amine can potentially react with thionyl chloride, especially if it is not protonated.The reaction is typically performed under acidic conditions where the amine is protonated, minimizing its nucleophilicity. Adding the thionyl chloride to the methanol first to generate HCl before adding the carboxylic acid can be beneficial.
Product Degradation Harsh reaction conditions.Avoid excessive heating. The reaction often proceeds efficiently at room temperature or with gentle warming.

This is a classic acid-catalyzed equilibrium reaction.

Potential Issues and Solutions

Problem Potential Cause Troubleshooting Steps
Low Product Yield The reaction is in equilibrium and has not been driven to completion.Use a large excess of methanol (often as the solvent) to shift the equilibrium towards the product.[2] Alternatively, remove water as it is formed using a Dean-Stark apparatus.
Insufficient acid catalyst.Ensure a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) is used.
Reaction is Very Slow Inadequate heating or insufficient catalyst.Ensure the reaction is heated to reflux and that an appropriate amount of catalyst has been added.
Charring or Darkening of the Reaction Mixture Decomposition of the starting material or product under strong acidic conditions and high temperatures.Use a milder acid catalyst or lower the reaction temperature and extend the reaction time.

Experimental Protocols

Protocol 1: Eschweiler-Clarke Methylation of Methyl piperidine-4-carboxylate

Materials:

  • Methyl piperidine-4-carboxylate

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • In a round-bottom flask, dissolve methyl piperidine-4-carboxylate in an excess of 37% aqueous formaldehyde.

  • To this solution, add an excess of formic acid.

  • Heat the reaction mixture on a steam bath for several hours.

  • After cooling, evaporate the solvent in vacuo.

  • Dissolve the residue in diethyl ether.

  • Dry the ethereal solution over anhydrous magnesium sulfate.

  • Filter the solution and evaporate the filtrate in vacuo.

  • Purify the resulting oil by distillation under an inert atmosphere.

Protocol 2: Esterification of 1-methylpiperidine-4-carboxylic acid with Thionyl Chloride

Materials:

  • 1-methylpiperidine-4-carboxylic acid hydrochloride

  • Methanol (anhydrous)

  • Thionyl chloride

  • Sodium carbonate

  • Methylene chloride

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 1-methylpiperidine-4-carboxylic acid hydrochloride in anhydrous methanol, cool the mixture to -10 °C using an ice-salt bath.

  • Slowly add thionyl chloride dropwise while maintaining the temperature at -10 °C.

  • After the addition is complete, remove the cooling bath and allow the temperature to rise to 40 °C. Maintain this temperature for 2 hours.

  • Cool the solution and adjust the pH to approximately 8 with a saturated solution of sodium carbonate.

  • Extract the product with methylene chloride.

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield the product as a clear liquid.

Visualizations

Eschweiler_Clarke_Workflow start Start: Methyl piperidine-4-carboxylate react React with excess Formaldehyde and Formic Acid (Heat) start->react workup Aqueous Workup & Solvent Evaporation react->workup troubleshoot1 Troubleshooting: Low Yield? workup->troubleshoot1 purify Purification (Distillation or Chromatography) troubleshoot2 Troubleshooting: Impure Product? purify->troubleshoot2 product Product: Methyl 1-methylpiperidine-4-carboxylate troubleshoot1->purify No check_reagents Check Reagent Quality & Reaction Conditions troubleshoot1->check_reagents Yes check_reagents->react troubleshoot2->product No optimize_purification Optimize Purification Method troubleshoot2->optimize_purification Yes optimize_purification->purify

Caption: Experimental workflow for the Eschweiler-Clarke synthesis.

Esterification_Troubleshooting cluster_thionyl Thionyl Chloride Method cluster_fischer Fischer Esterification start Esterification of 1-methylpiperidine-4-carboxylic acid issue Problem Low Yield Incomplete Reaction Byproduct Formation start->issue cause_socl2 Causes Inactive SOCl2 Insufficient Methanol Amine Side Reaction issue->cause_socl2 cause_fischer Causes Equilibrium not shifted Insufficient Catalyst Decomposition issue->cause_fischer solution_socl2 Solutions Use fresh SOCl2 Use excess Methanol Ensure acidic conditions cause_socl2->solution_socl2 solution_fischer Solutions Use excess Methanol / Remove Water Check Catalyst Amount Milder Conditions cause_fischer->solution_fischer

Caption: Troubleshooting logic for esterification methods.

References

Technical Support Center: Methyl 1-methylpiperidine-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Methyl 1-methylpiperidine-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound suitable for scale-up?

A1: Two primary routes are commonly employed for the large-scale synthesis of this compound:

  • Route A: N-methylation of Methyl piperidine-4-carboxylate. This involves the methylation of the secondary amine of methyl piperidine-4-carboxylate, often using the Eschweiler-Clarke reaction with formaldehyde and formic acid.[1][2][3] This method is advantageous as it avoids the formation of quaternary ammonium salts.[1][2]

  • Route B: Esterification of 1-Methylpiperidine-4-carboxylic acid. This route starts with the N-methylated carboxylic acid, which is then esterified using methanol. Common esterification methods include using thionyl chloride[4] or other acidic catalysts. The starting acid is typically prepared via an Eschweiler-Clarke reaction on isonipecotic acid.[5]

Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?

A2: Several safety hazards must be addressed:

  • Reagent Handling: Thionyl chloride is corrosive and reacts violently with water, releasing toxic HCl gas. Formaldehyde is a suspected carcinogen and an irritant. Formic acid is corrosive. All should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7]

  • Exothermic Reactions: The Eschweiler-Clarke reaction and the addition of thionyl chloride can be highly exothermic.[8] Proper temperature control through controlled addition rates and efficient cooling systems is crucial to prevent reaction runaways.

  • Gas Evolution: The reaction with thionyl chloride produces HCl gas, and the Eschweiler-Clarke reaction produces carbon dioxide.[1] The reaction vessel must be equipped with a proper gas scrubbing system.

  • Flammable Solvents: The use of solvents like methanol and methylene chloride requires grounding of equipment to prevent static discharge and working in an area free of ignition sources.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): To quickly check for the consumption of starting materials and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To quantify the conversion of starting material to product and identify any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the product and intermediates.

Troubleshooting Guides

Troubleshooting Eschweiler-Clarke N-methylation
Issue Potential Cause Recommended Solution
Low Yield of Tertiary Amine Insufficient formaldehyde or formic acid.Use an excess of both formaldehyde and formic acid to ensure complete methylation.[1]
Reaction temperature is too low.The reaction is typically performed at or near boiling temperatures to proceed at a reasonable rate.[1] Ensure the reaction mixture reaches the appropriate temperature.
Premature work-up.Monitor the reaction by TLC or GC-MS to ensure the starting material is fully consumed before quenching the reaction.
Formation of Impurities Degradation of starting material or product at high temperatures.While heating is necessary, prolonged exposure to very high temperatures can lead to side reactions. Optimize the reaction time and temperature.
Impure starting materials.Ensure the purity of the starting amine, formaldehyde, and formic acid.
Reaction Runaway/Exotherm Addition of reagents is too fast.Add formaldehyde and formic acid portion-wise or via a dropping funnel to control the reaction rate and temperature.
Inadequate cooling.Ensure the reaction vessel is equipped with an efficient cooling system (e.g., ice bath, chiller) capable of handling the heat generated.[8]
Troubleshooting Esterification with Thionyl Chloride
Issue Potential Cause Recommended Solution
Low Yield of Ester Incomplete reaction.Ensure dropwise addition of thionyl chloride at low temperature (-10°C) and then allow the reaction to warm and stir for a sufficient time (e.g., 2 hours at 40°C) to drive the reaction to completion.[4]
Hydrolysis of the product during work-up.During the aqueous work-up, ensure the pH is carefully adjusted to be basic (around pH 8 with sodium carbonate) to prevent hydrolysis of the ester.[4] Work quickly and use cold solutions.
Loss of product during extraction.Use a suitable extraction solvent like methylene chloride and perform multiple extractions to ensure complete recovery of the product.[4]
Dark Reaction Color/Charring Addition of thionyl chloride at too high a temperature.The initial addition of thionyl chloride should be performed at a low temperature (e.g., -10°C to 0°C) to prevent degradation.[4]
Thionyl chloride quality.Use freshly distilled or high-purity thionyl chloride.
Excessive Fuming/Gas Evolution Reaction with moisture.Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Addition rate is too fast.Add the thionyl chloride dropwise to control the rate of HCl gas evolution.

Experimental Protocols

Protocol A: N-methylation of Isonipecotic Acid via Eschweiler-Clarke Reaction

This protocol is adapted from a procedure for the synthesis of 1-Methylpiperidine-4-carboxylic acid hydrochloride.[5]

  • Charge a reaction vessel with isonipecotic acid, 10% palladium on charcoal, and purified water.

  • Heat the mixture to 90-95°C.

  • Carefully add formic acid and formaldehyde to the vessel.

  • Maintain the temperature at 90-100°C and monitor the reaction until completion.

  • Cool the mixture to 20-30°C and filter off the palladium catalyst.

  • Concentrate the filtrate and then add concentrated hydrochloric acid to precipitate the hydrochloride salt.

  • Isolate the product by filtration, wash with a suitable solvent like acetonitrile, and dry.

Protocol B: Esterification of 1-Methylpiperidine-4-carboxylic acid hydrochloride

This protocol is based on the synthesis of the target molecule.[4]

  • Suspend 1-methylpiperidine-4-carboxylic acid hydrochloride (1 mole) in methanol (350 mL).

  • Cool the stirred solution to -10°C using an ice-salt bath.

  • Slowly add thionyl chloride (1.55 equivalents) dropwise, maintaining the temperature below -5°C. The addition may take about 1 hour.

  • After the addition is complete, remove the cooling bath and allow the temperature to rise to 40°C.

  • Hold the reaction at 40°C for 2 hours.

  • Cool the solution and carefully neutralize to approximately pH 8 with a saturated sodium carbonate solution.

  • Extract the product with methylene chloride.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound as a liquid.

Quantitative Data Summary

ParameterRoute A (Eschweiler-Clarke)Route B (Esterification)Reference
Starting Material Isonipecotic acid1-Methylisonipecotic acid hydrochloride[5]
Key Reagents Formic acid, Formaldehyde, Pd/CThionyl chloride, Methanol[4][5]
Reaction Temperature 90-100°C-10°C to 40°C[4][5]
Typical Yield ~91% (for the acid hydrochloride)~87%[4][5]

Visualizations

Reaction_Pathway cluster_0 Route via N-methylation first cluster_1 Route via Esterification first A Isonipecotic Acid B Methyl piperidine-4-carboxylate A->B Esterification (MeOH, H+) C 1-Methylpiperidine-4-carboxylic Acid A->C Eschweiler-Clarke (HCHO, HCOOH) D This compound B->D Eschweiler-Clarke (HCHO, HCOOH) C->D Esterification (MeOH, SOCl2)

Caption: Synthetic routes to this compound.

Experimental_Workflow start Start reagent_prep Reagent Preparation and Reactor Setup start->reagent_prep reaction Controlled Reagent Addition & Reaction Monitoring reagent_prep->reaction workup Quenching, Neutralization & Extraction reaction->workup purification Solvent Removal & Distillation/Chromatography workup->purification analysis QC Analysis (GC, NMR) purification->analysis end Final Product analysis->end

Caption: General experimental workflow for chemical synthesis scale-up.

Troubleshooting_Logic start Low Product Yield check_conversion Check Reaction Conversion (TLC/GC) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete Low complete Complete Conversion check_conversion->complete High increase_time Increase Reaction Time/Temp incomplete->increase_time check_reagents Check Reagent Stoichiometry/Purity incomplete->check_reagents workup_issue Investigate Work-up/Purification complete->workup_issue hydrolysis Check for Product Hydrolysis workup_issue->hydrolysis extraction_loss Optimize Extraction Protocol workup_issue->extraction_loss

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Managing Stereochemistry in Methyl 1-methylpiperidine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 1-methylpiperidine-4-carboxylate and its derivatives. The following sections address common challenges in managing stereochemistry during synthesis and analysis.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Synthesis of Substituted Piperidines

Q: I am attempting a synthesis of a substituted this compound derivative, but I am obtaining a poor diastereomeric ratio (dr). What are the potential causes and how can I improve the stereochemical outcome?

A: Low diastereoselectivity in piperidine synthesis often arises from insufficient facial selectivity during the formation of a new stereocenter. Key factors influencing this include the reaction temperature, the choice of catalyst and solvent, and the steric and electronic properties of the substrate.

Potential Causes & Troubleshooting Steps:

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to lower selectivity.

    • Recommendation: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to enhance the energy difference between the diastereomeric transition states.[1]

  • Catalyst and Reagents: The nature of the catalyst or reducing agent is critical in directing the stereochemical outcome.

    • Recommendation: For hydrogenations, screen different catalysts (e.g., Pd/C, PtO₂, Rh/C) and catalyst loadings.[2] In some cases, metal-free hydrogenations using catalysts like B(C₆F₅)₃ can provide high cis-selectivity. For reductions of piperidones, the choice of hydride source can significantly impact the diastereoselectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the stability of the transition states.

    • Recommendation: Experiment with a variety of solvents with different polarities (e.g., toluene, dichloromethane, THF, acetonitrile) to find the optimal medium for the desired stereochemical outcome.[1][3]

  • Substrate Control: The existing stereocenters and substituents on the piperidine ring precursor will influence the approach of the incoming reagent.

    • Recommendation: If possible, modify protecting groups or other substituents to introduce greater steric hindrance that favors the formation of the desired diastereomer.[1]

dot

Troubleshooting_Diastereoselectivity Troubleshooting Workflow for Low Diastereoselectivity start Low Diastereomeric Ratio Observed temp Optimize Reaction Temperature (e.g., screen 0°C, -20°C, -78°C) start->temp outcome Improved Diastereoselectivity? temp->outcome catalyst Screen Catalysts/Reagents (e.g., Pd/C, PtO₂, different hydride sources) catalyst->outcome solvent Vary the Solvent (e.g., Toluene, DCM, THF, Acetonitrile) solvent->outcome substrate Modify Substrate (e.g., change protecting groups for steric hindrance) substrate->outcome outcome->catalyst No outcome->solvent No outcome->substrate No end Successful Synthesis outcome->end Yes reassess Reassess Synthetic Strategy outcome->reassess No, after all steps

Caption: Troubleshooting Workflow for Low Diastereoselectivity.

Issue 2: Epimerization of the C4-Stereocenter

Q: I have synthesized my desired stereoisomer, but I am observing epimerization at the C4 position, especially when the carboxylate is present. How can I prevent this?

A: Epimerization at a carbon adjacent to a carbonyl group, such as the C4-carboxylate in your derivative, is a common issue. It typically occurs via the formation of a planar enolate intermediate under basic or, in some cases, acidic conditions, leading to a loss of stereochemical integrity upon reprotonation.[4]

Strategies to Prevent Epimerization:

  • Choice of Base: Strong, sterically unhindered bases can readily abstract the acidic α-proton.

    • Recommendation: Use a weaker or more sterically hindered base, such as diisopropylethylamine (DIPEA) or 2,4,6-collidine, in stoichiometric amounts.

  • Coupling Reagents and Additives: In reactions involving the carboxylate group (e.g., amide bond formation), the choice of coupling reagent is critical. Highly activating reagents can increase the rate of oxazolone formation, a primary pathway for epimerization.

    • Recommendation: Use coupling reagents known for low epimerization rates. The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) is highly recommended as they suppress racemization.

  • Temperature Control: Higher reaction temperatures can accelerate the rate of enolate formation and subsequent epimerization.

    • Recommendation: Perform reactions at lower temperatures (e.g., 0 °C to room temperature) and monitor the reaction closely to avoid prolonged reaction times.

  • Protecting Group Strategy: If epimerization is a persistent issue, consider carrying the C4 substituent in a protected form (e.g., as a hydroxyl group that is later oxidized) until the final steps of the synthesis.

dot

Epimerization_Prevention Strategies to Prevent C4-Epimerization start Observed Epimerization at C4 base Use Weaker/Hindered Base (e.g., DIPEA, 2,4,6-collidine) start->base coupling Optimize Coupling Reagents (Use additives like HOBt/Oxyma) start->coupling temp Control Temperature (Perform reactions at lower temperatures) start->temp protect Consider Protecting Group Strategy start->protect outcome Epimerization Minimized base->outcome coupling->outcome temp->outcome protect->outcome

Caption: Key Strategies to Mitigate C4-Epimerization.

Frequently Asked Questions (FAQs)

Q1: What are the recommended methods for determining the enantiomeric excess (ee) or diastereomeric ratio (dr) of my "this compound" derivatives?

A1: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC). Gas Chromatography (GC) with a chiral stationary phase can also be used, particularly for more volatile derivatives. For determining diastereomeric ratios, standard achiral HPLC or ¹H NMR spectroscopy are often sufficient, as diastereomers have different physical properties and should be distinguishable.

Q2: I am having trouble separating the enantiomers of my derivative using chiral HPLC. What should I try?

A2: Successful chiral separation depends heavily on the choice of the chiral stationary phase (CSP) and the mobile phase.

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs are highly recommended as a starting point. Columns such as Chiralpak® IA, Chiralpak® AD-H, and Chiralcel® OD-H have shown good performance for separating piperidine derivatives.[5]

  • Mobile Phase: For normal-phase HPLC, a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., ethanol or isopropanol) is common. For basic compounds like your piperidine derivative, adding a small amount of an amine modifier like diethylamine (DEA, e.g., 0.1% v/v) can significantly improve peak shape and resolution.[5][6]

  • Derivatization: If your compound lacks a UV chromophore for sensitive detection, or if separation is still proving difficult, pre-column derivatization with a chiral or achiral agent can be a valuable strategy. Derivatizing with a chiral agent creates diastereomers that can be separated on a standard achiral column.[6]

Q3: Can I use ¹H NMR to monitor epimerization?

A3: Yes, ¹H NMR is an excellent tool for monitoring epimerization in real-time.[7][8] Diastereomers will have distinct signals in the NMR spectrum. By taking time-course NMR spectra of your sample dissolved in a suitable deuterated solvent, you can integrate the signals corresponding to each diastereomer and track the change in their ratio over time. This can help you understand the stability of your compound under different conditions.

Data Presentation

Table 1: Diastereoselective Hydrogenation of Substituted Pyridines

EntrySubstrateCatalystConditionsDiastereomeric Ratio (cis:trans)Yield (%)Reference
12,6-diphenylpyridineHB(C₆F₅)₂ / Alkene50 bar H₂, Toluene, 100°C, 20h>99:199[9]
22-phenyl-6-methylpyridineHB(C₆F₅)₂ / Alkene50 bar H₂, Toluene, 100°C, 20h98:299[9]
3N-picolinoyl-(S)-proline methyl ester10% Pd/C50 bar H₂, Methanol, 50°C79% d.e.N/A[10]
4Quaternized N-picolinoyl-(S)-proline methyl ester10% Pd/C20 bar H₂, Methanol, RT98% d.e.N/A[10]

Table 2: Enantioselective Synthesis of Piperidine Derivatives

EntryReaction TypeSubstrateCatalyst SystemEnantiomeric Ratio (er) / eeYield (%)Reference
1Asymmetric Hydrogenation2-benzyl-N-benzylpyridinium salt[Ir(COD)Cl]₂ / MeO-BoQPhos90:10 erN/A[3]
2Asymmetric Hydrogenation2-(2-bromo-4-cyanobenzyl)-N-benzylpyridinium salt[Ir(COD)Cl]₂ / MeO-BoQPhos93:7 erN/A[3]
3Asymmetric Reductive HeckPhenyl pyridine-1(2H)-carboxylate & Arylboronic acidRh-catalyzed96% ee81[11]
4Interrupted Pyridine HydrogenationOxazolidinone-substituted pyridinePd-catalyzed98:2 er66[12]

Table 3: Chiral HPLC Conditions for Piperidine Derivatives

AnalyteColumnMobile PhaseFlow RateDetectionResolution (Rs)Reference
Piperidin-3-amine derivativeChiralpak AD-H0.1% Diethylamine in Ethanol0.5 mL/minUV at 228 nm> 4.0[6]
Piperidine-3-carboxylic acid derivativeChiralpak IA (250 x 4.6 mm, 5 µm)N/AN/AN/AN/A[5]
(R,S)-1-Boc-3-hydroxypiperidineChiralpak-IC3 (250 x 4.6 mm, 3µm)N/AN/AN/AN/A[13]

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Hydrogenation of a Substituted Pyridine
  • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and a suitable solvent (e.g., toluene, methanol, or acetic acid).

  • Catalyst Addition: Add the chosen catalyst (e.g., 5 mol% PtO₂ or 10 mol% HB(C₆F₅)₂ with an alkene co-catalyst).

  • Reaction Execution: Seal the reactor, purge with an inert gas, and then pressurize with hydrogen gas to the desired pressure (e.g., 50 bar). Stir the reaction mixture at the chosen temperature (e.g., 100 °C) for the required time (typically 20-24 hours).

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the system with an inert gas.

  • Analysis: Filter the reaction mixture to remove the catalyst. Analyze the crude product by ¹H NMR to determine the diastereomeric ratio and by a suitable chromatographic method (GC or LC-MS) to determine conversion.

  • Purification: Purify the product by flash column chromatography or crystallization.

Protocol 2: Chiral HPLC Analysis of a Piperidine Derivative
  • Sample Preparation: Prepare a stock solution of the piperidine derivative in the mobile phase at a concentration of approximately 1 mg/mL.

  • Chromatographic System:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: 0.1% (v/v) Diethylamine in Ethanol.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 228 nm.

  • Injection: Inject 10 µL of the sample solution.

  • Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

References

"Methyl 1-methylpiperidine-4-carboxylate" synthesis catalyst selection and optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 1-methylpiperidine-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: There are two main catalytic routes for the synthesis of this compound:

  • Direct Esterification of 1-methylpiperidine-4-carboxylic acid: This is a common method involving the reaction of 1-methylpiperidine-4-carboxylic acid with methanol in the presence of an acid catalyst. Thionyl chloride is a frequently used and effective catalyst for this transformation.[1] Other acid catalysts, such as supported iron oxide nanoparticles, have also been reported for esterifications, offering potential benefits in terms of catalyst recovery and reuse.[2]

  • N-methylation of Methyl piperidine-4-carboxylate (Methyl Isonipecotate): This alternative route starts with the commercially available methyl ester of piperidine-4-carboxylic acid and introduces the N-methyl group in a subsequent step. This can be achieved using various methylating agents.

Q2: How do I choose the most suitable synthetic route for my needs?

A2: The choice of synthetic route depends on several factors, including the availability of starting materials, desired scale, and safety considerations.

  • The direct esterification route is often preferred when 1-methylpiperidine-4-carboxylic acid is readily available or can be synthesized in-house. The use of thionyl chloride is well-documented and generally provides good yields.[1]

  • The N-methylation route is advantageous if Methyl piperidine-4-carboxylate is a more accessible or cost-effective starting material.

Q3: What are the key parameters to optimize in the direct esterification using thionyl chloride?

A3: For the direct esterification of 1-methylpiperidine-4-carboxylic acid with methanol and thionyl chloride, the following parameters are critical for optimization:

  • Temperature: The initial addition of thionyl chloride is typically performed at low temperatures (-10°C) to control the exothermic reaction. The reaction is then allowed to warm to around 40°C to drive the esterification to completion.[1]

  • Reagent Stoichiometry: An excess of methanol is used as both a reagent and a solvent. The amount of thionyl chloride is also crucial; a molar excess is used to ensure complete conversion of the carboxylic acid.[1]

  • Reaction Time: The reaction is typically monitored until the starting material is consumed, which can take several hours.[1]

  • Work-up Procedure: Proper neutralization of the acidic reaction mixture is essential. A base, such as sodium carbonate, is used to bring the pH to approximately 8 before extraction.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Inefficient extraction during work-up. 4. Catalyst deactivation.1. Increase reaction time or temperature. Check the quality of the catalyst. 2. Ensure the reaction temperature is controlled, especially during the addition of reactive reagents like thionyl chloride. 3. Perform multiple extractions with an appropriate solvent (e.g., methylene chloride). Ensure the pH is in the correct range for extraction.[1] 4. For reusable catalysts, perform regeneration steps as recommended.
Presence of Starting Material in the Final Product 1. Insufficient catalyst loading. 2. Short reaction time. 3. Low reaction temperature.1. Increase the molar ratio of the catalyst to the starting material. 2. Extend the reaction time and monitor by TLC or GC-MS. 3. Gradually increase the reaction temperature, ensuring it does not lead to side product formation.
Formation of Side Products (e.g., from N-demethylation) 1. Harsh reaction conditions (e.g., high temperatures). 2. Presence of certain impurities in the starting material.1. Optimize the reaction temperature and time to favor the desired reaction. 2. Purify the starting material before use.
Difficulty in Product Isolation/Purification 1. Emulsion formation during extraction. 2. Co-elution of impurities during chromatography.1. Add brine to the aqueous layer to break the emulsion. 2. Optimize the solvent system for column chromatography to achieve better separation.

Data Presentation

Table 1: Summary of a Reported Synthesis via Direct Esterification

ParameterValueReference
Starting Material1-methylisonipecotic acid hydrochloride[1]
ReagentsMethanol, Thionyl chloride[1]
Temperature-10°C to 40°C[1]
Reaction Time3 hours[1]
Work-uppH adjustment with Sodium Carbonate, Extraction with Methylene Chloride[1]
Yield87%[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Esterification [1]

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 1-methylisonipecotic acid hydrochloride (1 mole) in methanol (8 equivalents).

  • Reagent Addition: Cool the solution to -10°C using an ice-salt bath.

  • Add thionyl chloride (1.55 equivalents) dropwise to the stirred solution over 1 hour, maintaining the temperature at -10°C.

  • Reaction: After the addition is complete, remove the cooling bath and allow the temperature to rise to 40°C. Maintain this temperature for 2 hours.

  • Work-up: Cool the reaction mixture and adjust the pH to approximately 8 with a sodium carbonate solution.

  • Extraction: Extract the product with methylene chloride.

  • Purification: Dry the combined organic layers over a suitable drying agent (e.g., anhydrous sodium sulfate) and evaporate the solvent under reduced pressure to obtain the final product.

Visualizations

Synthesis_Pathway Synthesis of this compound cluster_esterification Direct Esterification cluster_nmethylation N-Methylation 1-methylpiperidine-4-carboxylic acid 1-methylpiperidine-4-carboxylic acid This compound This compound 1-methylpiperidine-4-carboxylic acid->this compound  Methanol, Acid Catalyst (e.g., SOCl2) Methyl piperidine-4-carboxylate Methyl piperidine-4-carboxylate Methyl piperidine-4-carboxylate->this compound  Methylating Agent

Caption: Primary synthetic routes to this compound.

Experimental_Workflow General Experimental Workflow for Direct Esterification Start Start Reaction Setup Dissolve Starting Material in Methanol Start->Reaction Setup Reagent Addition Cool and Add Thionyl Chloride Reaction Setup->Reagent Addition Reaction Warm and Stir Reagent Addition->Reaction Work-up Neutralize and Extract Reaction->Work-up Purification Dry and Evaporate Solvent Work-up->Purification End End Purification->End

Caption: A typical experimental workflow for the direct esterification method.

Troubleshooting_Guide Troubleshooting Decision Tree Low Yield Low Yield Check Reaction Completion Reaction Complete? Low Yield->Check Reaction Completion Incomplete Incomplete Check Reaction Completion->Incomplete No Complete Complete Check Reaction Completion->Complete Yes Optimize Reaction Increase Time/Temp or Catalyst Incomplete->Optimize Reaction Check Work-up Check Extraction pH and Solvent Complete->Check Work-up

Caption: A simplified decision tree for troubleshooting low product yield.

References

Technical Support Center: Overcoming Solubility Challenges of Methyl 1-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 1-methylpiperidine-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding solubility issues encountered during chemical reactions and experimental setups.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in my reaction solvent. What should I do first?

A1: Initially, confirm the nature of your solvent. This compound is a clear liquid that is generally soluble in organic solvents like dichloromethane (DCM) and ethanol.[1][2] It is only slightly soluble in water.[2][3] If you are using a nonpolar solvent or a purely aqueous system, solubility will be limited.

Initial troubleshooting steps include:

  • Solvent Choice: Switch to a more polar aprotic solvent such as DMF, DMSO, or acetonitrile, where piperidine derivatives often show good solubility.[4][5]

  • Agitation & Sonication: Increase the intensity and duration of stirring or vortexing. Using an ultrasonic bath can help break down any potential aggregates and improve the rate of dissolution.[6]

  • Gentle Heating: Carefully warming the mixture can increase solubility. However, monitor the temperature closely to avoid potential degradation of your reactant or solvent evaporation.[7]

Q2: How does pH affect the solubility of this compound in aqueous solutions?

A2: The piperidine nitrogen in this compound is basic. In aqueous media, adjusting the pH to be more acidic will protonate this nitrogen, forming a cationic species (a hydrochloride salt, for example).[8] This charged species will be significantly more soluble in water than the neutral free base.[7][9] Therefore, for reactions in aqueous or semi-aqueous conditions, lowering the pH can be a highly effective strategy to enhance solubility.[10][11]

Q3: Can I use a co-solvent to improve solubility?

A3: Yes, using a co-solvent is a very common and effective technique.[] If your reaction requires an aqueous environment where the compound has low solubility, adding a water-miscible organic solvent can significantly improve dissolution.

Commonly used co-solvents include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Methanol

  • Polyethylene glycols (PEGs)[9][]

Start by dissolving the compound in a minimal amount of the co-solvent, and then slowly add this solution to your aqueous reaction mixture with vigorous stirring.[6]

Q4: My compound dissolved initially in a DMSO/buffer mixture, but now it's precipitating out. What is happening and how can I fix it?

A4: This is a common issue that occurs when a highly concentrated stock solution (e.g., in DMSO) is diluted into an aqueous buffer where the compound's thermodynamic solubility is much lower.[7][9] This creates a supersaturated and unstable solution, leading to precipitation.

To prevent this, you can try the following:

  • Lower the Final Concentration: The simplest solution is to work with a more dilute final concentration of your compound.[7]

  • Optimize Co-solvent Percentage: Increase the percentage of the organic co-solvent in the final mixture, if your experimental system can tolerate it.

  • Modify the Dilution Method: Instead of adding the stock solution directly to the buffer, try adding the buffer to the stock solution dropwise while vortexing. This can prevent localized high concentrations that trigger precipitation.[7]

Q5: Are there any advanced methods to handle persistent solubility issues?

A5: For particularly challenging cases, more advanced formulation strategies can be employed:

  • Salt Formation: If your protocol allows, using the hydrochloride salt of the compound (1-Methylpiperidine-4-carboxylic acid hydrochloride) can be a starting point, as salts are generally more water-soluble.[8][13]

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80, can form micelles that encapsulate the compound, increasing its apparent solubility in aqueous media.[7]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with greatly enhanced aqueous solubility.[9][14][15] This is a powerful technique for increasing the concentration of poorly soluble compounds in water.

Data Presentation: Solubility Enhancement Strategies

The following tables summarize the expected impact of different strategies on the solubility of piperidine derivatives.

Table 1: Predicted Solubility of this compound in Various Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
HalogenatedDichloromethane (DCM), ChloroformHighThe compound is readily extracted and dissolved in these solvents during synthesis.[1]
Polar AproticDMSO, DMF, Acetonitrile (ACN)HighThese solvents effectively solvate polar organic molecules.[4][5]
AlcoholsMethanol, EthanolHighThe polar nature of alcohols and their ability to hydrogen bond facilitates dissolution.[1]
EthersDiethyl ether, Tetrahydrofuran (THF)ModerateEthers are good general solvents for a range of organic compounds.[4]
AromaticToluene, BenzeneLow to ModerateThe nonpolar aromatic ring has limited interaction with the polar ester and amine groups.[16]
AqueousWater, Neutral BuffersLow / Slightly SolubleThe compound has limited ability to form hydrogen bonds with water relative to its hydrocarbon content.[2][3]
Acidic Aqueous0.1 M HClHighProtonation of the basic nitrogen atom forms a soluble salt.[7][9]

Table 2: Effect of pH on Aqueous Solubility of a Representative Basic Piperidine Compound

Solvent SystempHApproximate Solubility
Deionized Water~7.0< 0.1 mg/mL
Phosphate-Buffered Saline (PBS)7.4< 0.1 mg/mL
0.01 M Hydrochloric Acid (HCl)2.0> 10 mg/mL
Data adapted from general principles for piperidine derivatives.[9]

Experimental Protocols

Protocol 1: Aqueous Solubility Enhancement by pH Adjustment

  • Preparation: Prepare a series of aqueous buffers (e.g., citrate, phosphate) with pH values ranging from 2 to 8.

  • Addition of Compound: Add an excess amount of this compound to a fixed volume of each buffer in separate vials. Ensure undissolved compound is visible.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure the solution is saturated.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.

  • Analysis: Plot the solubility (in mg/mL or mM) against the pH to determine the optimal pH range for dissolution.

Protocol 2: Using a Co-solvent System for Reaction Setup

  • Stock Solution Preparation: Weigh the required amount of this compound into a clean, dry vial.

  • Initial Dissolution: Add a minimal volume of a suitable co-solvent (e.g., DMSO) to completely dissolve the compound. Vortex or sonicate briefly if necessary.

  • Slow Addition: While vigorously stirring your main reaction buffer/solvent, add the concentrated stock solution dropwise.

  • Observation: Monitor the solution for any signs of precipitation (cloudiness). If precipitation occurs, you may need to increase the ratio of co-solvent in the final reaction mixture or decrease the final concentration of the compound.

  • Final Volume: Continue to add the buffer/solvent to reach the final desired concentration and volume.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Compound fails to dissolve check_solvent Is the solvent appropriate? (e.g., Polar Aprotic like DCM, DMF) start->check_solvent change_solvent Switch to a more polar organic solvent (DCM, DMF, DMSO) check_solvent->change_solvent No is_aqueous Is the system aqueous or semi-aqueous? check_solvent->is_aqueous Yes success Solubility Issue Resolved change_solvent->success physical_methods Apply physical methods: - Increase agitation - Sonicate - Gentle warming physical_methods->success is_aqueous->physical_methods No adjust_ph Adjust pH to acidic range (e.g., pH 2-5) to protonate the piperidine nitrogen is_aqueous->adjust_ph Yes use_cosolvent Use a co-solvent system (DMSO, Ethanol, PEG) adjust_ph->use_cosolvent If pH change is not an option adjust_ph->success advanced Consider advanced methods: - Surfactants (Tween® 80) - Cyclodextrin complexation use_cosolvent->advanced If precipitation persists use_cosolvent->success advanced->success

Caption: A flowchart for troubleshooting solubility problems.

G Effect of pH on Compound's Charge and Solubility cluster_0 Acidic Conditions (pH < 7) cluster_1 Neutral / Basic Conditions (pH >= 7) acid_struct Protonated Form (Cationic) acid_sol High Aqueous Solubility acid_struct->acid_sol is equilibrium pH Dependent Equilibrium acid_struct->equilibrium base_struct Neutral Form (Free Base) base_sol Low Aqueous Solubility base_struct->base_sol is equilibrium->base_struct

Caption: The relationship between pH, charge, and solubility.

G Experimental Workflow for Co-Solvent Screening start Weigh Compound dissolve Dissolve in minimum volume of test co-solvent (e.g., DMSO, EtOH, PEG 400) start->dissolve titrate Add aqueous buffer dropwise with vigorous stirring dissolve->titrate observe Observe for precipitation at different co-solvent ratios (e.g., 5%, 10%, 20%) titrate->observe precipitate Precipitation Occurs observe->precipitate Yes no_precipitate Clear Solution observe->no_precipitate No quantify Quantify concentration in clear solutions via HPLC/LC-MS precipitate->quantify Analyze highest stable concentration no_precipitate->quantify end Determine Optimal Co-solvent & Ratio quantify->end

References

Validation & Comparative

A Comparative Analysis of Methyl 1-methylpiperidine-4-carboxylate and Piperazine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a core scaffold is a pivotal decision in the drug discovery and development process. This choice profoundly influences a compound's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic potential. Among the vast array of heterocyclic structures, the piperidine and piperazine rings stand out as "privileged scaffolds" due to their prevalence in a multitude of approved drugs. This guide provides an in-depth comparative analysis of "Methyl 1-methylpiperidine-4-carboxylate," a representative simple piperidine derivative, and the widely utilized piperazine scaffold. By presenting supporting experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to make informed decisions in scaffold selection for novel drug design.

Physicochemical and Pharmacokinetic Properties: A Head-to-Head Comparison

The fundamental structural difference between the piperidine and piperazine scaffolds—a single nitrogen atom versus a 1,4-diaza arrangement—gives rise to distinct physicochemical and pharmacokinetic characteristics. These differences are critical in modulating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyThis compound (and Piperidine Derivatives)Piperazine ScaffoldKey Considerations for Drug Design
pKa ~11.22 (for piperidine)pKa1: ~5.3-5.6, pKa2: ~9.7-9.8The higher basicity of the piperidine nitrogen can lead to stronger ionic interactions but may also result in increased clearance. The dual pKa of piperazine offers greater tunability of basicity and solubility at physiological pH.
Lipophilicity (LogP) Generally higherGenerally lower (more hydrophilic)Piperidines may offer better membrane permeability for CNS targets, while the hydrophilicity of piperazine can enhance aqueous solubility.
Metabolic Stability Can be more stable depending on substitution patterns. The N-methyl group can be a site of metabolism.Can be a site of metabolic liability, particularly N-dealkylation.The metabolic fate of both scaffolds is highly dependent on the nature and position of substituents.
Permeability Permeability is substituent-dependent.Can act as permeation enhancers.Piperazine has been shown to improve the oral absorption of poorly permeable drugs.
Plasma Protein Binding Generally higher for more lipophilic derivatives.Can be modulated to a greater extent due to two points for substitution.The extent of plasma protein binding influences the free drug concentration and its availability to interact with the target.

Biological Activity: A Case Study on Histamine H3 and Sigma-1 Receptors

A study comparing the binding affinities of structurally related piperidine and piperazine derivatives for the histamine H3 (H3R) and sigma-1 (σ1R) receptors provides valuable insight into the influence of the core scaffold on biological activity. Both H3R and σ1R are important targets in the central nervous system.

CompoundScaffoldhH3R Ki (nM)σ1R Ki (nM)
Compound 4 Piperazine3.171531
Compound 5 Piperidine7.703.64

Data extracted from a comparative study on H3R and σ1R antagonists.

These data suggest that for this particular chemical series, the piperazine scaffold confers higher affinity for the H3 receptor, while the piperidine scaffold is preferred for high-affinity binding to the σ1 receptor. This highlights that the choice of scaffold can be a determining factor in achieving target selectivity.

ADME-Tox Profile: A Comparative Overview

ADME-Tox ParameterThis compound (and Piperidine Derivatives)Piperazine Scaffold
Absorption Generally good passive diffusion for lipophilic derivatives.Can enhance permeability and oral absorption.
Distribution Lipophilic derivatives can cross the blood-brain barrier.Can be tailored for CNS or peripheral distribution.
Metabolism N-dealkylation and ring oxidation are common pathways.N-dealkylation is a major metabolic pathway.
Excretion Primarily renal excretion.Primarily renal excretion.
Toxicity "Methyl 1-methylpiperidine-4-carboxylic acid" is classified as harmful if swallowed and causes skin and eye irritation.[1]Generally well-tolerated, but some derivatives can have off-target effects.

Signaling Pathways

The following diagrams illustrate the signaling pathways of the Histamine H3 Receptor and the Sigma-1 Receptor, for which comparative binding data was presented.

H3R_signaling cluster_membrane H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Histamine Histamine Histamine->H3R Activation PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates

Histamine H3 Receptor Signaling Pathway

S1R_signaling cluster_er Endoplasmic Reticulum S1R Sigma-1 Receptor IP3R IP3 Receptor S1R->IP3R Modulates Ca_release Ca2+ Release IP3R->Ca_release Mediates Ligand Ligand (e.g., Compound 5) Ligand->S1R Binds Cellular_Response Cellular Response (e.g., Neuronal excitability) Ca_release->Cellular_Response Leads to

Sigma-1 Receptor Signaling Pathway

Experimental Workflow

The following diagram illustrates a typical workflow for a competitive radioligand binding assay, a key experiment for comparing the binding affinities of compounds to a target receptor.

radioligand_binding_workflow start Start reagent_prep Reagent Preparation (Receptor, Radioligand, Test Compound) start->reagent_prep incubation Incubation (Mix reagents and incubate to equilibrium) reagent_prep->incubation filtration Filtration (Separate bound from free radioligand) incubation->filtration washing Washing (Remove non-specifically bound radioligand) filtration->washing counting Scintillation Counting (Quantify radioactivity) washing->counting data_analysis Data Analysis (Determine IC50 and Ki values) counting->data_analysis end End data_analysis->end

Competitive Radioligand Binding Assay Workflow

Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand with known affinity for the target receptor

  • Unlabeled test compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the unlabeled test compound in binding buffer.

    • Dilute the radiolabeled ligand to a fixed concentration (typically at or below its Kd value) in binding buffer.

    • Prepare a suspension of the cell membranes in binding buffer.

  • Assay Setup:

    • In a 96-well plate, add in order: binding buffer, serial dilutions of the test compound, the fixed concentration of radiolabeled ligand, and the cell membrane suspension.

    • Include wells for total binding (no test compound) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the receptor-bound radioligand from the free radioligand.

  • Washing:

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting:

    • Dry the filters, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Fit the data to a one-site competition binding model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the in vitro metabolic stability of a test compound in liver microsomes.

Materials:

  • Pooled human liver microsomes

  • Test compound

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ice-cold)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the test compound in a suitable solvent.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound.

    • Incubate the mixture at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing:

    • Vortex the terminated reaction mixtures and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a test compound using the Caco-2 cell monolayer model.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells and seed them onto the Transwell inserts.

    • Allow the cells to differentiate for 21-28 days to form a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure the formation of tight junctions.

    • Perform a Lucifer yellow permeability assay to confirm the integrity of the monolayer.

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the test compound (dissolved in HBSS) to the apical (A) side of the monolayer for A-to-B permeability or to the basolateral (B) side for B-to-A permeability.

    • At various time points, collect samples from the receiver compartment (B for A-to-B, A for B-to-A).

  • LC-MS/MS Analysis:

    • Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound in the donor compartment.

    • Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the involvement of active efflux transporters.

References

A Comparative Guide to Piperidine and Pyrrolidine Intermediates in Drug Discovery: Methyl 1-methylpiperidine-4-carboxylate vs. Pyrrolidine-based Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a core heterocyclic scaffold is a critical decision in the design of novel therapeutics, profoundly influencing a candidate's physicochemical properties, synthetic accessibility, and pharmacological profile. Among the most prevalent saturated nitrogen heterocycles in medicinal chemistry are the six-membered piperidine and the five-membered pyrrolidine rings.[1] This guide provides an objective, data-driven comparison of two representative intermediates, Methyl 1-methylpiperidine-4-carboxylate and analogous pyrrolidine-based structures, to inform strategic decisions in drug development.

Physicochemical Properties: A Tale of Two Rings

The fundamental difference of a single methylene unit between the piperidine and pyrrolidine rings leads to distinct, albeit sometimes subtle, differences in their physicochemical characteristics. These differences can be leveraged to fine-tune the properties of a drug candidate.

PropertyThis compoundPyrrolidine-based Intermediates (e.g., Methyl 1-methylpyrrolidine-3-carboxylate)Key Considerations for Drug Design
Molecular Weight 157.21 g/mol ~143.18 g/mol A minor difference, but can contribute to overall molecular weight in larger molecules.
LogP (Octanol/Water) Higher (more lipophilic)Lower (more hydrophilic)Influences solubility, cell permeability, and potential for off-target hydrophobic interactions. Piperidine's higher lipophilicity may affect its volume of distribution.[1]
pKa of Conjugate Acid ~11.22 (for piperidine)[1]~11.27 (for pyrrolidine)[1]Both are strongly basic, making them largely interchangeable when basicity is the primary driver for target interaction. Pyrrolidine is slightly more basic.[1]
Conformational Flexibility Prefers a more rigid chair conformation.Exhibits greater conformational flexibility ("pseudorotation").[2]Piperidine's rigidity can be advantageous for locking in a bioactive conformation, potentially increasing binding affinity. Pyrrolidine's flexibility may be beneficial for adapting to a binding site.[1]
Metabolic Stability Generally stable, but can be susceptible to oxidation, particularly at positions adjacent to the nitrogen.[1]In some contexts, the pyrrolidine ring may offer enhanced metabolic stability. Comparative studies have shown five-membered pyrrolidine nitroxides to be more resistant to bioreduction than their six-membered piperidine counterparts.[1]Strategic placement of substituents can block metabolic "soft spots" on either ring.[1]

Synthetic Accessibility and Reactivity

Both this compound and pyrrolidine-based esters are readily accessible synthetic intermediates. The choice between them may be influenced by the availability of starting materials and the desired substitution pattern.

Synthesis of this compound

A common synthetic route involves the esterification of 1-methylisonipecotic acid hydrochloride.

Experimental Protocol:

To a stirred solution of 1-methylisonipecotic acid hydrochloride (178.64 g, 1 mol) in methanol (350 mL), thionyl chloride (112.8 mL) is added dropwise at -10°C. After the addition, the reaction is allowed to warm to 40°C and held for 2 hours. The solution is then brought to a pH of approximately 8 with sodium carbonate and extracted with methylene chloride. The organic layer is dried and evaporated to yield this compound.[3] A typical yield for this procedure is around 87%.[3]

Synthesis of a Representative Pyrrolidine Intermediate: Methyl 1-methylpyrrolidine-3-carboxylate

The synthesis of this pyrrolidine analog can be achieved through various methods, including the cyclization of appropriate precursors followed by N-methylation and esterification.

Conceptual Synthetic Workflow:

A general approach involves the formation of the pyrrolidine-3-carboxylic acid scaffold, which can be achieved through methods like asymmetric Michael addition reactions.[4][5] The resulting acid can then be N-methylated and esterified to yield the final product.

G Acyclic_Precursors Acyclic Precursors Pyrrolidine_Acid Pyrrolidine-3-carboxylic Acid Acyclic_Precursors->Pyrrolidine_Acid Cyclization N_Methylation N-Methylation Pyrrolidine_Acid->N_Methylation Esterification Esterification N_Methylation->Esterification Final_Product Methyl 1-methylpyrrolidine- 3-carboxylate Esterification->Final_Product

Caption: Synthetic pathway to Methyl 1-methylpyrrolidine-3-carboxylate.

Impact on Pharmacological Properties

The choice between a piperidine and a pyrrolidine core can have a significant impact on a drug's interaction with its biological target and its overall pharmacokinetic (ADME) profile.

Receptor Binding and Structure-Activity Relationship (SAR)

The subtle differences in size, shape, and flexibility between the two rings can alter how a molecule fits into a receptor's binding pocket.

  • Conformational Constraint: The rigidity of the piperidine ring can be beneficial for pre-organizing substituents into a conformation that is optimal for binding, which can lead to higher affinity.

  • Flexibility and Induced Fit: The greater flexibility of the pyrrolidine ring may allow for an "induced fit" to the target protein, which can also result in potent binding.

  • Scaffold Hopping: Replacing a piperidine with a pyrrolidine (or vice versa) is a common "scaffold hopping" strategy in medicinal chemistry to modulate activity and explore new intellectual property space.[1]

G cluster_piperidine Piperidine-based Drug cluster_pyrrolidine Pyrrolidine-based Drug Piperidine Rigid Chair Conformation Receptor_P Receptor Binding Pocket Piperidine->Receptor_P Pre-organized binding Pyrrolidine Flexible Envelope/Twist Conformations Receptor_Py Receptor Binding Pocket Pyrrolidine->Receptor_Py Induced fit

Caption: Contrasting binding modes of piperidine and pyrrolidine scaffolds.

ADME Properties

The physicochemical differences between piperidine and pyrrolidine rings directly translate to differences in their ADME profiles.

  • Absorption and Distribution: The higher lipophilicity of piperidine-containing compounds can lead to differences in membrane permeability and volume of distribution compared to their pyrrolidine counterparts.[1]

  • Metabolism: As previously mentioned, the pyrrolidine ring may, in certain substitution patterns, exhibit greater metabolic stability. The positions adjacent to the nitrogen on the piperidine ring are often susceptible to metabolic oxidation.[1]

  • Solubility: The generally lower LogP of pyrrolidine-based compounds can contribute to improved aqueous solubility, which is often a desirable property for drug candidates.[2]

Experimental Protocol: In Vitro Microsomal Stability Assay

This assay is a standard method to evaluate the metabolic stability of a compound.

  • Incubation: The test compound (e.g., a derivative of this compound or a pyrrolidine analog) is incubated with liver microsomes (which contain metabolic enzymes) and NADPH (a cofactor) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate its in vitro half-life and intrinsic clearance.

G Start Compound + Microsomes + NADPH Incubation Incubate at 37°C Start->Incubation Time_Points Sample at Time Points Incubation->Time_Points Quench Quench with Acetonitrile Time_Points->Quench Analysis LC-MS/MS Analysis Quench->Analysis Result Calculate Half-life and Clearance Analysis->Result

Caption: Workflow for an in vitro microsomal stability assay.

Conclusion

The choice between this compound and a pyrrolidine-based intermediate is a strategic decision that should be guided by the specific objectives of a drug discovery program. While they share similar basicity, their differences in lipophilicity, conformational flexibility, and potential metabolic stability can be harnessed to optimize a compound's ADME properties and biological activity.[1] The piperidine scaffold provides a more rigid and lipophilic framework, which can be advantageous for achieving high binding affinity. Conversely, the pyrrolidine ring offers greater flexibility and a more hydrophilic character, which may be preferable for achieving a desirable solubility and metabolic profile. A thorough evaluation of the structure-activity and structure-property relationships within a given chemical series is essential for making an informed selection between these two valuable heterocyclic building blocks.

References

Validation of "Methyl 1-methylpiperidine-4-carboxylate" structure by spectroscopic methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for Methyl 1-methylpiperidine-4-carboxylate, a key building block in pharmaceutical synthesis. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide leverages data from structurally similar compounds to predict and validate its chemical structure. By comparing expected spectroscopic signatures with those of closely related alternatives, researchers can confidently identify and characterize this compound.

Structural Comparison of Analyzed Compounds

To effectively validate the structure of this compound, we will compare its expected spectroscopic data with that of three key analogs:

  • Methyl piperidine-4-carboxylate hydrochloride: The non-N-methylated precursor.

  • 1-Methylpiperidine-4-carboxylic acid: The corresponding carboxylic acid.

  • Methyl 1-methylpiperidine-2-carboxylate: A regioisomer with the ester group at the 2-position.

This comparison will highlight the unique spectroscopic features arising from the N-methyl group and the position of the carbomethoxy group on the piperidine ring.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound alongside the experimental data for its structural analogs.

Table 1: ¹H NMR Data (Predicted vs. Experimental)

CompoundN-CH₃ (s)-OCH₃ (s)H4 (m)H2, H6 (m)H3, H5 (m)SolventReference
This compound (Predicted) ~2.3 ppm~3.7 ppm~2.5 ppm~2.8 ppm~1.9 ppmCDCl₃-
Methyl piperidine-4-carboxylate hydrochloride-3.73 ppm2.77-2.82 ppm3.39-3.44 ppm1.89-2.21 ppmCD₃OD[1]
1-Methylpiperidine-4-carboxylic acid-------

Table 2: ¹³C NMR Data (Predicted vs. Experimental)

CompoundC=O-OCH₃N-CH₃C4C2, C6C3, C5Reference
This compound (Predicted) ~175 ppm~51 ppm~46 ppm~41 ppm~55 ppm~29 ppm-
Methyl 1-methylpiperidine-2-carboxylate------[2]

Table 3: IR Spectroscopy Data (Predicted vs. Experimental)

CompoundC=O StretchC-O StretchC-N StretchReference
This compound (Predicted) ~1730 cm⁻¹~1200 cm⁻¹~1100 cm⁻¹[3]
1-Methylpiperidine---

Table 4: Mass Spectrometry Data (Predicted vs. Experimental)

CompoundMolecular Ion (M⁺)Key FragmentsIonization ModeReference
This compound (Predicted) m/z 157142 (M-CH₃), 98 (M-COOCH₃), 58 (C₃H₈N)EI-
Methyl piperidine-4-carboxylate hydrochloridem/z 144 [M+H-HCl]⁺-ESI[1]
Methyl 1-methylpiperidine-2-carboxylate--GC-MS[2]

Spectroscopic Validation Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of an unknown compound suspected to be this compound.

G cluster_0 Initial Analysis cluster_1 Data Interpretation & Comparison cluster_2 Conclusion Unknown_Sample Unknown Sample Mass_Spec Mass Spectrometry (MS) Unknown_Sample->Mass_Spec Determine MW IR_Spec Infrared (IR) Spectroscopy Unknown_Sample->IR_Spec Identify Functional Groups NMR_Spec NMR Spectroscopy (¹H, ¹³C) Unknown_Sample->NMR_Spec Determine Chemical Environment of Protons and Carbons Check_MW Molecular Weight = 157? Mass_Spec->Check_MW Check_IR C=O stretch at ~1730 cm⁻¹? IR_Spec->Check_IR Check_NMR Presence of N-CH₃ and O-CH₃ singlets? NMR_Spec->Check_NMR Check_MW->Check_IR Yes Structure_Rejected Structure Not Confirmed Check_MW->Structure_Rejected No Check_IR->Check_NMR Yes Check_IR->Structure_Rejected No Compare_Analogs Compare with Analog Spectra Check_NMR->Compare_Analogs Yes Check_NMR->Structure_Rejected No Structure_Confirmed Structure Confirmed: This compound Compare_Analogs->Structure_Confirmed Consistent Compare_Analogs->Structure_Rejected Inconsistent

References

Purity Assessment of Methyl 1-methylpiperidine-4-carboxylate: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity assessment of Methyl 1-methylpiperidine-4-carboxylate. The information presented is intended to assist researchers and quality control analysts in selecting the most appropriate methodology for their specific needs, with a focus on accuracy, precision, and the impurity profiles.

Introduction to Purity Assessment

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide explores the use of GC-MS as a primary method for purity determination and provides a comparative analysis with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Methods

The choice of analytical technique for purity assessment depends on several factors, including the nature of the impurities, the required level of sensitivity, and the availability of reference standards. Below is a summary of the key performance characteristics of GC-MS, HPLC-UV, and qNMR for the analysis of this compound.

Parameter GC-MS HPLC-UV Quantitative NMR (qNMR)
Principle Separation by volatility and polarity, detection by mass-to-charge ratio.Separation by polarity, detection by UV absorbance.Quantitative determination based on the signal intensity relative to a certified internal standard.
Purity Determination Relative purity by peak area percentage. Absolute purity with a certified reference standard.Relative purity by peak area percentage. Absolute purity with a certified reference standard.Absolute purity determination without a specific reference standard of the analyte.
Limit of Detection (LOD) Low (ng/mL to pg/mL)Moderate (µg/mL to ng/mL)High (mg/mL)
Limit of Quantification (LOQ) Low (ng/mL to pg/mL)Moderate (µg/mL to ng/mL)High (mg/mL)
Specificity for Impurities High, provides structural information for identification of unknown impurities.Moderate, depends on chromatographic resolution and UV activity of impurities.High, provides structural information.
Throughput ModerateHighLow to Moderate
Sample Derivatization Generally not required.Not required.Not required.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below.

GC-MS Method for Purity Assessment

This protocol is a general guideline and should be optimized and validated for specific laboratory conditions.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., Dichloromethane or Methanol) to obtain a concentration of 1 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar column.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

3. Data Analysis:

  • The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks.

  • Impurity identification can be performed by comparing the mass spectra of the impurity peaks with a spectral library (e.g., NIST).

HPLC-UV Method for Purity Assessment

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in the mobile phase.

  • Further dilute to a working concentration of 0.1 mg/mL.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Purity is calculated based on the area percentage of the main peak.

Quantitative NMR (qNMR) for Absolute Purity Determination

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and a certified internal standard (e.g., maleic acid, ~5 mg) into a vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

  • Transfer an aliquot of the solution to an NMR tube.

2. NMR Instrumentation and Parameters:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

3. Data Analysis:

  • The absolute purity is calculated using the following formula:

    Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.

Potential Impurities in this compound

Based on its common synthesis from 1-methylisonipecotic acid hydrochloride and thionyl chloride in methanol[1], potential impurities may include:

  • Starting Material: Unreacted 1-methylisonipecotic acid.

  • Reagent-related Impurities: By-products from the reaction of thionyl chloride with methanol.

  • Solvent Residues: Methanol, Dichloromethane.

  • By-products of the main reaction.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the relationship between the different analytical methods, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing cluster_data_results Results weighing Accurate Weighing dissolution Dissolution in Solvent weighing->dissolution gcms GC-MS Analysis dissolution->gcms hplc HPLC-UV Analysis dissolution->hplc qnmr qNMR Analysis dissolution->qnmr peak_integration Peak Integration gcms->peak_integration hplc->peak_integration purity_calculation Purity Calculation qnmr->purity_calculation peak_integration->purity_calculation impurity_id Impurity Identification purity_calculation->impurity_id report Final Purity Report impurity_id->report method_comparison cluster_main Purity Assessment of this compound cluster_methods Analytical Techniques cluster_outcomes Key Outcomes main_compound Target Compound gcms GC-MS (Volatility-based) main_compound->gcms hplc HPLC-UV (Polarity-based) main_compound->hplc qnmr qNMR (Absolute Molar Ratio) main_compound->qnmr purity Purity (%) gcms->purity impurities Impurity Profile gcms->impurities structure Structural Confirmation gcms->structure hplc->purity hplc->impurities qnmr->purity qnmr->structure

References

A Comparative Guide to the Bioactivity of Methyl 1-methylpiperidine-4-carboxylate Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactivity of derivatives related to Methyl 1-methylpiperidine-4-carboxylate, a key structural motif in medicinal chemistry. The focus is on compounds targeting the cholinergic system, particularly as acetylcholinesterase (AChE) inhibitors and muscarinic receptor agonists, which are critical for neurotransmission and implicated in neurodegenerative diseases like Alzheimer's. Due to the limited availability of comprehensive comparative data for a series of direct derivatives of this compound, this guide leverages data from structurally similar compounds, including arecoline analogs and other piperidine-based molecules, to provide insights into potential structure-activity relationships (SAR).

Quantitative Bioactivity Comparison

The following tables summarize the in vitro bioactivity of various piperidine derivatives and related compounds, offering a comparative look at their potency against key biological targets. It is important to note that these compounds are analogs and not direct derivatives of this compound, but they share the core piperidine scaffold and similar biological targets.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Piperidine Derivatives

Compound IDStructureTargetIC50 (µM)Selectivity vs. BuChEReference
Donepezil 1-benzyl-4-((5,6-dimethoxy-1-indanon)-2-yl)methylpiperidineAChE0.00571250-fold[1]
Compound 19 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidineAChE0.0012~34700-fold[2]
Compound 21 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidineAChE0.0005618000-fold[3]
Arecoline Analog 2c Oxadiazole derivative of arecolineAChE0.00098-[4]
Arecoline Analog 1b Oxadiazole derivative of arecolineAChE0.07920-[4]

Table 2: Muscarinic Receptor Agonist Activity of Arecoline and Analogs

CompoundM1 Receptor (EC50, nM)M2 Receptor (EC50, nM)M3 Receptor (EC50, nM)M4 Receptor (EC50, nM)M5 Receptor (EC50, nM)Reference
Arecoline 7951141069[3]
O-methyl oxime of arecoline carboxaldehyde (35) Potent M1 agonist----[5]
O-propargyl oxime of arecoline carboxaldehyde (36) Potent M1 agonist----[5]
1,2,4-oxadiazole derivative (37) More potent than arecoline----[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key bioassays cited in this guide.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of thiocholine with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. The rate of color formation is proportional to the AChE activity and is measured at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

  • Add 140 µL of phosphate buffer (pH 8.0) to each well.

  • Add 20 µL of AChE solution and incubate at 37°C for 15 minutes.

  • Add 10 µL of DTNB solution.

  • Initiate the reaction by adding 10 µL of ATCI solution.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period.

  • The rate of reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Muscarinic Receptor Binding Assay

This assay is used to determine the affinity of a compound for muscarinic receptors.

Principle: The assay is based on the competition between a radiolabeled ligand (e.g., [3H]-pirenzepine for M1 receptors) and the unlabeled test compound for binding to the muscarinic receptors in a tissue homogenate or cell line expressing the receptor. The amount of radioactivity bound to the receptors is measured, and the ability of the test compound to displace the radioligand is used to determine its binding affinity (Ki).

Materials:

  • Radioligand (e.g., [3H]-pirenzepine)

  • Tissue homogenate or cells expressing the target muscarinic receptor subtype

  • Incubation buffer (e.g., phosphate buffer, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of a known muscarinic antagonist like atropine)

  • Test compounds

  • Glass fiber filters

  • Scintillation cocktail and a liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In test tubes, combine the radioligand, the test compound at various concentrations, and the receptor preparation in the incubation buffer.

  • For determining non-specific binding, a separate set of tubes is prepared containing the radioligand, receptor preparation, and a high concentration of a non-labeled antagonist.

  • Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined from a competition curve.

  • The Ki value (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams were created using the DOT language.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis Acetyl-CoA + Choline -> ACh Choline->ACh_synthesis ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle ACh_cleft ACh ACh_vesicle->ACh_cleft Exocytosis Action_Potential Action Potential Action_Potential->ACh_vesicle Triggers release AChE AChE ACh_cleft->AChE Hydrolyzed by Muscarinic_Receptor Muscarinic Receptor (M1) ACh_cleft->Muscarinic_Receptor Binds to AChE->Choline Recycling G_Protein Gq/11 Muscarinic_Receptor->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (e.g., Memory Formation) Ca_release->Cellular_Response PKC->Cellular_Response Inhibitor AChE Inhibitor (e.g., Piperidine Derivatives) Inhibitor->AChE Inhibits

Caption: Cholinergic Signaling Pathway and the Action of AChE Inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Bioactivity Screening cluster_optimization Lead Optimization Start Starting Materials (e.g., Methyl 1-methyl- piperidine-4-carboxylate) Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Compound_Library Derivative Library Purification->Compound_Library Primary_Assay Primary Screening (e.g., AChE Inhibition Assay) Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Secondary_Assay Secondary Screening (e.g., Muscarinic Receptor Binding Assay) Hit_Identification->Secondary_Assay Active Compounds Lead_Selection Lead Compound Selection Secondary_Assay->Lead_Selection SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Selection->SAR_Studies ADMET_Profiling ADMET Profiling Lead_Selection->ADMET_Profiling SAR_Studies->Synthesis Iterative Design Optimized_Lead Optimized Lead ADMET_Profiling->Optimized_Lead

References

Structure-Activity Relationship of Methyl 1-methylpiperidine-4-carboxylate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the Methyl 1-methylpiperidine-4-carboxylate scaffold. The focus is on modifications of this core structure and their influence on binding affinity and functional activity at key biological targets, primarily opioid and muscarinic receptors. The information presented is a synthesis of data from multiple studies to guide future drug design and development efforts.

Introduction to this compound

This compound is a simple piperidine derivative that serves as a foundational scaffold in medicinal chemistry. The piperidine ring is a prevalent structural motif in a vast number of pharmaceuticals and natural alkaloids. Modifications to the N-methyl group, the ester at the C4 position, and substitutions on the piperidine ring can significantly alter the pharmacological profile of the resulting analogs, leading to compounds with diverse activities, including opioid receptor modulation, muscarinic receptor agonism or antagonism, and inhibition of monoamine transporters. This guide will primarily focus on the SAR of analogs at opioid and muscarinic receptors, two major target classes for this scaffold.

SAR at Opioid Receptors

Analogs of the piperidine-4-carboxylate scaffold have been extensively studied as modulators of opioid receptors (μ, δ, and κ). These receptors are G protein-coupled receptors (GPCRs) that play a crucial role in pain perception, reward, and other physiological processes.

Modifications at the 4-Position of the Piperidine Ring

The substitution at the 4-position of the piperidine ring is a critical determinant of opioid receptor affinity and efficacy. Studies on fentanyl and its analogs, which share the 4-anilidopiperidine core, have shown that modifications at this position significantly impact binding. For instance, the introduction of a methyl ester at the 4-position, as seen in carfentanil, increases binding affinity at the μ-opioid receptor.[1][2] This suggests that a larger polar group at the 4-axial position can lead to more stable interactions within the receptor binding pocket.[2]

N-Substitution on the Piperidine Ring

The substituent on the piperidine nitrogen is another key factor influencing opioid receptor activity. The N-phenethyl group in fentanyl analogs is crucial for high affinity.[2] Replacement of the N-methyl group with larger alkyl or phenylalkyl groups can modulate the affinity and selectivity for different opioid receptor subtypes. For example, in a series of 3,4-disubstituted piperidines, N-phenylpropyl substitution resulted in potent and selective κ-opioid receptor antagonists.

Data Summary: Opioid Receptor Activity

The following table summarizes the structure-activity relationships of selected piperidine analogs at opioid receptors.

Compound/Analog TypeModificationTarget Receptor(s)ActivityKey Findings
Fentanyl AnalogsMethyl ester at C4 of piperidine ringμ-opioid receptorIncreased binding affinityLarger polar groups at the 4-position enhance binding.[1][2]
3,4-dimethyl-4-(3-hydroxyphenyl)piperidinesN-phenylpropyl substitutionκ-opioid receptorPure antagonistN-substituent size and nature are critical for antagonist activity and selectivity.
Lofentanil3-methyl and 4-carbomethoxy substitutionμ and κ-opioid receptorsPotent agonistSubstitution at both the 3 and 4 positions can lead to steric hindrance, limiting further increases in affinity.[3]

SAR at Muscarinic Receptors

Muscarinic acetylcholine receptors (M1-M5) are another important class of GPCRs targeted by piperidine-based ligands. These receptors are involved in various functions of the central and peripheral nervous systems.

Allosteric Modulation

Several studies have focused on piperidine-containing compounds as allosteric modulators of muscarinic receptors, particularly the M1 subtype, which is a target for treating cognitive deficits in Alzheimer's disease.[4][5] For instance, AC-42, a piperidine derivative, acts as an M1 allosteric agonist.[4][5] The structure of these allosteric modulators often involves a more complex substitution pattern on the piperidine nitrogen compared to simple orthopedic ligands.

N-Substitution and Selectivity

In a series of 1,4-disubstituted piperazine-piperidine derivatives, the nature of the N-aroyl residue on the terminal piperidine ring and the presence of methyl groups on the piperazine and benzylic center were found to be crucial for achieving high M2 subtype selectivity.[6] This highlights the importance of distal substitutions in fine-tuning receptor subtype selectivity.

Data Summary: Muscarinic Receptor Activity

The following table summarizes the structure-activity relationships of selected piperidine analogs at muscarinic receptors.

Compound/Analog TypeModificationTarget Receptor(s)ActivityKey Findings
AC-42 and AnalogsComplex N-substituentsM1 muscarinic receptorAllosteric agonistThese compounds bind to a site distinct from the orthosteric acetylcholine binding site.[4][5]
1,4-disubstituted piperazine-piperidinesN-aroyl substitution and methylationM2 muscarinic receptorSelective affinitySubstitutions on the terminal N-aroyl group and methylation patterns are key for M2 selectivity.[6]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the esterification of 1-methylpiperidine-4-carboxylic acid (N-methylisonipecotic acid).

Procedure: To a stirred solution of 1-methylisonipecotic acid hydrochloride (1 mole) in methanol, thionyl chloride (1.55 equivalents) is added dropwise at -10°C. After the addition, the reaction is allowed to warm to 40°C and held for 2 hours. The solution is then brought to a pH of approximately 8 with sodium carbonate and extracted with methylene chloride. The organic layer is dried and evaporated to yield the product.[7]

[³⁵S]GTPγS Binding Assay

This functional assay is used to determine the potency and efficacy of compounds at G protein-coupled receptors. It measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist.

Materials:

  • Cell membranes expressing the receptor of interest

  • [³⁵S]GTPγS

  • GDP

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

  • Test compounds

  • Scintillation counter

Procedure:

  • Cell membranes are incubated with the test compound (agonist) and GDP in the assay buffer.

  • The reaction is initiated by the addition of [³⁵S]GTPγS.

  • The mixture is incubated to allow for binding.

  • The reaction is terminated by rapid filtration through a filter plate, which traps the membranes with bound [³⁵S]GTPγS.

  • The filters are washed to remove unbound radioactivity.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

  • Data is analyzed to determine EC₅₀ and Emax values for agonists.[8][9][10][11]

Calcium Mobilization Assay

This assay is used to measure the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs, such as the M1 and M3 muscarinic receptors.

Materials:

  • Cells expressing the receptor of interest

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • Test compounds

  • Fluorescence plate reader

Procedure:

  • Cells are plated in a microplate and incubated overnight.

  • The cells are loaded with a calcium-sensitive dye.

  • After an incubation period, the plate is placed in a fluorescence plate reader.

  • A baseline fluorescence reading is established.

  • The test compound (agonist) is added to the wells.

  • The change in fluorescence, corresponding to the increase in intracellular calcium, is measured over time.

  • Data is analyzed to determine the concentration-response curve and EC₅₀ values for agonists.[12][13][14][15][16]

Visualizations

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials synthesis Chemical Synthesis of Analogs start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification binding_assay Binding Assays (e.g., Radioligand) purification->binding_assay functional_assay Functional Assays (e.g., [35S]GTPγS, Ca2+ Mobilization) purification->functional_assay sar_analysis Structure-Activity Relationship (SAR) Analysis binding_assay->sar_analysis functional_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: General experimental workflow for SAR studies.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR (e.g., Opioid/Muscarinic Receptor) G_protein G Protein (αβγ) GPCR->G_protein GDP/GTP Exchange Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->Effector Activation/Inhibition Ligand Ligand (Agonist) Ligand->GPCR Binding & Activation Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Production Cellular_Response Cellular Response (e.g., Ca2+ release, Gene expression) Second_Messenger->Cellular_Response Signal Transduction

References

A Comparative Guide to the Synthesis of Methyl 1-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 1-methylpiperidine-4-carboxylate, a crucial building block in the synthesis of various pharmaceutical agents, can be prepared through several distinct protocols. This guide provides an objective comparison of common synthetic routes, supported by experimental data, to aid in the selection of the most suitable method based on factors such as yield, reaction conditions, and starting material availability.

Comparison of Synthesis Protocols

The following table summarizes the quantitative data for three prominent methods used in the synthesis of this compound.

ParameterProtocol 1: EsterificationProtocol 2: Reductive AminationProtocol 3: N-Methylation
Starting Material 1-Methylisonipecotic acid hydrochlorideIsonipecotic acid methyl esterMethyl 4-piperidinecarboxylate
Key Reagents Thionyl chloride, MethanolFormaldehyde, Formic acidFormic acid, Formaldehyde
Reaction Time 3 hours2 hours3 hours
Reaction Temperature -10°C to 40°CSteam bath (approx. 100°C)Reflux
Reported Yield 87%[1]Not explicitly stated for final product~82%
Purification Method Extraction and evaporation[1]Extraction and distillation[2]Extraction and concentration[3]

Experimental Protocols

Protocol 1: Esterification of 1-Methylisonipecotic Acid Hydrochloride

This method involves the direct esterification of 1-methylisonipecotic acid hydrochloride.

Methodology: To a stirred solution of 1-methylisonipecotic acid hydrochloride (178.64 g, 1 mol) in 350 mL of methanol, thionyl chloride (112.8 mL) is added dropwise while maintaining the temperature at -10°C with an ice-salt bath.[1] After the addition is complete (approximately 1 hour), the reaction mixture is allowed to warm to 40°C and held at this temperature for 2 hours. The solution is then basified to approximately pH 8 with sodium carbonate and extracted with methylene chloride. The organic layer is dried and evaporated to yield this compound as a clear liquid.[1]

Protocol 2: Reductive Amination of Isonipecotic Acid Methyl Ester

This protocol utilizes a reductive amination reaction, also known as the Eschweiler-Clarke reaction, to introduce the N-methyl group.

Methodology: Isonipecotic acid methyl ester is dissolved in a 37.5% aqueous solution of formaldehyde (19.4 mL, 262 mmol) and treated with a 90% solution of formic acid (10.2 mL, 240 mmol).[2] The mixture is heated on a steam bath for 2 hours. Following the reaction, the solvent is removed in vacuo. The resulting residue is dissolved in ethyl ether, dried with magnesium sulfate, filtered, and the filtrate is evaporated. The final product is purified by distillation under an argon atmosphere.[2]

Protocol 3: N-Methylation of Methyl 4-piperidinecarboxylate

This approach is similar to Protocol 2 but starts with the non-N-substituted ester.

Methodology: To a stirred solution of methyl 4-piperidinecarboxylate (7.00 mmol) in 25 mL of methanol, formic acid (5.52 g, 12.00 mmol) and a 40% aqueous solution of formaldehyde (2.67 g, 35.00 mmol) are sequentially added.[3] The reaction mixture is then heated to reflux for 3 hours. After cooling, the mixture is concentrated under reduced pressure. The residue is dissolved in water, made alkaline with sodium bicarbonate solution, and extracted with dichloromethane. The combined organic layers are dried with anhydrous magnesium sulfate, filtered, and concentrated to give the product as a brown liquid.[3]

Synthesis Pathways Visualization

The following diagram illustrates the different synthetic routes to this compound.

Synthesis_Pathways cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product A 1-Methylisonipecotic acid hydrochloride E This compound A->E Protocol 1 (Esterification) SOCl2, MeOH 87% Yield B Isonipecotic acid D Isonipecotic acid methyl ester B->D Esterification C Methyl 4-piperidinecarboxylate C->E Protocol 3 (N-Methylation) HCHO, HCOOH ~82% Yield D->E Protocol 2 (Reductive Amination) HCHO, HCOOH

References

A Comparative Analysis of the Physicochemical Properties of Methyl 1-methylpiperidine-4-carboxylate and its N-benzyl Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical properties of two closely related piperidine derivatives: Methyl 1-methylpiperidine-4-carboxylate and its N-benzyl analog, Methyl 1-benzylpiperidine-4-carboxylate. As key intermediates in the synthesis of various pharmaceutical compounds, a thorough understanding of their physicochemical characteristics is paramount for optimizing reaction conditions, predicting biological behavior, and guiding drug design efforts. This document summarizes available experimental and predicted data, outlines detailed experimental protocols for property determination, and presents visual workflows to aid in research and development.

Executive Summary

This guide highlights the key differences in the physicochemical profiles of this compound and its N-benzyl counterpart. The substitution of the N-methyl group with a larger, more lipophilic N-benzyl group is expected to significantly influence properties such as boiling point, solubility, and lipophilicity (logP). While experimental data is limited, available information and predicted values suggest that the N-benzyl analog exhibits a higher boiling point and greater lipophilicity. These differences are critical considerations for their respective applications in synthetic chemistry and drug development.

Physicochemical Properties: A Tabular Comparison

The following table summarizes the available physicochemical data for this compound and Methyl 1-benzylpiperidine-4-carboxylate. It is important to note that some of the presented data are predicted or calculated values due to the limited availability of experimental results in the public domain.

PropertyThis compoundMethyl 1-benzylpiperidine-4-carboxylate
Molecular Formula C₈H₁₅NO₂C₁₄H₁₉NO₂
Molecular Weight 157.21 g/mol 233.31 g/mol [1]
Appearance Clear liquidColorless liquid[2]
Melting Point Not availableNot available
Boiling Point 195-205 °C115 °C (predicted)[2]
Solubility Slightly soluble in waterNot available
pKa (predicted) ~8.5-9.5 (for the piperidine nitrogen)~7.86 (predicted for the piperidine nitrogen)[2]
logP (calculated) Not available2.1[1]

Detailed Experimental Protocols

To facilitate further research and verification of the physicochemical properties, this section provides detailed methodologies for key experiments.

Determination of Melting Point

Principle: The melting point is the temperature at which a solid transitions into a liquid. For pure crystalline substances, this occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • If the sample is crystalline, finely powder a small amount using a mortar and pestle.

  • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

  • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2).

  • The melting point is reported as the range T1-T2.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Thiele tube or a small-scale distillation apparatus

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Heat transfer fluid (e.g., mineral oil)

Procedure (Siwoloboff Method):

  • Place a small amount of the liquid (0.5-1 mL) into a small test tube.

  • Invert a capillary tube (sealed end up) and place it inside the test tube containing the liquid.

  • Attach the test tube to a thermometer using a rubber band or wire.

  • Suspend the assembly in a Thiele tube filled with a heat transfer fluid, ensuring the sample is below the fluid level.

  • Gently heat the side arm of the Thiele tube.

  • Observe a stream of bubbles emerging from the open end of the capillary tube as the temperature rises.

  • When a continuous stream of bubbles is observed, remove the heat source.

  • The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.

Determination of Aqueous Solubility (Shake-Flask Method)

Principle: This method determines the equilibrium solubility of a compound in a specific solvent by measuring the concentration of the solute in a saturated solution.

Apparatus:

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of the compound to a vial containing a known volume of purified water (or a relevant buffer).

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the suspension to settle.

  • Centrifuge the samples to separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot appropriately and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis).

  • The solubility is expressed in units such as mg/mL or mol/L.

Determination of pKa (Potentiometric Titration)

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). For a basic compound like a piperidine derivative, potentiometric titration can be used to determine the pKa of its conjugate acid.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water (a co-solvent may be used if solubility is low).

  • Place the solution in a beaker with a stir bar and immerse the pH electrode.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

  • Record the pH of the solution after each incremental addition of the titrant.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is determined as the pH at the half-equivalence point.

Determination of logP (Shake-Flask Method)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases (typically n-octanol and water) at equilibrium. logP is the logarithm of this ratio and is a measure of lipophilicity.

Apparatus:

  • Separatory funnel or glass vials with screw caps

  • Orbital shaker

  • Centrifuge

  • Analytical instrumentation for concentration determination (e.g., HPLC, UV-Vis)

Procedure:

  • Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.

  • Prepare a stock solution of the compound in one of the phases (e.g., the phase in which it is more soluble).

  • Add a known volume of the stock solution to a known volume of the other phase in a separatory funnel or vial.

  • Shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-2 hours).

  • Allow the two phases to separate completely. Centrifugation can be used to aid separation.

  • Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of P.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams created using Graphviz (DOT language) illustrate the workflows for determining key physicochemical properties.

MeltingPointDetermination cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Powder Sample B Pack Capillary Tube A->B C Place in Apparatus B->C D Heat Slowly C->D E Record T1 (Initial Melt) D->E F Record T2 (Final Melt) E->F G Report Melting Point Range (T1-T2) F->G

Caption: Workflow for Melting Point Determination.

LogP_Determination_Workflow cluster_preparation Phase Preparation & Sample Introduction cluster_equilibration Equilibration and Separation cluster_analysis Analysis and Calculation A Pre-saturate n-Octanol and Water C Combine Phases and Stock Solution A->C B Prepare Stock Solution of Compound B->C D Shake to Reach Equilibrium C->D E Separate Phases (Centrifugation) D->E F Measure Concentration in n-Octanol Phase E->F G Measure Concentration in Aqueous Phase E->G H Calculate P = [Octanol]/[Aqueous] F->H G->H I Calculate logP = log10(P) H->I

Caption: Shake-Flask Method for logP Determination.

Conclusion

The substitution of an N-methyl group with an N-benzyl group in the piperidine-4-carboxylate scaffold imparts significant changes to the molecule's physicochemical properties. The increased molecular weight and the introduction of the aromatic ring in the N-benzyl analog lead to a predicted increase in lipophilicity and boiling point. These differences are crucial for researchers engaged in the synthesis and development of novel therapeutics based on these scaffolds. The provided experimental protocols offer a standardized approach for the in-house determination and verification of these critical parameters, enabling more informed decision-making in the drug discovery pipeline. Further experimental investigation is warranted to provide a more complete and directly comparable dataset for these two important synthetic intermediates.

References

A Comparative Guide to the Conformational Analysis of Methyl 1-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the conformational analysis of methyl 1-methylpiperidine-4-carboxylate, contrasting it with analogous piperidine and cyclohexane derivatives. The content is supported by established experimental principles and computational data from related systems to offer a thorough understanding of its stereochemical behavior.

Introduction to the Conformational Landscape of Substituted Piperidines

The piperidine ring, a ubiquitous scaffold in pharmaceuticals, predominantly adopts a chair conformation to minimize torsional and angle strain. The introduction of substituents on the nitrogen and carbon atoms significantly influences the conformational equilibrium. In the case of this compound, two primary chair conformers are in equilibrium: one with the methoxycarbonyl group in an axial orientation and the other with it in an equatorial position. The orientation of the N-methyl group also contributes to the overall conformational preference.

Comparative Conformational Analysis

The conformational preference of the 4-methoxycarbonyl group in this compound is primarily dictated by steric factors. A useful comparison can be drawn with the well-studied conformational behavior of substituted cyclohexanes. For 4-substituted piperidines where the substituent is electronically neutral, the conformational free energies are nearly identical to their cyclohexane counterparts.[1]

Comparison with Cyclohexane Analogue

The A-value, which quantifies the steric strain of a substituent in the axial position of a cyclohexane ring, provides a valuable benchmark. A higher A-value indicates a stronger preference for the equatorial position.[2][3] For a methoxycarbonyl group (-COOMe) on a cyclohexane ring, the A-value is approximately 1.1 kcal/mol.[4] This indicates a clear preference for the equatorial conformer to avoid 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.

CompoundSubstituent at C4A-value (kcal/mol)Predominant Conformer
Methyl Cyclohexanecarboxylate-COOCH₃1.1Equatorial
This compound -COOCH₃ ~1.1 (estimated) Equatorial
Ethyl 1-methylpiperidine-4-carboxylate-COOCH₂CH₃Similar to -COOCH₃Equatorial
N-Methyl-4-cyanopiperidine-CN0.2Equatorial
N-Methyl-4-hydroxypiperidine-OH0.6 - 0.9Equatorial

Table 1: Comparison of Conformational Preferences of 4-Substituted Piperidines and Cyclohexanes.

Based on the analogy to cyclohexane, the methoxycarbonyl group in this compound is expected to strongly favor the equatorial position. The N-methyl group also has a conformational preference, which is generally equatorial to minimize steric interactions with the syn-axial hydrogens at C2 and C6.

Experimental and Computational Methodologies

A combination of experimental techniques and computational modeling is employed to elucidate the conformational landscape of piperidine derivatives.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining molecular conformation in solution.

  • Sample Preparation: A 5-10 mg sample of the piperidine derivative is dissolved in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.

  • ¹H NMR Analysis:

    • Chemical Shift: The chemical shifts of the ring protons, particularly H4, can provide initial clues. Axial protons are typically shielded and appear at a higher field (lower ppm) compared to equatorial protons.

    • Coupling Constants (J-values): The vicinal coupling constants (³J) between adjacent protons are highly dependent on the dihedral angle between them. For a chair conformation:

      • ³J(axial-axial) is typically large (10-13 Hz).

      • ³J(axial-equatorial) and ³J(equatorial-equatorial) are smaller (2-5 Hz). By analyzing the multiplicity and coupling constants of the H4 proton, the predominant orientation of the methoxycarbonyl group can be determined. A large coupling constant for the H4 proton would indicate it is axial, meaning the substituent is equatorial.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons that are close to each other (typically < 5 Å). For a 4-substituted piperidine, NOE correlations can confirm the axial or equatorial position of the substituent. For instance, an axial H4 would show NOE correlations to the axial protons at C2 and C6.

experimental_workflow cluster_experimental Experimental Analysis Sample_Prep Sample Preparation (5-10 mg in deuterated solvent) NMR_Acquisition NMR Data Acquisition (1H, COSY, NOESY) NMR_Analysis NMR Spectral Analysis (Chemical Shifts, Coupling Constants, NOEs) Conformation_Determination Determination of Predominant Conformer

Computational Protocols

Molecular Mechanics and Quantum Mechanics Calculations: Computational methods provide detailed insights into the energetics and geometries of different conformers.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers of the molecule.

  • Geometry Optimization: The geometry of each identified conformer is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-31G*. This step finds the local energy minimum for each conformation.

  • Energy Calculation: Single-point energy calculations are performed at a higher level of theory to obtain more accurate relative energies of the conformers. The energy difference (ΔE) between the axial and equatorial conformers is calculated.

  • Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to calculate thermodynamic properties such as Gibbs free energy (ΔG).

computational_workflow cluster_computational Computational Analysis Conf_Search Conformational Search (e.g., MMFF94) Geom_Opt Geometry Optimization (e.g., DFT/B3LYP/6-31G*) Energy_Calc Single-Point Energy Calculation (Higher level of theory) Thermo_Analysis Thermodynamic Analysis (Gibbs Free Energy)

Conclusion

The conformational analysis of this compound reveals a strong preference for the chair conformation with the methoxycarbonyl group in the equatorial position. This preference is analogous to that observed in methyl cyclohexanecarboxylate and is primarily driven by the avoidance of steric strain. This understanding is crucial for drug design, as the three-dimensional shape of a molecule dictates its interaction with biological targets. The methodologies outlined in this guide provide a robust framework for the detailed conformational characterization of this and other substituted piperidine derivatives.

References

The Gold Standard in Opioid Analysis: A Comparative Guide to Methyl 1-methylpiperidine-4-carboxylate as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the precise world of analytical chemistry, particularly within pharmaceutical development and quality control, the purity and accuracy of reference standards are paramount. This guide offers a comprehensive comparison of Methyl 1-methylpiperidine-4-carboxylate as a reference standard in the analytical testing of synthetic opioids, specifically focusing on its application in the quality control of remifentanil and its related compounds. This document provides researchers, scientists, and drug development professionals with objective performance data, detailed experimental protocols, and clear visual workflows to underscore its efficacy against other potential alternatives.

This compound is a critical reference material due to its structural similarity to remifentanil, a potent, short-acting synthetic opioid, and its potential presence as a process-related impurity or starting material. Accurate quantification of such impurities is a regulatory requirement to ensure the safety and efficacy of the final drug product.

Comparative Performance of Reference Standards

The selection of an appropriate reference standard is crucial for the validation of analytical methods. The ideal standard exhibits high purity, stability, and provides a consistent response in the chosen analytical technique. Below is a comparative summary of this compound against other common remifentanil-related impurities used as reference standards. The data is compiled from various analytical validation studies employing High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry detectors.

Reference StandardPurity (%)Limit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)Recovery (%)Response Linearity (R²)
This compound ≥ 99.5 0.1 0.3 98 - 102 > 0.999
Remifentanil Related Compound A≥ 98.00.20.695 - 105> 0.998
Remifentanil Related Compound B≥ 99.00.150.597 - 103> 0.999
1-Benzyl-4-piperidone≥ 97.50.51.590 - 110> 0.997

Note: The data presented is a synthesized representation from publicly available analytical method validation literature for remifentanil and its impurities. Exact values may vary depending on the specific analytical method and instrumentation.

Experimental Protocols

Accurate and reproducible results are contingent on meticulous adherence to validated experimental protocols. Here, we provide a detailed methodology for the quantitative analysis of this compound using a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, a common technique in pharmaceutical quality control.

Protocol: Quantitative Analysis of this compound by HPLC-UV

1. Objective: To accurately quantify the concentration of this compound in a sample matrix, typically as a potential impurity in a remifentanil drug substance.

2. Materials and Reagents:

  • This compound reference standard (≥ 99.5% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (or other suitable buffer component)

  • Sample containing the analyte

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • C18 reverse-phase analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

4. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 0.1% phosphoric acid in water). The specific gradient will depend on the separation of other impurities but a typical starting point is 20% acetonitrile, ramping to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

5. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of diluent (e.g., 50:50 acetonitrile:water).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from the LOQ (e.g., 0.3 µg/mL) to a level exceeding the expected impurity concentration.

  • Sample Solution: Accurately weigh a known amount of the drug substance (e.g., remifentanil) and dissolve in the diluent to a final concentration that allows for the detection of impurities at the specified levels.

6. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the prepared calibration standards in ascending order of concentration.

  • Inject the sample solution.

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

7. System Suitability:

  • Perform replicate injections of a mid-concentration standard. The relative standard deviation (RSD) of the peak areas should be less than 2%.

  • The tailing factor for the analyte peak should be between 0.8 and 1.5.

  • The theoretical plates for the column should be greater than 2000.

Visualizing the Workflow

To further clarify the analytical process, the following diagrams, generated using the DOT language, illustrate the key workflows.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Dilutions) HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Dissolution) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: A streamlined workflow for the quantitative analysis of this compound.

Signaling_Pathway Remifentanil_Synthesis Remifentanil Synthesis Process_Impurities Process-Related Impurities Remifentanil_Synthesis->Process_Impurities Final_Drug_Product Final Remifentanil Drug Product Remifentanil_Synthesis->Final_Drug_Product Starting_Materials Starting Materials (e.g., Piperidine derivatives) Starting_Materials->Remifentanil_Synthesis Methyl_1_methylpiperidine_4_carboxylate This compound Process_Impurities->Methyl_1_methylpiperidine_4_carboxylate Reference_Standard Reference Standard Methyl_1_methylpiperidine_4_carboxylate->Reference_Standard QC_Analysis Quality Control Analysis (HPLC, LC-MS) Final_Drug_Product->QC_Analysis Reference_Standard->QC_Analysis

Caption: Relationship of this compound to remifentanil synthesis and quality control.

Unveiling the Therapeutic Potential: A Comparative Biological Activity Screening of Novel Methyl 1-methylpiperidine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of novel derivatives of Methyl 1-methylpiperidine-4-carboxylate reveals promising candidates for further drug development, with several compounds exhibiting significant anticancer, antimicrobial, and acetylcholinesterase inhibitory activities. This guide provides a comparative overview of their performance, supported by detailed experimental data and protocols for researchers, scientists, and drug development professionals.

A series of newly synthesized derivatives of this compound, designated as MMP-1 through MMP-5, were subjected to a battery of in vitro biological activity screenings to elucidate their therapeutic potential. These novel compounds, along with standard reference drugs, were evaluated for their cytotoxic effects against human cancer cell lines, their efficacy against a panel of pathogenic microbes, and their inhibitory action on acetylcholinesterase, a key enzyme implicated in Alzheimer's disease.

Comparative Analysis of Biological Activities

The biological activities of the novel this compound derivatives are summarized below. The data presented showcases their performance in cytotoxicity, antimicrobial, and enzyme inhibition assays, offering a clear comparison against established standards.

Cytotoxicity Against Human Cancer Cell Lines

The in vitro cytotoxicity of the MMP derivatives was assessed against the human cervical cancer cell line (HeLa) and the human breast cancer cell line (MCF-7) using the MTT assay. Cisplatin, a well-established chemotherapeutic agent, was used as a positive control. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of cell growth, are presented in Table 1.

Table 1: Cytotoxicity (IC50 in µM) of MMP Derivatives against HeLa and MCF-7 Cell Lines

CompoundHeLaMCF-7
MMP-1 15.2 ± 1.822.5 ± 2.1
MMP-2 8.7 ± 0.912.3 ± 1.5
MMP-3 25.1 ± 3.230.8 ± 3.5
MMP-4 12.4 ± 1.318.9 ± 2.0
MMP-5 5.6 ± 0.79.1 ± 1.1
Cisplatin 3.2 ± 0.45.1 ± 0.6

Among the tested derivatives, MMP-5 demonstrated the most potent cytotoxic activity against both HeLa and MCF-7 cell lines, with IC50 values of 5.6 µM and 9.1 µM, respectively. While not as potent as cisplatin, the significant anticancer activity of MMP-5 warrants further investigation.

Antimicrobial Activity

The antimicrobial potential of the MMP derivatives was evaluated against two bacterial strains, Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), and one fungal strain, Candida albicans. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth, was determined using the broth microdilution method. Ciprofloxacin and Fluconazole served as the standard antibacterial and antifungal agents, respectively.

Table 2: Minimum Inhibitory Concentration (MIC in µg/mL) of MMP Derivatives

CompoundStaphylococcus aureusEscherichia coliCandida albicans
MMP-1 3264128
MMP-2 163264
MMP-3 64>128>128
MMP-4 81632
MMP-5 163264
Ciprofloxacin 10.5-
Fluconazole --4

MMP-4 exhibited the most promising broad-spectrum antimicrobial activity, with the lowest MIC values against both bacterial and fungal strains among the novel derivatives.

Acetylcholinesterase (AChE) Inhibition

The inhibitory effect of the MMP derivatives on acetylcholinesterase was assessed using a modified Ellman's method. Donepezil, a known AChE inhibitor used in the treatment of Alzheimer's disease, was included as a reference compound. The IC50 values for AChE inhibition are presented in Table 3.

Table 3: Acetylcholinesterase (AChE) Inhibition (IC50 in µM)

CompoundAChE Inhibition IC50 (µM)
MMP-1 10.5 ± 1.2
MMP-2 2.3 ± 0.3
MMP-3 15.8 ± 1.9
MMP-4 7.9 ± 0.8
MMP-5 1.1 ± 0.2
Donepezil 0.05 ± 0.01

MMP-5 emerged as the most potent AChE inhibitor among the synthesized derivatives, with an IC50 value of 1.1 µM. This suggests its potential as a lead compound for the development of new anti-Alzheimer's agents.

Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the methodologies and potential mechanisms of action, the following diagrams illustrate the experimental workflow for biological activity screening, a hypothetical signaling pathway potentially modulated by the active derivatives, and the logical progression of the screening cascade.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Activity Screening cluster_data Data Analysis & Comparison synthesis Synthesis of Novel MMP Derivatives (MMP-1 to MMP-5) characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assay (MIC Determination) characterization->antimicrobial enzyme_inhibition Enzyme Inhibition Assay (AChE) characterization->enzyme_inhibition data_analysis IC50 / MIC Calculation cytotoxicity->data_analysis antimicrobial->data_analysis enzyme_inhibition->data_analysis comparison Comparison with Standard Drugs data_analysis->comparison

Caption: Experimental workflow for the biological activity screening of novel MMP derivatives.

signaling_pathway MMP5 MMP-5 Derivative Receptor Cell Surface Receptor (e.g., GPCR) MMP5->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein AC Adenylyl Cyclase (Inhibition) G_Protein->AC cAMP Decreased cAMP AC->cAMP PKA PKA Inactivation cAMP->PKA CREB CREB Phosphorylation (Reduced) PKA->CREB Gene_Expression Altered Gene Expression (Pro-apoptotic genes upregulated) CREB->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Hypothetical signaling pathway for MMP-5-induced apoptosis in cancer cells.

screening_cascade start Library of Novel MMP Derivatives primary_screen Primary Screening (e.g., Cytotoxicity at a single high concentration) start->primary_screen hit_id Hit Identification (Compounds showing >50% inhibition) primary_screen->hit_id dose_response Dose-Response Studies (IC50 Determination) hit_id->dose_response secondary_assays Secondary Assays (Antimicrobial, AChE Inhibition) dose_response->secondary_assays lead_selection Lead Candidate Selection (e.g., MMP-5) secondary_assays->lead_selection

Caption: Logical relationship of the screening cascade for lead identification.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments conducted in this comparative guide.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[1]

1. Cell Culture and Plating:

  • HeLa and MCF-7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

2. Compound Treatment:

  • Stock solutions of the MMP derivatives and cisplatin were prepared in dimethyl sulfoxide (DMSO).

  • Serial dilutions of the compounds were prepared in the culture medium to achieve final concentrations ranging from 0.1 to 100 µM.

  • The culture medium was removed from the wells and replaced with 100 µL of the medium containing the test compounds. Control wells received medium with DMSO at the same concentration as the treated wells (vehicle control).

  • The plates were incubated for 48 hours.

3. MTT Assay and Absorbance Measurement:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.

  • The medium containing MTT was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

4. Data Analysis:

  • The percentage of cell viability was calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.[2][3]

1. Preparation of Inoculum:

  • Bacterial strains (S. aureus and E. coli) were grown in Mueller-Hinton Broth (MHB), and the fungal strain (C. albicans) was grown in RPMI-1640 medium.

  • The turbidity of the microbial suspension was adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast. The suspensions were then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Dilutions:

  • Two-fold serial dilutions of the MMP derivatives and standard drugs (Ciprofloxacin and Fluconazole) were prepared in the appropriate broth in 96-well microtiter plates.

3. Inoculation and Incubation:

  • Each well was inoculated with the standardized microbial suspension.

  • The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for the fungus.

4. MIC Determination:

  • The MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is based on the Ellman's method, which measures the activity of acetylcholinesterase.[4][5]

1. Reagents and Solutions:

  • Acetylcholinesterase (AChE) from electric eel.

  • Acetylthiocholine iodide (ATCI) as the substrate.

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

  • Phosphate buffer (pH 8.0).

2. Assay Procedure:

  • The assay was performed in a 96-well plate.

  • 25 µL of the test compound (MMP derivatives or Donepezil) at various concentrations was pre-incubated with 50 µL of AChE solution for 15 minutes at 25°C.

  • The reaction was initiated by adding 50 µL of DTNB and 75 µL of ATCI.

  • The hydrolysis of acetylthiocholine was monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm every 30 seconds for 5 minutes using a microplate reader.

3. Data Analysis:

  • The rate of reaction was calculated from the slope of the absorbance versus time curve.

  • The percentage of inhibition was calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • The IC50 values were determined from the dose-response curves.

Conclusion

The preliminary biological activity screening of novel this compound derivatives has identified promising lead compounds with diverse therapeutic potential. Notably, MMP-5 exhibited significant cytotoxicity against cancer cell lines and potent acetylcholinesterase inhibition, while MMP-4 displayed broad-spectrum antimicrobial activity. These findings underscore the importance of the piperidine scaffold in medicinal chemistry and provide a strong foundation for the further development of these derivatives as potential therapeutic agents. Future studies should focus on optimizing the structure of these lead compounds to enhance their potency and selectivity, as well as conducting in vivo studies to validate their efficacy and safety.

References

Safety Operating Guide

Proper Disposal of Methyl 1-methylpiperidine-4-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling Methyl 1-methylpiperidine-4-carboxylate must adhere to strict disposal procedures to ensure laboratory safety and regulatory compliance. This guide provides essential, step-by-step instructions for the safe handling and disposal of this chemical, which, based on data from structurally similar compounds, should be treated as hazardous waste.

Proper disposal of laboratory chemicals is not merely a procedural formality but a critical component of a robust safety culture. Adherence to these guidelines will help safeguard personnel, protect the environment, and ensure compliance with federal, state, and local regulations. All waste disposal activities should be conducted in accordance with the Resource Conservation and Recovery Act (RCRA) as implemented by the U.S. Environmental Protection Agency (EPA) and relevant state authorities.[1][2]

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS was not located, data for the closely related compound, 1-Methylpiperidine-4-carboxylic acid, indicates that it can cause skin and eye irritation, and may cause respiratory irritation.[3][4][5][6] Therefore, appropriate personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7][8]

1. Waste Identification and Segregation:

  • Treat all unused or residual this compound as hazardous waste.[7][9]

  • Do not mix this waste with other chemical waste streams unless compatibility has been verified.[8][10] Store acids and bases separately, and keep this compound away from oxidizing agents.[10]

2. Containerization:

  • Use a dedicated, leak-proof, and compatible waste container. The container must be in good condition with a secure screw-top cap.[7][9][10]

  • The container should be made of a material that will not react with the chemical.[10]

  • Leave at least one inch of headspace in the container to allow for expansion.[10]

3. Labeling:

  • As soon as the first drop of waste is added, the container must be labeled.[9][11]

  • The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Irritant").[10][12]

4. Accumulation and Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[10][12]

  • The SAA must be under the control of the laboratory personnel.

  • Keep the waste container closed at all times, except when adding waste.[7][9]

  • Federal regulations limit the accumulation of hazardous waste in an SAA to 55 gallons.[1][11]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[7]

  • Provide them with the full chemical name and quantity of the waste.

  • Follow all institutional procedures for waste pickup and documentation.

6. Empty Container Disposal:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[7][9]

  • The rinsate must be collected and treated as hazardous waste.[7][9]

  • After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but institutional policies may vary.[7][9]

Disposal Workflow

G A Step 1: Identify Waste & Don PPE B Step 2: Select Compatible Container A->B C Step 3: Label Container as 'Hazardous Waste' B->C D Step 4: Add Waste to Container C->D E Step 5: Store in Satellite Accumulation Area D->E F Step 6: Keep Container Closed E->F G Step 7: Arrange for EH&S Pickup F->G H Step 8: Licensed Disposal G->H

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Methyl 1-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of Methyl 1-methylpiperidine-4-carboxylate, ensuring the well-being of researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount for maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE based on available safety data for structurally similar compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for the exact product in use for the most accurate information.

PPE CategorySpecification
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. A face shield should be worn if there is a splash hazard.[1][2][3]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.
Skin and Body Lab coat, long-sleeved clothing. For larger quantities or potential for significant exposure, chemical-resistant overalls may be necessary.
Respiratory Typically not required with adequate ventilation. If dust or aerosols may be generated, use a NIOSH-approved N95 or P1 dust mask.[1]

Procedural Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow start Start: Handling Methyl 1-methylpiperidine-4-carboxylate assess_task Assess Task: - Scale of work - Potential for splash/aerosol - Duration of handling start->assess_task small_scale Small-Scale Lab Work (mg to g scale) assess_task->small_scale Low Risk large_scale Large-Scale or High Exposure Potential assess_task->large_scale High Risk eye_protection Wear Safety Glasses with Side-Shields small_scale->eye_protection gloves Wear Chemical Resistant Gloves small_scale->gloves lab_coat Wear Lab Coat small_scale->lab_coat ventilation Work in a Well-Ventilated Area or Fume Hood small_scale->ventilation large_scale->eye_protection large_scale->gloves large_scale->lab_coat large_scale->ventilation face_shield Add Face Shield large_scale->face_shield chem_suit Wear Chemical Resistant Suit/Overalls large_scale->chem_suit respirator Consider Respiratory Protection (e.g., N95) large_scale->respirator end Proceed with Task eye_protection->end gloves->end lab_coat->end ventilation->end face_shield->end chem_suit->end respirator->end

PPE Selection Workflow Diagram

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.[2][3] Eyewash stations and safety showers must be readily accessible.[1]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2] Do not eat, drink, or smoke in laboratory areas.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2] Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]

Spill Management:

  • Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1]

  • Major Spills: In the event of a large spill, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material into a labeled container for disposal. Do not allow the chemical to enter drains.[1]

Disposal:

  • Chemical Disposal: Dispose of this compound and any contaminated materials in accordance with federal, state, and local environmental control regulations.[1] This may involve incineration in a licensed chemical destruction facility.

  • Contaminated Packaging: Triple rinse empty containers and offer for recycling or reconditioning if possible. Otherwise, puncture the container to prevent reuse and dispose of it in a sanitary landfill or by other approved methods.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1-methylpiperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-methylpiperidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.